molecular formula C2H4CaO2 B1195843 Calcium acetate CAS No. 62-54-4

Calcium acetate

货号: B1195843
CAS 编号: 62-54-4
分子量: 100.13 g/mol
InChI 键: HFNUUHLSQPLBQI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium acetate is a chemical compound with the formula C₄H₆CaO₄ and a molecular weight of 158.17 g/mol (anhydrous) . It is a white, hygroscopic crystalline powder that is soluble in water . Its primary research application is in pharmaceutical development, where it is extensively studied as a phosphate binder for the management of hyperphosphatemia in patients with end-stage renal disease . Its mechanism of action involves binding to dietary phosphate in the gastrointestinal tract to form insoluble calcium phosphate, which is then excreted, thereby reducing serum phosphorus levels without significant systemic absorption of the compound itself . Beyond pharmacology, this compound serves as a versatile reagent in other scientific fields. In material science, it is a precursor for the synthesis of other compounds, such as acetone . In food science research, it is employed as a stabilizer, buffer, and sequestrant, known by the food additive code E263 . It is also used in the laboratory preparation of specialized gels and in water treatment processes . The global market for this compound reflects its diverse applications, with significant growth driven by its use in pharmaceuticals, food, and industrial sectors . This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

Calcium acetate and other calcium salts are phosphate binders. They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed.

CAS 编号

62-54-4

分子式

C2H4CaO2

分子量

100.13 g/mol

IUPAC 名称

calcium;diacetate

InChI

InChI=1S/C2H4O2.Ca/c1-2(3)4;/h1H3,(H,3,4);

InChI 键

HFNUUHLSQPLBQI-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].[Ca+2]

规范 SMILES

CC(=O)O.[Ca]

颜色/形态

COLORLESS CRYSTALS
Rod-shaped crystals
White, hydrogroscopic, crystalline solid

密度

1.50 kg/l
1.5 g/cm³

熔点

> 160 °C

其他CAS编号

62-54-4

物理描述

Dry Powder;  Pellets or Large Crystals;  Liquid;  Other Solid
Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder
Very hygroscopic solid;  Soluble in water;  [Merck Index] White to brown solid;  [ICSC] Colorless to white crystals with a mild acetic odor;  Soluble in water;  [MSDSonline]
WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR.

相关CAS编号

66905-25-7

保质期

VERY HYGROSCOPIC ...

溶解度

37.4 G IN 100 CC OF WATER @ 0 °C;  29.7 G IN 100 CC OF WATER @ 100 °C;  SLIGHTLY SOL IN ALCOHOL
Practically insol in acetone and benzene
Solubility in water: very good

同义词

acetic acid, calcium salt
acetic acid, calcium salt (2:1)
calcium acetate
Phoslo

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical and physical properties of calcium acetate. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

This compound is the calcium salt of acetic acid.[1][2][3] Its anhydrous form is highly hygroscopic; therefore, the monohydrate is the common form.[1][3][4]

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of this compound are summarized below.

PropertyValueReferences
IUPAC Name calcium diacetate[4][5]
Systematic Name calcium ethanoate[1][6]
Common Names Acetate of lime, Lime acetate[1][4][6]
CAS Number 62-54-4 (Anhydrous)[1][4][5]
5743-26-0 (Monohydrate)[1][7]
Molecular Formula C₄H₆CaO₄ or Ca(C₂H₃O₂)₂[1][5][8][9]
Molecular Weight 158.17 g/mol (Anhydrous)[1][5][8]
176.18 g/mol (Monohydrate)[1][7]
Physical and Chemical Constants

This section details the key physical and chemical constants of this compound.

PropertyValueReferences
Appearance White, hygroscopic, crystalline solid (needles, granules, or powder).[1][2][4][7]
Odor Odorless to a slight odor of acetic acid.[1][4][7]
Melting Point Decomposes at > 160 °C (320 °F; 433 K).[1][4][7]
Boiling Point Decomposes upon heating.[10]
Density 1.509 g/cm³[1][5][10]
pH 6.0 - 9.0 (10% aqueous solution)[4]
7.6 (0.2M aqueous solution)[7][11]
Refractive Index 1.55[4][9]
Stability Stable under ordinary conditions of use and storage; very hygroscopic.[4][7]
Decomposition When heated above 160 °C, it decomposes to form acetone and calcium carbonate.[1][4][7] Upon further heating to decomposition, it emits acrid smoke and fumes.[4][7]
Solubility Profile

The solubility of this compound in water is inversely related to temperature.

SolventSolubilityTemperature (°C)References
Water 37.4 g/100 mL0[1][4][10]
34.7 g/100 mL20[1][10]
29.7 g/100 mL100[1][4][10]
Methanol Slightly soluble-[1][11][12]
Ethanol Insoluble / Practically insoluble-[1][6][11][12]
Acetone Insoluble / Practically insoluble-[1][6][11][12]
Benzene Insoluble / Practically insoluble-[1][6][11][12]
Hydrazine Slightly soluble-[1][10]

Experimental Protocols

This section provides detailed methodologies for determining key physical properties of this compound.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[13][14]

Objective: To determine the temperature range over which the solid this compound sample transitions to a liquid state.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar heated metal block).[15]

  • Glass capillary tubes (thin-walled, sealed at one end).

  • Mortar and pestle.

  • Spatula.

  • High-accuracy thermometer.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven.

    • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample several times to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom. A compact column of 2-4 mm in height is ideal.

  • Instrument Setup:

    • Set the starting temperature on the melting point apparatus to about 10-15 °C below the expected melting point of this compound (~160 °C).

    • Allow the heating block to reach and stabilize at the set temperature.

  • Measurement:

    • Insert the prepared capillary tube into the sample holder of the apparatus.

    • Begin heating at a controlled ramp rate. For a preliminary, rapid determination, a faster rate can be used. For an accurate measurement, a slow ramp rate of 1-2 °C per minute is recommended as the temperature approaches the melting point.[15]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the initial melting point).

    • Record the temperature at which the last solid crystal melts into a liquid (the final melting point). The range between these two temperatures is the melting range.

    • Since this compound decomposes, note any changes in appearance, such as discoloration or gas evolution, during the heating process.

  • Data Analysis:

    • A pure substance typically has a sharp melting range of 0.5-1.0 °C.[15] A broad melting range can indicate the presence of impurities.

    • Perform at least two determinations to ensure consistency and report the average melting range.

pH Measurement of an Aqueous Solution

Objective: To determine the pH of a prepared aqueous solution of this compound using an electrometric method.

Apparatus:

  • pH meter with a glass electrode.

  • Standard buffer solutions for calibration (e.g., pH 4.0, 7.0, 10.0).

  • Analytical balance.

  • Volumetric flasks and beakers.

  • Magnetic stirrer and stir bar.

  • Distilled or deionized water.

Procedure:

  • Solution Preparation (for a 0.2M solution):

    • Calculate the mass of this compound monohydrate (MW = 176.18 g/mol ) required. For 100 mL (0.1 L) of a 0.2M solution: Mass = 0.2 mol/L * 0.1 L * 176.18 g/mol = 3.5236 g.

    • Accurately weigh the calculated mass using an analytical balance.

    • Transfer the weighed solid into a 100 mL volumetric flask.

    • Add approximately 50-70 mL of deionized water and stir using a magnetic stirrer until the solid is completely dissolved.

    • Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • pH Meter Calibration:

    • Rinse the pH electrode with deionized water and gently blot it dry.

    • Perform a two-point or three-point calibration of the pH meter according to the manufacturer's instructions, using the standard buffer solutions.

  • Measurement:

    • Pour a sufficient amount of the prepared this compound solution into a clean beaker.

    • Immerse the calibrated pH electrode into the solution. Ensure the electrode bulb is fully submerged.

    • Allow the pH reading to stabilize. This may take a minute or two.

    • Record the stable pH value displayed on the meter.

    • Rinse the electrode with deionized water after use.

Mechanism and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the primary mechanism of action for this compound in a clinical setting and a typical experimental workflow.

Mechanism of Action: Phosphate Binding

In patients with hyperphosphatemia, often associated with kidney disease, this compound acts as a phosphate binder.[4][16][17] It binds with dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream.

Mechanism of Action of this compound as a Phosphate Binder cluster_ingestion Oral Ingestion cluster_gi Gastrointestinal Tract cluster_excretion Excretion CaOAc This compound Ca(CH₃COO)₂ Dissociation Dissociation CaOAc->Dissociation in GI fluids Ca_ion Calcium Ions (Ca²⁺) Dissociation->Ca_ion Binding Binding Ca_ion->Binding Phosphate Dietary Phosphate (PO₄³⁻) Phosphate->Binding CaPO4 Insoluble Calcium Phosphate Ca₃(PO₄)₂ Binding->CaPO4 Excreted Fecal Excretion CaPO4->Excreted prevents absorption

Mechanism of Action of this compound as a Phosphate Binder
Experimental Workflow: Purity Assessment via Melting Point

This workflow outlines the sequential steps involved in assessing the purity of a synthesized or received batch of this compound using melting point determination.

Experimental Workflow for Purity Assessment start Start sample_prep 1. Sample Preparation - Obtain this compound sample - Grind to fine powder start->sample_prep capillary_load 2. Capillary Loading - Pack powder into capillary tube (2-4 mm height) sample_prep->capillary_load instrument_setup 3. Instrument Setup - Set start temp (~150°C) - Set ramp rate (1-2°C/min) capillary_load->instrument_setup measurement 4. Measurement - Insert capillary - Heat and observe instrument_setup->measurement record 5. Data Recording - Note initial melting temp (T₁) - Note final melting temp (T₂) measurement->record analysis 6. Data Analysis - Calculate melting range (T₂ - T₁) - Compare to literature value record->analysis decision Purity Check analysis->decision pure Pass: Sharp Range (Meets Specification) decision->pure Range ≤ 1°C impure Fail: Broad Range (Requires Purification) decision->impure Range > 1°C end End pure->end impure->end

References

Technical Guide: Synthesis and Preparation of Calcium Acetate from Eggshells

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview for the synthesis of calcium acetate from eggshell waste, a sustainable and cost-effective precursor. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthesis workflow.

Introduction

Eggshells, a common agro-industrial waste, are a rich and readily available source of calcium carbonate (CaCO₃), typically comprising about 94-95% of the shell's composition[1][2]. The conversion of this biowaste into value-added chemicals like this compound (Ca(CH₃COO)₂) presents a sustainable and eco-friendly alternative to traditional methods that rely on mined limestone or marble[3][4]. This compound has various applications, including its use as a food additive (E263), a phosphate binder in the treatment of hyperphosphatemia, and a precursor in the synthesis of other chemical compounds[5][6]. This guide details the chemical principles, experimental procedures, and quantitative outcomes for producing high-purity this compound from eggshells.

Chemical Principles

The synthesis of this compound from eggshells is based on a straightforward acid-base reaction. The primary component of eggshells, calcium carbonate, reacts with acetic acid (CH₃COOH), the main component of vinegar, to produce this compound, water (H₂O), and carbon dioxide (CO₂) gas[5][7].

The balanced chemical equation for this reaction is: CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)

This reaction proceeds until one of the reactants is fully consumed. To ensure the complete conversion of the acetic acid and to avoid its presence in the final product, an excess of calcium carbonate is often used[8].

Experimental Protocols

The following sections consolidate methodologies reported in scientific literature for the synthesis of this compound from eggshells.

Protocol 1: General Laboratory Synthesis

This protocol is a generalized procedure adapted from several sources for a high-yield synthesis under standard laboratory conditions[2][3][9].

3.1.1 Materials and Reagents

  • Eggshells (chicken, quail, etc.)

  • Acetic Acid (CH₃COOH), e.g., 10% (w/v) solution or 2M solution[2][3]

  • Distilled or deionized water

  • Acetone (for washing/drying, optional)[10]

  • Standard laboratory glassware (beakers, flasks)

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

3.1.2 Eggshell Preparation

  • Collection and Cleaning: Collect eggshells and remove any remaining membrane and dirt by washing thoroughly with water[2][10].

  • Sterilization (Optional): Boil the eggshells for approximately 30 minutes to sterilize them[3].

  • Drying: Dry the cleaned eggshells in an oven at a temperature of approximately 105°C for 1-2 hours or until a constant weight is achieved[2][9].

  • Grinding: Pulverize the dried eggshells into a fine powder using a mortar and pestle or a mechanical grinder. Sieving the powder to a uniform size (e.g., <0.5 mm) can increase the reaction rate[1][2].

3.1.3 Reaction Procedure

  • Place a known quantity of eggshell powder (e.g., 50 g) into a suitably sized beaker or flask[3].

  • Gradually add the acetic acid solution (e.g., 500 mL of 10% acetic acid) to the eggshell powder while stirring[3]. The addition should be slow to control the effervescence caused by the release of CO₂ gas[8][10].

  • Stir the mixture continuously using a magnetic stirrer. The reaction can be performed at room temperature for 3-24 hours or accelerated by heating[9][10]. For instance, stirring at 80°C for 6 hours has been reported to be effective[3]. Another study identified 40°C as an optimal temperature[11].

  • Continue the reaction until the effervescence ceases, indicating the completion of the reaction[2].

3.1.4 Isolation and Purification

  • Filtration: Separate the unreacted eggshell powder and other insoluble impurities from the this compound solution by filtration[2][10]. The resulting filtrate should be a clear solution.

  • Concentration: Gently heat the filtrate to evaporate the excess water and concentrate the this compound solution. Be cautious as the solubility of this compound decreases at higher temperatures[8][12].

  • Crystallization/Precipitation:

    • Evaporation: Continue evaporation until the solution becomes viscous or a solid begins to precipitate. Cooling the concentrated solution will promote crystallization[6].

    • Solvent Precipitation: Alternatively, add a solvent like acetone to the concentrated solution to precipitate the this compound[10].

  • Drying: Collect the resulting white solid (this compound) by filtration. Wash the solid with a small amount of cold water or acetone to remove residual impurities. Dry the final product in an oven at a moderate temperature (e.g., 60-70°C) to obtain anhydrous or monohydrated this compound[6]. The monohydrate (Ca(CH₃COO)₂·H₂O) is the common form as the anhydrous version is highly hygroscopic[2][5].

Protocol 2: Quantitative Analysis of this compound

This protocol outlines a method for determining the concentration of the synthesized this compound solution via complexometric titration with EDTA[2][9].

  • Pipette a precise volume (e.g., 100 mL) of the prepared this compound solution into a flask[2].

  • Add approximately 150 mL of water and 2 mL of 3 N hydrochloric acid[2].

  • While stirring, add about 30 mL of a standardized 0.05 M EDTA solution from a burette[2].

  • Add 15 mL of 1 N sodium hydroxide and approximately 300 mg of hydroxyl naphthol blue indicator[2].

  • Continue the titration with the 0.05 M EDTA solution until the endpoint is reached, indicated by a distinct color change to blue[2].

  • The concentration of this compound can be calculated based on the volume of EDTA used, where 1 mL of 0.05 M EDTA is equivalent to 7.909 mg of anhydrous this compound (C₄H₆CaO₄)[2].

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of this compound from eggshells.

Table 1: Calcium Carbonate Content in Various Eggshells

Eggshell SourceCalcium Carbonate (CaCO₃) Content (%)Reference
General~95%[1]
Broiler Chicken93.6%[2]
Chicken61.75%[13]
Duck60.30%[13]
Quail59.80%[13]

Table 2: Summary of Reaction Conditions and this compound Yields

Eggshell SourceAcetic Acid Conc.Temp. (°C)TimeSolid:Liquid RatioYield (%)Reference
Quail10%80°C6 h1:10 (g/mL)76%[1][3]
Broiler Chicken2MRoom Temp.N/A1:1 (g/mL)97.5%[2]
ChickenVinegar (N/A)Room Temp.N/AN/A46.76%[13]
DuckVinegar (N/A)Room Temp.N/AN/A33.00%[13]
QuailVinegar (N/A)Room Temp.N/AN/A32.27%[13]
General6% VinegarRoom Temp.2 days1:20 (g/mL)61.87%[10]
General10% (w/v)Room Temp.3 h1:13.5 (g/mL)79.16%[9]
General159% of theoretical39°C1.5 h + 80 min1:12 (g/mL)96.5%[11]

Table 3: Physicochemical Properties of Eggshell-Derived this compound

PropertyValueReference
pH (solution)7.5 - 8.3[2]
Crystallinity72.57%[1][3][14][15]
FormTypically monohydrate (Ca(CH₃COO)₂·H₂O)[1][5]

Visualizations

Diagrams created using Graphviz to illustrate key processes.

G cluster_prep Eggshell Preparation cluster_synthesis Synthesis cluster_purification Purification & Isolation A Eggshell Waste Collection B Washing & Cleaning A->B C Drying (e.g., 105°C) B->C D Grinding to Fine Powder C->D E Reaction with Acetic Acid (CH₃COOH) (Vigorous CO₂ Evolution) D->E F Filtration (Remove unreacted CaCO₃) E->F G Concentration of Filtrate (Evaporation) F->G H Crystallization / Precipitation G->H I Collection & Drying of Crystals H->I J High-Purity this compound I->J

Caption: Experimental workflow for this compound synthesis from eggshells.

G CaCO3 Calcium Carbonate (from Eggshells) CaCO₃ Reactants CaCO3->Reactants AceticAcid Acetic Acid 2CH₃COOH AceticAcid->Reactants CaAcetate This compound Ca(CH₃COO)₂ Water Water H₂O CO2 Carbon Dioxide CO₂ Products Reactants->Products Reaction Products->CaAcetate Products->Water Products->CO2

Caption: Chemical reaction pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Formula of Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and complex crystal structures of calcium acetate. The information is curated for professionals in research, science, and drug development who require a deep understanding of this compound's solid-state properties.

Molecular Formula

This compound is a salt of acetic acid with the chemical formula Ca(C₂H₃O₂)₂. Its systematic name is calcium ethanoate. The anhydrous form is highly hygroscopic, and as a result, it is more commonly found in its hydrated forms.[1]

The molecular formulas for the common forms of this compound are:

  • Anhydrous this compound: Ca(C₂H₃O₂)₂ or C₄H₆CaO₄[1][2][3][4]

  • This compound Monohydrate: Ca(CH₃COO)₂·H₂O[1][5][6]

  • This compound Hemihydrate: Ca(CH₃COO)₂·½H₂O

Crystal Structure of this compound and its Hydrates

This compound exhibits a surprisingly rich polymorphism, existing in various anhydrous and hydrated crystalline forms. The specific phase obtained is highly dependent on conditions such as temperature and the presence of water.

Anhydrous this compound

Anhydrous this compound is known to exist in at least three different polymorphic forms: α, β, and γ.[7][8] To date, only the crystal structure of the α-polymorph has been fully elucidated. The structures of the β and γ polymorphs remain unknown.[8]

The α-polymorph of anhydrous this compound undergoes a reversible, first-order phase transformation between a low-temperature (LT) and a high-temperature (HT) form in the temperature range of 150 to 170 °C.[7][9][10]

  • Low-Temperature α-Calcium Acetate (LT-α-Ca(CH₃COO)₂): At room temperature, it crystallizes in a primitive triclinic unit cell.[7][9] The structure features channel-like motifs built from edge-sharing polyhedra of calcium cations and acetate anions, which coordinate in both a mono- and bidentate fashion.[7][10]

  • High-Temperature α-Calcium Acetate (HT-α-Ca(CH₃COO)₂): At 300 °C, it adopts a rhombohedral unit cell.[7][9] In this form, all calcium cations are coordinated by seven oxygen atoms from the acetate groups.[7] The transition from the low-temperature form involves a change in the coordination of a bridging acetate anion from monodentate to bidentate, resulting in more circular channels.[7][10]

Hydrated Forms of this compound

The presence of water leads to the formation of several hydrated crystal structures.

  • This compound Monohydrate (Ca(CH₃COO)₂·H₂O): This is the most common form of this compound and is the thermodynamically stable phase in aqueous solutions.[1][7] At least two triclinic polymorphs of the monohydrate have been identified.[7] The structure of one polymorph consists of infinite, multiple O-bridged double-stranded calcium chains that are cross-linked through an extensive network of hydrogen bonds.[11]

  • This compound Hemihydrate (Ca(CH₃COO)₂·½H₂O): This form is an intermediate product in the synthesis of the anhydrous form.[8] Its structure is composed of extended, chiral, rod-like chains.[8][12]

  • This compound Subhydrates: Upon heating, the monohydrate can release water in discrete steps to form subhydrates with water contents of n = 1/2 and n = 1/4.[7]

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for the known structures of this compound.

Table 1: Crystallographic Data for Anhydrous α-Calcium Acetate Polymorphs

ParameterLT-α-Ca(CH₃COO)₂HT-α-Ca(CH₃COO)₂
TemperatureRoom Temperature300 °C
Crystal SystemTriclinicRhombohedral
Space GroupP1R3
a (Å)8.7168(3)21.1030(5)
b (Å)12.6408(3)21.1030(5)
c (Å)12.3084(3)8.7965(2)
α (°)117.4363(17)90
β (°)77.827(2)90
γ (°)115.053(2)120
Unit Cell Volume (ų)1090.23(6)3392.58(17)
Data sourced from M. T. L. Haupt et al., 2020.[7][9][10]

Table 2: Crystallographic Data for this compound Monohydrate Polymorphs

ParameterPolymorph 1Polymorph 2
Crystal SystemTriclinicTriclinic
Space GroupP1P1
a (Å)6.750(5)6.700(2)
b (Å)11.076(8)9.801(2)
c (Å)11.782(9)12.257(2)
α (°)116.49(5)78.83(2)
β (°)92.40(9)86.21(2)
γ (°)97.31(8)73.63(2)
Unit Cell Volume (ų)777(1)757.6(3)
Data for Polymorph 1 sourced from E. A. Klop et al., 1984.[11] Data for Polymorph 2 sourced from P. van der Sluis et al., 1987.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural determination of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a calcium source with acetic acid.[5]

Materials:

  • Calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂)

  • Acetic acid (CH₃COOH)

Procedure:

  • To a flask, add the acetic acid solution.

  • Slowly add small portions of calcium carbonate or calcium hydroxide while stirring.

  • Continue adding the calcium source until the reaction ceases (i.e., no more CO₂ evolution if using carbonate).

  • Filter the resulting solution to remove any unreacted solids. The filtrate is a this compound solution ready for crystallization.[5]

Crystallization

Method 1: Crystallization from Aqueous Solution Crystallization of this compound monohydrate can be achieved by the slow evaporation of a saturated aqueous solution of this compound.[7]

Method 2: Diffusion-based Crystallization Well-crystalline material of Ca(CH₃COO)₂·H₂O can be obtained by the diffusion of a saturated aqueous solution of this compound through the pores of a terracotta vessel.[7][9]

Method 3: Extractive Crystallization This method utilizes a two-phase system to produce this compound crystals.[13][14][15][16]

  • An aqueous phase containing a calcium source (e.g., calcium carbonate).

  • An organic phase (e.g., ethyl acetate) containing acetic acid.

  • The neutralization reaction occurs at the interface of the two phases.

  • The produced this compound migrates to the aqueous phase, which becomes supersaturated, leading to crystallization.[14]

Structural Determination by X-ray Diffraction (XRD)

The crystal structures of the various forms of this compound have been primarily determined using X-ray diffraction techniques, particularly powder X-ray diffraction (PXRD) for the anhydrous forms.[7][9][10]

General Workflow:

  • Sample Preparation: A finely ground powder of the this compound sample is prepared.

  • Data Collection: The sample is exposed to a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting diffraction pattern is compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phase(s) present.[17]

  • Structure Solution and Refinement: For novel structures, the diffraction data is used to solve and refine the crystal structure, determining the unit cell parameters, space group, and atomic positions.

Visualization of this compound Forms

The following diagram illustrates the relationship between the different forms of this compound.

CalciumAcetateForms cluster_hydrates Hydrated Forms cluster_anhydrous Anhydrous Forms cluster_alpha α-Polymorphs Monohydrate Monohydrate Ca(OAc)₂·H₂O Subhydrates Subhydrates (n=1/4, 1/2) Monohydrate->Subhydrates Heating Hemihydrate Hemihydrate Ca(OAc)₂·½H₂O Alpha α-Ca(OAc)₂ Subhydrates->Alpha Further Heating (to 300°C) LT_Alpha Low-Temp α-Form (Triclinic) HT_Alpha High-Temp α-Form (Rhombohedral) Beta β-Ca(OAc)₂ (Structure Unknown) Gamma γ-Ca(OAc)₂ (Structure Unknown) LT_Alpha->HT_Alpha Heating (150-170°C) AqueousSolution Aqueous Solution AqueousSolution->Monohydrate Crystallization

Caption: Relationship between hydrated and anhydrous forms of this compound.

References

The Inverse Solubility of Calcium Acetate in Water: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the anomalous solubility behavior of calcium acetate, providing researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and a conceptual visualization of its temperature-dependent properties.

Introduction

This compound, the calcium salt of acetic acid with the formula Ca(CH₃COO)₂, is a white, crystalline solid commonly used in the pharmaceutical industry as a phosphate binder in patients with kidney disease and in the food industry as a stabilizer, buffer, and sequestrant under the number E263.[1][2] A notable and unusual characteristic of this compound is its inverse relationship between solubility in water and temperature; unlike many salts, its solubility decreases as the temperature increases.[2] This technical guide provides a detailed overview of this phenomenon, presenting quantitative data, methodologies for its determination, and a conceptual framework for understanding this behavior.

Quantitative Solubility Data

The solubility of this compound in water has been determined at various temperatures. The data consistently shows a decrease in solubility as the temperature rises. The following table summarizes the quantitative data gathered from multiple sources, expressed as grams of anhydrous this compound per 100 mL or 100 g of water.

Temperature (°C)Solubility (g / 100 mL water)Solubility (g / 100 g water)
037.4[1][2][3]37[4]
10.534.6[5]
2034.7[1][3]
24.732.0[5]
39.132.1[5]
58.031.5[5]
60.230.4[5]
62.029.9[5]
69.029.8[5]
72.829.4[5]
10029.7[1][2][3]~29[4]

Note: The anhydrous form of this compound is very hygroscopic; the monohydrate is the common form.[4]

Thermodynamic Considerations

The solubility of a substance is governed by thermodynamic quantities, specifically the enthalpy (ΔH) and entropy (ΔS) of solution. The Gibbs free energy change (ΔG = ΔH - TΔS) determines the spontaneity of the dissolution process. For this compound, the dissolution in water is an exothermic process, meaning heat is released (negative ΔH).[6]

According to Le Chatelier's Principle, when a change is applied to a system at equilibrium, the system will adjust to counteract the change.[6] For an exothermic dissolution process, heat can be considered a product. If the temperature is increased, the equilibrium will shift to the left (favoring the solid, undissolved state) to consume the added heat.[6] This results in a decrease in the solubility of this compound at higher temperatures.[6][7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in water at various temperatures, based on common laboratory practices for solubility measurement.

Objective: To determine the concentration of a saturated aqueous solution of this compound at a specified temperature.

Materials:

  • Anhydrous this compound (Ca(CH₃COO)₂)

  • Deionized Water

  • Thermostatic water bath or heating/cooling system with magnetic stirrer

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Glassware (beakers, Erlenmeyer flasks)

  • EDTA (Ethylenediaminetetraacetic acid) standard solution

  • pH buffer (e.g., pH 10 ammonia-ammonium chloride buffer)

  • Indicator (e.g., Eriochrome Black T)

Workflow for Experimental Protocol

G cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration and Sampling cluster_analysis 3. Analysis of Supernatant cluster_calc 4. Calculation A Add excess this compound to deionized water in a flask. B Place flask in thermostated bath at desired temperature (T). A->B C Stir vigorously to facilitate dissolution and reach equilibrium. B->C D Maintain constant temperature (T) and stir for an extended period (e.g., 24 hours). C->D E Allow solid to settle. D->E F Withdraw a known volume of the supernatant using a pre-heated/cooled syringe and filter immediately. E->F G Dilute the filtered sample with deionized water. F->G H Add pH buffer and indicator to the diluted sample. G->H I Titrate with a standardized EDTA solution until endpoint. H->I J Calculate the molar concentration of Ca²⁺ in the sample. I->J K Convert concentration to grams of this compound per 100 mL of water. J->K

Caption: Experimental workflow for determining this compound solubility.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of anhydrous this compound to a known volume of deionized water in an Erlenmeyer flask. The excess solid ensures that the solution becomes saturated.

    • Place the flask in a thermostated water bath set to the desired temperature. Ensure the temperature is stable and monitored with a calibrated thermometer.

    • Stir the mixture vigorously using a magnetic stirrer.

  • Equilibration:

    • Allow the solution to equilibrate for a sufficient period, typically 24 hours, to ensure that the maximum amount of solute has dissolved and the system has reached equilibrium.[5]

    • After the equilibration period, stop stirring and allow the excess solid to settle at the bottom of the flask.

  • Sampling:

    • Carefully withdraw a precise volume of the clear supernatant (the liquid above the settled solid) using a volumetric pipette. To prevent precipitation or further dissolution due to temperature changes during sampling, the pipette and filter should be pre-equilibrated to the experiment's temperature.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any suspended microcrystals.

  • Analysis (Complexometric EDTA Titration):

    • Accurately dilute the filtered sample with deionized water to bring the calcium concentration into an optimal range for titration.

    • To a known volume of the diluted sample, add a pH 10 buffer and a suitable indicator such as Eriochrome Black T.

    • Titrate the solution with a standardized EDTA solution. The endpoint is observed by a distinct color change (e.g., from wine red to blue).

    • Record the volume of EDTA solution required to reach the endpoint.

  • Calculation of Solubility:

    • Use the volume and concentration of the EDTA titrant to calculate the moles of Ca²⁺ ions in the analyzed sample.

    • From the moles of Ca²⁺, determine the concentration of this compound in the saturated solution.

    • Express the final solubility in the desired units, such as grams of this compound per 100 mL of water.

Visualization of Temperature-Solubility Relationship

The fundamental principle governing the aqueous solubility of this compound is the inverse relationship with temperature. This concept can be visualized as a simple logical pathway.

G node_A Temperature node_B Kinetic Energy of Water Molecules node_A->node_B Increases node_C Dissolution Process (Exothermic) node_B->node_C Impacts node_D Equilibrium Shift (Favors Reactants) node_C->node_D Le Chatelier's Principle node_E Solubility of This compound node_D->node_E Leads to Decrease

Caption: The effect of temperature on the solubility of this compound.

Conclusion

The solubility of this compound in water exhibits an anomalous, inverse relationship with temperature, a phenomenon driven by the exothermic nature of its dissolution. This technical guide provides the essential quantitative data and a robust experimental framework for professionals in research and drug development. A thorough understanding of this property is critical for controlling crystallization processes, ensuring product stability, and optimizing formulations that utilize this compound.

References

mechanism of action of calcium acetate as a phosphate binder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Calcium Acetate as a Phosphate Binder

Introduction

Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD), contributing significantly to cardiovascular disease and mineral and bone disorders.[1][2] Phosphate binders are a cornerstone of management, aimed at reducing the intestinal absorption of dietary phosphate.[3][4] this compound, a calcium-based phosphate binder, is widely utilized for this purpose.[5][6] Theoretical calculations, in vitro experiments, and in vivo clinical studies have demonstrated its efficacy, often showing it to be a more effective phosphate binder than other calcium salts like calcium carbonate.[2][7] This technical guide provides a comprehensive overview of the core mechanism of action of this compound for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary mechanism of this compound is its function as a simple, non-absorbed chemical binder within the gastrointestinal (GI) tract.[1][3] The process can be broken down into two key steps:

  • Dissociation: When taken with meals, this compound (Ca(CH₃COO)₂) dissolves in the GI tract to release its constituent ions: one calcium ion (Ca²⁺) and two acetate ions (CH₃COO⁻).[1][8]

  • Phosphate Binding and Precipitation: The freed calcium ions then react with dietary phosphate ions (primarily in the form of HPO₄²⁻ and H₂PO₄⁻) present in the ingested food.[1][9] This reaction forms insoluble and non-absorbable calcium phosphate (Ca₃(PO₄)₂) complexes.[6][8]

These insoluble complexes pass through the intestines and are subsequently excreted in the feces, thereby preventing the absorption of phosphate into the bloodstream.[3][9] This reduction in the phosphate load helps to lower serum phosphate levels in patients with impaired renal excretion.[1][10]

G cluster_0 Gastrointestinal Lumen cluster_1 Dissociation cluster_2 Systemic Circulation ca_acetate This compound Ca(CH₃COO)₂ ca_ion Calcium Ions (Ca²⁺) ca_acetate->ca_ion Dissolves acetate_ion Acetate Ions (2CH₃COO⁻) ca_acetate->acetate_ion Dissolves ingestion Ingestion with Meal dietary_p Dietary Phosphate (PO₄³⁻) ca_phosphate Insoluble Calcium Phosphate ca_ion->ca_phosphate Binding & Precipitation dietary_p->ca_phosphate Binding & Precipitation serum_p Reduced Serum Phosphate dietary_p->serum_p Intestinal Absorption (Inhibited) excretion Fecal Excretion ca_phosphate->excretion

Caption: Chemical and Physiological Pathway of this compound.

Influence of pH on Binding Efficacy

The pH of the gastrointestinal environment plays a critical role in the phosphate-binding efficacy of calcium-based binders. In vitro studies have shown that this compound binds phosphate more effectively at a neutral or slightly acidic pH (pH 6.0), which is characteristic of the small intestine where most phosphate absorption occurs.[11][12][13] This is in contrast to calcium carbonate, which demonstrates better binding capacity in a more acidic environment (pH 3.0), typical of the stomach.[11][12] Since many CKD patients have achlorhydria or use acid-reducing medications, the efficacy of calcium carbonate can be diminished, making this compound a potentially more reliable binder throughout the relevant sections of the GI tract.[14][15]

Quantitative Data on Efficacy

Multiple studies have quantified the phosphate-binding capacity of this compound, often in comparison to calcium carbonate. The data consistently show superior or more efficient phosphate binding by this compound.

Table 1: Comparative In Vivo Phosphate Binding Efficacy

Study Parameter This compound Calcium Carbonate Placebo p-value Reference
Phosphorus Bound (mg) 106 ± 23 43 ± 39 - < 0.05 [2][7]
Dose 50 mEq Ca²⁺ 50 mEq Ca²⁺ -

| Binding Ratio (mEq HPO₄²⁻ bound / mEq Ca²⁺ absorbed) | 0.44 | 0.16 | - | - |[2][7] |

Table 2: Effect on Serum Phosphate in Hemodialysis Patients

Study Treatment Group Baseline Serum P (mg/dL) Post-Treatment Serum P (mg/dL) Change (mmol/L) p-value Reference
Sheikholeslami et al. (2005) This compound (n=24) 6.65 ± 1.38 5.83 ± 1.55 - < 0.05 [14]
Calcium Carbonate (n=24) 6.65 ± 1.38 6.30 ± 1.74 - NS [14]
Meta-Analysis (Mei et al., 2015) This compound - - -0.25 (vs. CC) < 0.0001 [16]

| (8 weeks treatment) | Calcium Carbonate | - | - | (Reference) | | |

Note: NS = Not Significant

Experimental Protocols

The efficacy of phosphate binders is evaluated through both in vitro and in vivo experimental models.

In Vitro Phosphate Binding Assay

This method assesses the direct chemical binding capacity of a phosphate binder in a controlled laboratory setting.

G start Start prep_p Prepare Phosphate Solution (e.g., 10-20 mM Na₂HPO₄) start->prep_p adjust_ph Adjust pH of Solution (e.g., to pH 3.0 and 6.0) prep_p->adjust_ph add_binder Add Standardized Amount of this compound adjust_ph->add_binder incubate Incubate at 37°C with Agitation (e.g., 1-6 hours) add_binder->incubate sample Collect Aliquot and Centrifuge incubate->sample measure_p Measure Phosphate in Supernatant sample->measure_p calculate Calculate Bound Phosphate: [P]initial - [P]final measure_p->calculate end End calculate->end

Caption: Workflow for a Typical In Vitro Phosphate Binding Assay.

Detailed Methodology (based on similar studies[11][17]):

  • Preparation of Phosphate Solutions: Standard phosphate solutions are prepared using salts like sodium phosphate at concentrations relevant to post-meal intestinal conditions (e.g., 10 mM, 15 mM, 20 mM).

  • pH Adjustment: The pH of the phosphate solutions is adjusted to simulate different segments of the GI tract. Typically, experiments are run at a gastric pH of ~3.0 and an intestinal pH of ~6.0.

  • Incubation: A precisely weighed amount of the phosphate binder (e.g., this compound) is added to the phosphate solution. The mixture is then incubated at body temperature (37°C) with constant agitation for a specified period, often with samples taken at multiple time points (e.g., 1, 3, and 6 hours) to assess binding kinetics.

  • Separation and Measurement: After incubation, the solution is centrifuged to pellet the insoluble binder-phosphate complex.

  • Analysis: The concentration of unbound phosphate remaining in the supernatant is measured using a colorimetric assay (e.g., the molybdate method). The amount of phosphate bound by the agent is calculated as the difference between the initial and final phosphate concentrations in the solution.

In Vivo Gastrointestinal Balance Technique

This clinical research method directly measures the effect of a binder on phosphate absorption in human subjects.

G cluster_0 Test Day (Randomized Crossover Design) start Patient Enrollment (e.g., Chronic Renal Failure) washout Washout Period (Discontinue other binders) start->washout meal Administer Standardized Meal (Known Ca & P content) washout->meal binder Administer Test Agent (this compound, Carbonate, or Placebo) meal->binder marker Ingest Non-absorbable Marker (e.g., Polyethylene Glycol) binder->marker lavage Perform Full-Gut Lavage (Collect intestinal effluent) marker->lavage analyze Analyze Effluent for Ca, P, and Marker Concentration lavage->analyze calculate Calculate Net Absorption: (Ingested - Recovered) analyze->calculate end Determine Phosphate Bound calculate->end

Caption: Workflow for an In Vivo Gastrointestinal Balance Study.

Detailed Methodology (based on Mai et al.[2][7]):

  • Subject Selection: Patients with end-stage renal disease are recruited for the study. A washout period is required where patients stop taking any pre-existing phosphate binders.

  • Standardized Meal: On the study day, subjects ingest a test meal with a precisely known quantity of phosphorus and calcium.

  • Binder Administration: The investigational binder (this compound), a comparator (e.g., calcium carbonate), or a placebo is given with the meal in a randomized, crossover design.

  • Non-Absorbable Marker: A non-absorbable marker, such as polyethylene glycol (PEG), is co-administered with the meal. This marker allows for the accurate calculation of total intestinal effluent recovery.

  • Gastrointestinal Lavage: At a predetermined time after the meal, a complete gastrointestinal lavage is performed to collect all intestinal contents.

  • Analysis: The total volume of the collected effluent is measured, and samples are analyzed for phosphorus, calcium, and PEG concentrations.

  • Calculation of Absorption and Binding: The total amount of phosphorus and calcium recovered in the effluent is calculated based on their concentrations and the recovery of the PEG marker. Net absorption is determined by subtracting the recovered amount from the ingested amount. The amount of phosphorus bound by the agent is calculated as the difference in phosphorus absorption between the placebo and active binder phases.

Conclusion

The is a direct physicochemical interaction within the gastrointestinal lumen. Its efficacy is rooted in its ability to readily dissociate and form insoluble calcium phosphate complexes, effectively sequestering dietary phosphate for fecal excretion.[1][9] Quantitative data from in vivo studies demonstrate its superior phosphate binding efficiency compared to calcium carbonate, a difference that may be partially explained by its favorable binding profile at the pH of the small intestine.[2][7][11] The experimental protocols outlined provide a framework for the continued evaluation and development of phosphate-binding agents. A thorough understanding of this mechanism is critical for optimizing hyperphosphatemia management in patients with chronic kidney disease.

References

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous calcium acetate, a critical consideration for its use in research, pharmaceutical, and industrial applications. Understanding the interaction of this compound with atmospheric moisture is paramount for ensuring product stability, efficacy, and shelf-life.

Introduction to the Hygroscopicity of Anhydrous this compound

Anhydrous this compound (Ca(CH₃COO)₂) is the calcium salt of acetic acid. In its anhydrous form, it is a white, crystalline solid.[1][2][3] A key physicochemical property of anhydrous this compound is its pronounced hygroscopicity, meaning it readily attracts and absorbs moisture from the surrounding environment.[1][2][3][4] This inherent affinity for water leads to its conversion to the more common and stable monohydrate form (Ca(CH₃COO)₂·H₂O).[3] The uptake of moisture can significantly impact the material's physical and chemical properties, including its crystal structure, powder flow, and chemical stability, which are critical parameters in drug development and manufacturing.[5]

Quantitative Hygroscopicity Data

A study by Guo et al. (2019) investigated the hygroscopic properties of several calcium- and magnesium-containing salts, including this compound monohydrate, using a vapor sorption analyzer. The data provides insights into the water absorption behavior of this compound at various relative humidities (RH). The water-to-solute ratio (WSR), which indicates the number of moles of water per mole of the salt, was determined at 25°C.

Relative Humidity (%)Water-to-Solute Ratio (WSR) at 25°C
100.09 ± 0.01
200.12 ± 0.01
300.15 ± 0.01
400.19 ± 0.01
500.25 ± 0.01
600.34 ± 0.01
700.49 ± 0.02
800.78 ± 0.03
901.54 ± 0.05

Data extracted from Guo et al. (2019). The study used Ca(CH₃COO)₂·H₂O as the starting material. The WSR for the anhydrous form can be inferred from this data by considering the initial water content of the monohydrate.

The deliquescence relative humidity (DRH) is the specific RH at which a crystalline solid begins to absorb enough atmospheric moisture to form a solution.[6] For many hygroscopic salts, the DRH decreases with increasing temperature.[6] While a specific DRH for anhydrous this compound was not explicitly found in the searched literature, the continuous water uptake shown in the table above suggests it will deliquesce at a certain humidity.

Experimental Protocols for Determining Hygroscopicity

Several analytical techniques are employed to characterize the hygroscopic nature of pharmaceutical solids. The most common methods include Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7][8][9] This method is crucial for determining moisture sorption isotherms, which graphically represent the relationship between the equilibrium moisture content of a material and the relative humidity.[10][11]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 1-10 mg) is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a constant mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a minimal mass change over a specific period).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption of water.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. Hysteresis, the difference between the sorption and desorption curves, can provide information about the nature of the water interaction and any physical changes in the material.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It can be used to determine the water content of a material by heating it to a temperature where water is volatilized.

Methodology:

  • Sample Preparation: An accurately weighed sample of this compound is placed in a tared TGA pan.

  • Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 200°C).

  • Mass Loss Measurement: The instrument continuously records the sample's mass as the temperature increases.

  • Data Analysis: A plot of mass versus temperature (thermogram) is generated. The mass loss corresponding to the volatilization of water is used to calculate the moisture content. For this compound, this would typically be the mass loss observed before the decomposition temperature of >160°C.[1][4]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[13][14] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Methodology:

  • Apparatus Setup: A Karl Fischer titrator, either volumetric or coulometric, is used. The titration vessel is filled with a suitable solvent (e.g., methanol).

  • Titrant Standardization: The Karl Fischer reagent is standardized using a known amount of water or a standard hydrate like sodium tartrate dihydrate.[13]

  • Sample Analysis: A precisely weighed sample of anhydrous this compound is introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The volume of titrant consumed is used to calculate the amount of water in the sample based on the stoichiometry of the reaction.

Visualizations

Logical Relationship of this compound Hydration

Anhydrous Anhydrous this compound Ca(CH₃COO)₂ Monohydrate This compound Monohydrate Ca(CH₃COO)₂·H₂O Anhydrous->Monohydrate Hygroscopic Water Uptake (Exposure to Humidity) Monohydrate->Anhydrous Dehydration (Heating >100°C)

Hydration and dehydration of this compound.
Experimental Workflow for Hygroscopicity Assessment

cluster_prep Sample Preparation cluster_analysis Hygroscopicity Analysis cluster_results Data Interpretation start Start: Anhydrous This compound Sample dvs Dynamic Vapor Sorption (DVS) (Sorption/Desorption Isotherm) start->dvs tga Thermogravimetric Analysis (TGA) (Water Content vs. Temperature) start->tga kft Karl Fischer Titration (KFT) (Precise Water Content) start->kft isotherm Moisture Sorption Isotherm dvs->isotherm water_content Quantitative Water Content tga->water_content kft->water_content stability Stability Assessment isotherm->stability water_content->stability end End: Characterized Hygroscopic Profile stability->end

Workflow for hygroscopicity characterization.

Conclusion

The highly hygroscopic nature of anhydrous this compound is a critical factor that must be managed in its handling, storage, and application, particularly within the pharmaceutical industry. The propensity to absorb atmospheric moisture and convert to a hydrated form can lead to significant changes in its physical and chemical properties. A thorough understanding and characterization of its moisture sorption behavior using techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer Titration are essential for developing stable formulations and ensuring product quality and performance. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals working with this versatile compound.

References

The Multifaceted Role of Calcium Acetate in Biological Systems and Cellular Functions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium acetate, a salt of calcium and acetic acid, is predominantly recognized for its clinical application as a phosphate binder in the management of hyperphosphatemia, a common complication in patients with chronic kidney disease (CKD). Its primary mechanism of action is the chelation of dietary phosphate in the gastrointestinal tract, leading to the formation of insoluble calcium phosphate and its subsequent fecal excretion. This intervention profoundly impacts mineral and bone metabolism, influencing key hormones such as parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). Beyond this well-established systemic role, the constituent calcium ions have the potential to directly influence a myriad of cellular functions through intricate signaling pathways. This technical guide provides a comprehensive overview of the role of this compound in biological systems, detailing its impact on cellular functions, presenting quantitative data on its efficacy, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Calcium is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. The administration of this compound directly introduces calcium into the biological system, which, in addition to its intended phosphate-binding effect, can modulate cellular activities that are dependent on calcium signaling. This guide delves into the dual role of this compound: its systemic effects on phosphate homeostasis and its potential direct influence on cellular signaling cascades.

Systemic Effects of this compound: Phosphate Homeostasis

The principal therapeutic application of this compound is the management of hyperphosphatemia in CKD patients. Upon oral administration with meals, this compound dissociates in the gastrointestinal tract, and the released calcium ions bind to dietary phosphate. This forms an insoluble calcium phosphate complex, which is not absorbed and is subsequently eliminated in the feces, thereby reducing the serum phosphorus concentration.[1][2]

Quantitative Data on Phosphate Binding and Clinical Efficacy

Numerous clinical trials have quantified the efficacy of this compound as a phosphate binder, often in comparison to other phosphate-binding agents like calcium carbonate and sevelamer hydrochloride.

ParameterThis compoundCalcium CarbonateSevelamer HydrochlorideCitation
Phosphate Binding Efficiency Binds more than twice as much phosphorus as calcium carbonate at equivalent elemental calcium doses.Less efficient phosphate binder compared to this compound.Non-calcium-based phosphate binder.[3]
Serum Phosphorus Reduction Significant reduction in serum phosphorus levels.Effective in reducing serum phosphorus, but may require higher doses of elemental calcium.Effective in lowering serum phosphorus.[4]
Serum Calcium Levels May lead to an increase in serum calcium levels, with a risk of hypercalcemia.Associated with a higher risk of hypercalcemia compared to this compound.Does not directly contribute to calcium load.[5]
Ca x P Product Effectively lowers the calcium-phosphate product.Can lower the Ca x P product, but the risk of hypercalcemia needs to be managed.Lowers the Ca x P product without increasing serum calcium.[4]

Cellular Functions and Signaling Pathways

The calcium ions absorbed from this compound can directly participate in cellular signaling. The primary mechanism through which extracellular calcium exerts its effects is via the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[6][7] Furthermore, intracellular calcium levels are tightly regulated and influence a multitude of signaling cascades.

Regulation of Parathyroid Hormone (PTH) Secretion

The parathyroid gland is a key regulator of calcium homeostasis. The CaSR on parathyroid cells senses extracellular calcium concentrations. Increased serum calcium, as may occur with this compound administration, activates the CaSR, which in turn initiates intracellular signaling cascades that inhibit the synthesis and secretion of PTH.[8][9] This inhibitory effect is primarily mediated through G-protein signaling pathways that decrease cyclic AMP (cAMP) levels and increase intracellular calcium concentrations, both of which suppress PTH release.[7][10]

PTH_Regulation Calcium_Acetate This compound (Increased Extracellular Ca2+) CaSR Calcium-Sensing Receptor (CaSR) on Parathyroid Cell Calcium_Acetate->CaSR Activates Gq11 Gq/11 CaSR->Gq11 Activates Gi Gi CaSR->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release ER->Ca_release PTH_Secretion ↓ PTH Secretion Ca_release->PTH_Secretion Inhibits PKC->PTH_Secretion Inhibits AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->PTH_Secretion Stimulates (Inhibition is lifted)

Caption: PTH Secretion Regulation by Calcium
Modulation of Fibroblast Growth Factor 23 (FGF23)

FGF23 is a hormone primarily produced by osteocytes and osteoblasts that plays a crucial role in phosphate and vitamin D metabolism. Elevated calcium levels have been shown to stimulate FGF23 expression in bone.[11] The signaling pathways involved in this regulation are complex and may involve both direct effects of calcium on osteocytes and indirect effects mediated by changes in PTH and vitamin D levels.[1][12] Increased FGF23, in turn, acts on the kidneys to increase phosphate excretion and decrease the production of active vitamin D (1,25-dihydroxyvitamin D).[13]

FGF23_Regulation Calcium_Acetate This compound (Increased Extracellular Ca2+) Osteocyte Osteocyte/Osteoblast Calcium_Acetate->Osteocyte Influences Calcium_Signaling Intracellular Calcium Signaling Pathways Osteocyte->Calcium_Signaling FGF23_Gene FGF23 Gene Expression Calcium_Signaling->FGF23_Gene Stimulates FGF23 ↑ FGF23 Secretion FGF23_Gene->FGF23 Kidney Kidney FGF23->Kidney Acts on Phosphate_Excretion ↑ Phosphate Excretion Kidney->Phosphate_Excretion VitaminD_Production ↓ 1,25(OH)2D Production Kidney->VitaminD_Production

Caption: FGF23 Regulation by Calcium
Vascular Smooth Muscle Cell Calcification

Vascular calcification is a significant concern in CKD. While high phosphate levels are a primary driver of this pathology, elevated calcium levels can also contribute.[14] Increased extracellular calcium can promote the transition of vascular smooth muscle cells (VSMCs) to an osteoblast-like phenotype, leading to the deposition of calcium phosphate in the vessel walls.[15] This process is thought to be mediated by an increase in intracellular calcium, which can activate signaling pathways that promote the expression of osteogenic markers.[14]

VSMC_Calcification Extracellular_Ca High Extracellular Ca2+ (from this compound) VSMC Vascular Smooth Muscle Cell (VSMC) Extracellular_Ca->VSMC Stimulates Ca_Influx ↑ Intracellular Ca2+ VSMC->Ca_Influx Signaling_Pathways Activation of Osteogenic Signaling Pathways (e.g., Runx2) Ca_Influx->Signaling_Pathways Phenotypic_Switch VSMC to Osteoblast-like Phenotype Signaling_Pathways->Phenotypic_Switch Matrix_Vesicles Release of Matrix Vesicles Phenotypic_Switch->Matrix_Vesicles Calcification Vascular Calcification Matrix_Vesicles->Calcification

Caption: Vascular Smooth Muscle Cell Calcification

Experimental Protocols

In Vitro Phosphate Binding Assay

This protocol is designed to assess the phosphate-binding capacity of this compound in a simulated gastric and intestinal environment.

Materials:

  • This compound

  • Sodium phosphate monobasic (NaH2PO4)

  • Sodium phosphate dibasic (Na2HPO4)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate assay kit

  • pH meter

  • Shaking incubator

Procedure:

  • Prepare Simulated Gastric Fluid (SGF): Prepare a solution of 0.1 M HCl (pH ~1.2).

  • Prepare Simulated Intestinal Fluid (SIF): Prepare a phosphate buffer solution (e.g., 50 mM, pH 7.4) containing a known concentration of phosphate.

  • Incubation in SGF:

    • Add a known amount of this compound to a defined volume of SGF.

    • Incubate at 37°C with gentle agitation for 1 hour to simulate gastric transit.

  • Incubation in SIF:

    • Neutralize the SGF solution containing this compound with NaOH to pH 7.4.

    • Add a defined volume of SIF with a known phosphate concentration.

    • Incubate at 37°C with gentle agitation for 2-3 hours to simulate intestinal transit.

  • Phosphate Measurement:

    • Centrifuge the samples to pellet the insoluble calcium phosphate.

    • Measure the phosphate concentration in the supernatant using a phosphate assay kit.

  • Calculation: Calculate the amount of phosphate bound by this compound by subtracting the final phosphate concentration from the initial concentration.

Vascular Smooth Muscle Cell (VSMC) Calcification Assay

This protocol outlines a method to investigate the direct effect of this compound on the calcification of VSMCs in vitro.[16][17][18]

Materials:

  • Primary human aortic smooth muscle cells (HASMCs)

  • Smooth muscle cell growth medium (SmGM)

  • Calcification medium: DMEM with high glucose, 10% FBS, and supplemented with calcium and phosphate.

  • This compound

  • Alizarin Red S stain

  • Calcium quantification kit

Procedure:

  • Cell Culture: Culture HASMCs in SmGM until they reach confluence in multi-well plates.

  • Induction of Calcification:

    • Switch the culture medium to the calcification medium.

    • Treat the cells with varying concentrations of this compound. Include a control group with an equimolar concentration of calcium chloride to distinguish the effects of calcium from the acetate anion.

    • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • Assessment of Calcification:

    • Alizarin Red S Staining:

      • Fix the cells with 4% paraformaldehyde.

      • Stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.

      • Wash with distilled water and visualize the calcium deposits (red staining) under a microscope.

    • Calcium Quantification:

      • Decalcify the cell layer with 0.6 N HCl.

      • Measure the calcium content in the HCl extract using a calcium quantification kit.

      • Normalize the calcium content to the total protein content of the cell layer.

Experimental_Workflow cluster_phosphate_binding In Vitro Phosphate Binding Assay cluster_vsmc_calcification VSMC Calcification Assay P1 Prepare SGF and SIF P2 Incubate this compound in SGF P1->P2 P3 Incubate in SIF with Phosphate P2->P3 P4 Measure Unbound Phosphate P3->P4 V1 Culture VSMCs to Confluence V2 Induce Calcification with This compound V1->V2 V3 Assess Calcification (Alizarin Red S & Quantification) V2->V3

Caption: Experimental Workflows

Conclusion

This compound plays a critical and well-defined role in the management of hyperphosphatemia in CKD patients through its potent phosphate-binding capacity in the gastrointestinal tract. This systemic action has significant downstream effects on mineral metabolism, including the regulation of PTH and FGF23. Furthermore, the absorbed calcium from this compound can directly participate in cellular signaling, potentially influencing processes such as vascular calcification. Understanding these dual roles of this compound is crucial for optimizing its therapeutic use and for the development of novel strategies to manage mineral and bone disorders in CKD. Further research is warranted to fully elucidate the direct cellular and molecular mechanisms of this compound, independent of its phosphate-binding effects.

References

Spectroscopic Analysis of Calcium Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of calcium acetate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, quality control, and formulation. This document details the experimental protocols and presents key quantitative data for each method, facilitating a deeper understanding of the material's characteristics.

Introduction

This compound, with the chemical formula Ca(CH₃COO)₂, is the calcium salt of acetic acid. In its hydrated form, it is widely used as a phosphate binder in the treatment of hyperphosphatemia in patients with end-stage renal disease.[1] The purity, identity, and stability of this compound are critical for its therapeutic efficacy and safety. Spectroscopic methods are indispensable tools for ensuring these quality attributes. This guide covers the application of Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a material. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a unique "fingerprint" of the acetate anion and its coordination with the calcium ion, as well as the presence of water of hydration.

IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The technique is particularly sensitive to polar functional groups, making it ideal for identifying the carboxylate (COO⁻) and methyl (CH₃) groups of the acetate ion, as well as the hydroxyl (OH) groups from water of hydration.

Experimental Protocol: FTIR (KBr Pellet Method)

  • Sample Preparation: Gently grind a small amount of this compound monohydrate into a fine powder using an agate mortar and pestle.[2]

  • Pellet Formation: Mix approximately 1 mg of the powdered sample with 150-200 mg of dry potassium bromide (KBr) powder. Ensure the KBr is of spectroscopic grade and has been dried to remove moisture.

  • Pressing: Transfer the mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) under a vacuum to form a transparent or translucent pellet.[1]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.[3][4]

Quantitative Data: Key IR Absorption Bands

The following table summarizes the characteristic vibrational frequencies for this compound monohydrate.

Wavenumber (cm⁻¹)Vibrational AssignmentReference(s)
3000-3500O-H stretching (water of hydration)[4]
3001, 2927C-H stretching (asymmetric and symmetric) of CH₃[5]
1600-1700C=O stretching (carbonyl)[4]
1585, 1565COO⁻ asymmetric stretching[6][7]
1440, 1410COO⁻ symmetric stretching[7]
1090, 1072O-H bending (hydroxyl group)[4]

Note: The exact peak positions can vary slightly depending on the degree of hydration and the crystalline form.[5]

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the C-C and C-H bonds in the acetate ion.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place a small amount of crystalline this compound powder directly onto a microscope slide or into a sample holder. No extensive sample preparation is typically required.

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

  • Data Acquisition: Focus the laser onto the sample.

  • Spectral Collection: Acquire the Raman spectrum over a suitable range (e.g., 200-3200 cm⁻¹). The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Quantitative Data: Key Raman Shifts

The table below lists the primary Raman active modes for this compound.

Raman Shift (cm⁻¹)Vibrational AssignmentReference(s)
2932 - 3024C-H stretching vibrations of CH₃[5]
1421COO⁻ symmetric stretching[8]
987Brushite peak (if present as impurity)[9]
~1001C-C aromatic carbon-carbon bond[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13). It is a powerful tool for structural elucidation and purity assessment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O). The concentration is typically in the range of 5-25 mg/mL.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[11]

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Referencing: Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak). For D₂O, the HDO signal can be used as a reference.

Quantitative Data: NMR Chemical Shifts

NucleusChemical Shift (ppm)AssignmentSolventReference(s)
¹H1.90 - 1.92CH₃D₂O[12][13]
¹³C26.5CH₃D₂O[13]
¹³C~181COO⁻D₂O

Note: The carboxylate carbon (COO⁻) signal can be broad and difficult to observe without optimizing acquisition parameters.

Mass Spectrometry (MS)

While mass spectrometry is not typically the primary tool for analyzing a simple salt like this compound, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective method for quantifying elemental impurities. This is crucial for pharmaceutical applications where strict limits on heavy metals and other elemental contaminants are enforced.

Experimental Protocol: ICP-MS for Elemental Impurities

  • Sample Preparation (Microwave Digestion): Accurately weigh about 100 mg of the this compound sample into a Teflon digestion tube.[14]

  • Digestion: Add 1 mL of high-purity nitric acid and 2 mL of diluent (e.g., 4% nitric acid in Milli-Q water).[14]

  • Microwave Program: Subject the sample to a microwave digestion program to completely dissolve the sample and matrix.

  • Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume with the diluent.

  • Standard Preparation: Prepare a series of calibration standards for the elements of interest (e.g., Al, Mg, K, Sr, Na) using certified stock solutions.[14]

  • Data Acquisition: Analyze the prepared sample and standards using an ICP-MS instrument. An internal standard (e.g., Scandium) is typically used to correct for matrix effects and instrumental drift.[14]

Data Presentation: The results are presented as the concentration of each elemental impurity in parts per million (ppm) or parts per billion (ppb) relative to the original sample weight.

Application in Quality Control

Spectroscopic analysis is a cornerstone of the quality control (QC) process for this compound in the pharmaceutical industry. The following workflow illustrates how these techniques are integrated to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API).

Spectroscopic_QC_Workflow cluster_0 Material Reception & Sampling cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation cluster_3 Disposition raw_material Raw Material (this compound) sampling Representative Sampling raw_material->sampling ftir FTIR Analysis (Identity) sampling->ftir nmr NMR Analysis (Structure & Purity) comparison Compare Spectra to Reference Standard ftir->comparison icpms ICP-MS Analysis (Elemental Impurities) nmr->comparison spec_check Check Impurities vs. Specification Limits icpms->spec_check decision Quality Decision comparison->decision spec_check->decision release Release for Manufacturing decision->release Pass reject Reject Batch decision->reject Fail

Spectroscopic QC workflow for pharmaceutical this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium acetate, with the chemical formula Ca(CH₃COO)₂, is a salt of acetic acid that finds widespread application in the pharmaceutical, food, and chemical industries. In the pharmaceutical realm, it is primarily utilized as a phosphate binder for the management of hyperphosphatemia in patients with end-stage renal disease.[1][2] Its efficacy in this and other applications is intrinsically linked to its thermodynamic properties and stability under various conditions. This technical guide provides a comprehensive overview of the thermodynamic characteristics, stability, and relevant experimental methodologies for the analysis of this compound.

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior in solution and as a solid. These properties dictate its dissolution characteristics, stability, and reactivity.

Data Presentation: Thermodynamic Properties

The following table summarizes the key thermodynamic properties of this compound at standard conditions (298.15 K and 1 bar).

PropertySymbolValueState
Molar MassM158.17 g/mol Solid
Standard Molar Enthalpy of FormationΔfH°-1479 kJ/molSolid
-1514.73 kJ/molAqueous Solution
Standard Molar Gibbs Free Energy of FormationΔfG°-1292.35 kJ/molAqueous Solution
Standard Molar Entropy120.1 J/(mol·K)Aqueous Solution
Enthalpy of SolutionΔsolH-29.1 kJ/molin 440 mol of water at 16°C

Stability of this compound

The stability of this compound is a critical factor in its storage, handling, and application. This section details its thermal stability and solubility characteristics.

Thermal Decomposition

This compound is stable under normal conditions but decomposes upon heating. The monohydrate is the common form due to the hygroscopic nature of the anhydrous salt.[3] The thermal decomposition of this compound monohydrate follows a multi-step process:

  • Dehydration: The loss of water of hydration.

  • Decomposition to Calcium Carbonate: The anhydrous this compound decomposes to form calcium carbonate and acetone.

  • Decomposition to Calcium Oxide: At higher temperatures, calcium carbonate further decomposes to calcium oxide and carbon dioxide.

Data Presentation: Thermal Decomposition
Temperature Range (°C)ProcessProducts
~100-250DehydrationAnhydrous this compound, Water
~350-500DecompositionCalcium Carbonate, Acetone
>650DecompositionCalcium Oxide, Carbon Dioxide
Solubility in Water

This compound is freely soluble in water. Interestingly, its solubility decreases with increasing temperature.

Data Presentation: Solubility in Water
Temperature (°C)Solubility ( g/100 mL)
037.4
2034.7
10029.7

Experimental Protocols

This section outlines the methodologies for determining the key thermodynamic and stability properties of this compound.

Determination of Enthalpy of Solution by Calorimetry

Objective: To measure the enthalpy change when a known quantity of this compound dissolves in water.

Methodology:

  • A coffee-cup calorimeter is assembled using two nested polystyrene cups with a lid containing holes for a thermometer and a stirrer.

  • A precise volume of deionized water (e.g., 100.0 mL) is measured and its mass is determined. The water is then transferred to the calorimeter.

  • The initial temperature of the water is recorded once it has stabilized.

  • A known mass of anhydrous this compound is accurately weighed.

  • The this compound is added to the water in the calorimeter, and the lid is immediately replaced. The solution is stirred continuously.

  • The temperature is recorded at regular intervals until a maximum or minimum temperature is reached and remains constant.

  • The heat absorbed or released by the solution (q_solution) is calculated using the formula: q_solution = m_solution * c_solution * ΔT where m_solution is the total mass of the solution, c_solution is the specific heat capacity of the solution (assumed to be close to that of water, 4.184 J/g°C), and ΔT is the change in temperature.

  • The enthalpy of solution (ΔH_solution) per mole of this compound is then calculated.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To investigate the thermal decomposition of this compound by measuring its mass change as a function of temperature.

Methodology:

  • A small, accurately weighed sample of this compound monohydrate (typically 5-10 mg) is placed in a TGA sample pan.

  • The pan is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

  • An inert gas, such as nitrogen, is passed over the sample to prevent oxidative side reactions.

  • The TGA instrument records the mass of the sample as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss, which correspond to the dehydration and decomposition steps.

Determination of Solubility

Objective: To determine the solubility of this compound in water at different temperatures.

Methodology:

  • A saturated solution of this compound is prepared at a specific temperature by adding an excess of the salt to a known volume of deionized water in a constant temperature bath.

  • The solution is stirred for a prolonged period to ensure equilibrium is reached.

  • Once the solution is saturated, the stirring is stopped, and the excess solid is allowed to settle.

  • A known volume of the clear, supernatant solution is carefully withdrawn using a pre-heated or pre-cooled pipette to match the solution's temperature.

  • The mass of the withdrawn solution is determined.

  • The water is then evaporated from the solution sample, and the mass of the remaining dry this compound is measured.

  • The solubility is then calculated in grams of this compound per 100 mL of water.

  • This procedure is repeated at various temperatures to determine the temperature dependence of solubility.

Visualizations

Mechanism of Action: Phosphate Binding

This compound is used as a phosphate binder in patients with hyperphosphatemia. The following diagram illustrates this mechanism.

PhosphateBinding Mechanism of Phosphate Binding by this compound cluster_GI_Tract Gastrointestinal Tract cluster_Body Body Ca(CH3COO)2 This compound (Oral Administration) Ca2+ Ca²⁺ ions Ca(CH3COO)2->Ca2+ Dissociation CH3COO- Acetate ions Ca(CH3COO)2->CH3COO- Dissociation Dietary_PO4 Dietary Phosphate (from food) Ca3(PO4)2 Insoluble Calcium Phosphate Complex Dietary_PO4->Ca3(PO4)2 Binding Bloodstream Reduced Phosphate Absorption into Bloodstream Dietary_PO4->Bloodstream Absorption (Inhibited) Ca2+->Ca3(PO4)2 Binding Feces Excretion in Feces Ca3(PO4)2->Feces

Caption: Phosphate binding mechanism of this compound in the GI tract.

Experimental Workflow: Thermal Decomposition Analysis

The logical flow for analyzing the thermal decomposition of this compound is depicted below.

TGA_Workflow Workflow for Thermal Decomposition Analysis of this compound cluster_Preparation Sample Preparation cluster_Analysis TGA/DSC Analysis cluster_Interpretation Data Interpretation A Weigh this compound Monohydrate Sample B Place sample in TGA/DSC in an inert atmosphere A->B C Heat at a constant rate (e.g., 10°C/min) B->C D Record mass change (TGA) and heat flow (DSC) vs. temperature C->D E Identify mass loss steps (Dehydration, Decomposition) D->E G Correlate with endothermic/ exothermic peaks from DSC D->G F Determine decomposition temperature ranges E->F

Caption: Experimental workflow for TGA/DSC analysis of this compound.

Logical Relationship: Solubility and Temperature

The relationship between the solubility of this compound and temperature can be summarized as follows.

Solubility_Relationship Relationship between Temperature and this compound Solubility Temp Temperature Dissolution Dissolution Process Temp->Dissolution Increases Solubility Solubility of This compound Dissolution->Solubility Decreases (Inverse Relationship)

Caption: Inverse relationship between temperature and this compound solubility.

References

An In-depth Technical Guide on the Historical Context and Discovery of Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Calcium acetate, a simple calcium salt of acetic acid, lacks a singular moment of discovery, emerging instead from centuries of evolving chemical practice. Its history is not one of a celebrated breakthrough but of advancing production technology and novel applications driven by industrial necessity. Known since antiquity through the simple reaction of vinegar and lime, its first major industrial role was as a precursor to acetone, a critical component for the production of cordite during World War I. The primary historical production method involved the neutralization of pyroligneous acid, a product of the destructive distillation of wood, with lime to produce "acetate of lime." This guide details the historical context of these processes, provides reconstructed experimental protocols for its synthesis and application, and presents quantitative data where historical records permit. The journey of this compound from an ancient chemical curiosity to a vital industrial intermediate offers a compelling case study in the pragmatic evolution of chemical technology.

Ancient Origins and Early Recognition

The concept of a singular "discovery" of this compound is anachronistic. The reaction between acetic acid (in the form of vinegar) and a calcium-containing base like calcium carbonate (lime, chalk, or eggshells) is a simple acid-base neutralization that has been known for millennia.[1] Roman naturalist Pliny the Elder (23/24–79 CE) described numerous reactions involving vinegar and calcareous substances for various purposes, from medicinal preparations to construction.[2][3] While not identified as a distinct chemical compound in the modern sense, the product of these reactions—an aqueous solution of this compound—was an observable and reproducible substance.[1][4]

The true history of this compound begins not with its initial formation, but with its first large-scale production and application, which were driven by the industrial chemistry of the 19th and early 20th centuries.

The Industrial Era: Production from Pyroligneous Acid

The first major industrial-scale production of this compound was inextricably linked to the destructive distillation of wood.[5][6] This process, which involves heating wood in the absence of air, breaks it down into charcoal, wood tar, and a watery distillate known as pyroligneous acid.[7][8] This acid is a complex mixture, but its key valuable components were methanol (wood alcohol) and acetic acid.[7][9][10]

Historical Context: The Need for Acetic Acid

Before the development of synthetic methods, wood distillation was the primary source of acetic acid.[6][10] To isolate and transport the acetic acid from the crude pyroligneous liquor, it was neutralized with a base. Hydrated lime (calcium hydroxide) or crushed limestone/chalk (calcium carbonate) was the most economical choice.[11][12] This reaction produced a solution of this compound, which could then be evaporated to yield a solid, crude product known as "grey acetate of lime."[11] This solid was far more stable and economical to ship than the corrosive liquid acid it was derived from.

Experimental Protocol: Historical Production of "Grey Acetate of Lime"

The following protocol is a reconstruction of the common industrial practice of the late 19th and early 20th centuries.

  • Objective: To produce crude this compound ("acetate of lime") from pyroligneous acid.

  • Materials:

    • Pyroligneous acid (crude distillate from wood, typically containing 4-10% acetic acid).[13]

    • Slaked lime (calcium hydroxide, Ca(OH)₂) or pulverized calcium carbonate (CaCO₃).

    • Large copper or iron vats equipped for heating and agitation.[12][14]

  • Methodology:

    • Heating and Neutralization: The crude pyroligneous acid was heated in a large copper vessel.[13][14] Slaked lime or pulverized calcium carbonate was gradually added to the hot liquor while constantly agitating the mixture.[12] The neutralization reaction is as follows:

      • 2 CH₃COOH (aq) + Ca(OH)₂ (s) → Ca(CH₃COO)₂ (aq) + 2 H₂O (l)

      • 2 CH₃COOH (aq) + CaCO₃ (s) → Ca(CH₃COO)₂ (aq) + H₂O (l) + CO₂ (g)

    • Separation of Volatiles: During neutralization, the more volatile components of the pyroligneous acid, chiefly methanol and acetone, would evaporate along with water.[13][14] These vapors were often passed through a condenser and collected separately. The non-volatile acetic acid was fixed as this compound.[14]

    • Settling and Evaporation: After neutralization was complete (indicated by a cessation of CO₂ evolution if using carbonate), the agitation was stopped. The solution was allowed to settle, separating the clear this compound solution from tars and other insoluble impurities.

    • Drying: The supernatant liquor was decanted and heated in shallow pans to evaporate the water. The process was continued until a solid, grayish mass remained. This was the "grey acetate of lime."

    • Product Characteristics: The final product was impure, typically containing around 80% this compound, with the remainder being water, tars, and other organic salts.[11]

Visualization: Historical Production Workflow

G Fig. 1: Historical Production of Acetate of Lime cluster_0 Destructive Distillation cluster_1 Neutralization & Separation cluster_2 Final Processing Wood Hardwood Retort Heating in Retort (Absence of Air) Wood->Retort PyroAcid Pyroligneous Acid (Acetic Acid, Methanol, etc.) Retort->PyroAcid Vat Neutralization Vat PyroAcid->Vat Volatiles Methanol & Acetone Vapors (Collected Separately) Vat->Volatiles Evaporation CaOAcSol This compound Solution Vat->CaOAcSol Lime Slaked Lime (Ca(OH)₂) Lime->Vat Drying Evaporation & Drying CaOAcSol->Drying FinalProduct Grey Acetate of Lime (~80% Pure) Drying->FinalProduct

Caption: Workflow for producing "grey acetate of lime" from wood.

Key Historical Application: Acetone Production

The primary driver for the large-scale production of this compound in the late 19th and early 20th centuries was its use as the main feedstock for manufacturing acetone.[4][11] Acetone was a critical solvent for the production of cordite, the smokeless propellant used by the British military.[6] The demand surged during World War I, making the production of acetate of lime a strategic industry.[6][15]

Experimental Protocol: Acetone via Ketonic Decarboxylation

The conversion of this compound to acetone is achieved through dry distillation, a process also known as ketonic decarboxylation or pyrolysis.

  • Objective: To produce acetone from dry this compound.

  • Materials:

    • "Grey acetate of lime" (crude this compound).

    • A cast-iron retort or similar vessel capable of withstanding high temperatures.[11]

    • Condenser and collection flask.

  • Methodology:

    • Charging the Retort: The dry acetate of lime was charged into a shallow, circular iron retort.[11] These retorts often included stirring mechanisms to ensure even heating.[11]

    • Heating: The retort was heated directly by fire. The temperature was gradually increased to approximately 380-500°C.[11][16] At this temperature, the this compound decomposes. The overall reaction is:

      • Ca(CH₃COO)₂ (s) → (CH₃)₂CO (g) + CaCO₃ (s)

    • Condensation: The acetone vapor, along with impurities, exited the retort and was passed through a water-cooled condenser.[14][16] The condensed liquid, a crude mixture of acetone, water, and other ketones, was collected in a receiver.[14]

    • Purification: The crude acetone was not pure.[14] It was typically purified by fractional distillation to separate the acetone (boiling point 56°C) from water and higher-boiling ketones.[14][16]

Quantitative Data
ParameterValueSource
Purity of Feedstock ("Grey Acetate of Lime")~80% this compound[11]
Decomposition Temperature380 - 500 °C[11][16]
Theoretical Yield of Acetone~0.37 kg per kg of pure Ca(CH₃COO)₂Stoichiometric Calculation
Typical Impurities in Crude AcetoneWater, acetaldehyde, higher ketones[11]

Visualization: Acetone Synthesis Pathway

G Fig. 2: Synthesis of Acetone from this compound CaOAc This compound Ca(CH₃COO)₂ Heat Dry Distillation (380-500 °C) CaOAc->Heat Acetone Acetone (Vapor) (CH₃)₂CO Heat->Acetone Decomposition CaCO3 Calcium Carbonate (Solid) CaCO₃ Heat->CaCO3 Byproduct Condenser Condensation Acetone->Condenser CrudeAcetone Crude Liquid Acetone Condenser->CrudeAcetone

Caption: Reaction pathway for the thermal decomposition of this compound.

Other Historical Industrial Applications

While acetone production was its most significant role, this compound had other niche applications.

Application in Textile Dyeing

This compound was used in the textile industry as a component in the mordanting process, particularly for cellulose fibers like cotton.[10][17] A mordant is a substance used to fix a dye to the fibers, improving the color's fastness to light and washing.[18] this compound was often used to create aluminum acetate in situ, which is an effective mordant for plant-based fibers.[18][19]

Protocol: Preparation of an Aluminum Acetate Mordant
  • Objective: To prepare an aluminum acetate mordant solution for treating cellulose fibers.

  • Materials:

    • This compound (or Sodium Acetate).[18]

    • Potassium Aluminum Sulfate (Alum).[18]

    • Hot water.

    • Non-reactive vessel (e.g., stainless steel, enamel).[20]

  • Methodology:

    • Solution Preparation: Equal parts of this compound and alum were dissolved in hot water.[19] For example, to prepare a mordant for 1 kg of fabric, 150g of this compound and 150g of potassium aluminum sulfate would be dissolved in approximately 3 liters of hot water.[18]

    • Reaction: In solution, a double displacement reaction occurs, forming aluminum acetate and precipitating calcium sulfate:

      • 2 KAl(SO₄)₂·12H₂O (aq) + 3 Ca(CH₃COO)₂ (aq) → 2 Al(CH₃COO)₃ (aq) + 3 CaSO₄ (s) + K₂SO₄ (aq) + 24 H₂O (l)

    • Application: The fabric would be immersed in the resulting aluminum acetate solution for 1-2 hours.[17][20]

    • Fixing: Following the mordant bath, the fabric was often passed through a fixing bath of calcium carbonate (chalk) or wheat bran to ensure the mordant was fully fixed to the fibers before dyeing.[17][20]

Conclusion

The history of this compound is a narrative of industrial pragmatism. It was never the product of a singular, celebrated discovery but rather a compound whose utility evolved with the demands of technology. From a simple, ancient reaction of vinegar and lime, it became a crucial intermediate in the burgeoning chemical industry of the 19th and 20th centuries, primarily enabling the large-scale production of acetone for the war effort. Its story underscores how simple, foundational chemical compounds can become linchpins of complex industrial processes, their importance rising and falling with the technologies they serve. While its role as an acetone precursor has been supplanted by modern petrochemical processes, this compound has found a new life in medicine and food science, continuing its long history of quiet but essential utility.

References

Methodological & Application

preparation of calcium acetate solutions for laboratory experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Calcium Acetate Solutions

Introduction

This compound, with the chemical formula Ca(C₂H₃O₂)₂, is a calcium salt of acetic acid.[1][2] It is commonly found as a monohydrate (Ca(CH₃COO)₂·H₂O), a white, hygroscopic crystalline solid.[2][3][4] This document provides detailed information on the properties, preparation, and applications of this compound solutions for laboratory and research purposes.

Physicochemical Properties

This compound is highly soluble in water and slightly soluble in methanol, but insoluble in acetone, ethanol, and benzene.[1][2][5] A notable characteristic is its inverse solubility in water, meaning it becomes less soluble as the temperature increases.[5] A 1% aqueous solution of this compound has a neutral pH of approximately 7, making it an effective buffering agent.[5] The compound is stable under normal storage conditions but is hygroscopic.[6]

Table 1: Properties of this compound

PropertyValueReferences
Chemical Formula Ca(C₂H₃O₂)₂[1][2]
Molar Mass 158.17 g/mol (anhydrous)[3]
Appearance White, hygroscopic crystalline solid or powder[1][3][6]
Odor Slight acetic acid odor[3][4][6]
Density ~1.50 g/cm³[3][6]
Melting Point Decomposes at >160°C[3][6]
pH (0.2M solution) 7.6[6]
pH (1% solution) ~7.0[5]

Table 2: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)References
037.4[2][3][5]
2034.7[2][3][5]
10029.7[2][3][5]

Applications in Research and Development

This compound solutions are utilized in various laboratory and industrial applications:

  • Phosphate Binder: In pharmaceutical research and clinical settings, this compound is used to bind dietary phosphate in patients with kidney disease, helping to control hyperphosphatemia.[2][5][7]

  • Buffering Agent: Due to its ability to maintain a stable pH, it is used in various chemical and biological experiments.[1][5][7]

  • Food Additive: It serves as a preservative, stabilizer, and firming agent in food products.[2][5]

  • Synthesis of Acetone: Historically, it was a precursor for the synthesis of acetone.[2][4]

  • Tofu Coagulant: It is an effective coagulant in the production of tofu from soy milk.[2]

  • Environmental Remediation: It can be used to immobilize heavy metals in soil.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of 1 liter of a 1 Molar (1 M) this compound stock solution.

Materials and Equipment:

  • This compound monohydrate (Ca(CH₃COO)₂·H₂O, Molar Mass: 176.18 g/mol )

  • Deionized or distilled water

  • 1000 mL volumetric flask

  • Weighing boat or paper

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Spatula

  • Funnel

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure:

  • Calculation:

    • To prepare a 1 M solution, the molar mass of the solute is needed. For this compound monohydrate, the molar mass is 176.18 g/mol .

    • For 1 liter of a 1 M solution, 1 mole of the substance is required.

    • Therefore, the mass of this compound monohydrate needed is 176.18 g.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out 176.18 g of this compound monohydrate using a spatula.

  • Dissolving:

    • Add approximately 700-800 mL of deionized water to the 1000 mL volumetric flask.

    • Place a magnetic stir bar in the flask.

    • Using a funnel, carefully transfer the weighed this compound monohydrate into the volumetric flask.

    • Place the flask on a magnetic stirrer and stir until the solid is completely dissolved. This may take some time. Gentle warming can be applied to aid dissolution, but be mindful of the inverse solubility of this compound.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, remove the flask from the stirrer and take out the stir bar.

    • Carefully add deionized water to the flask until the bottom of the meniscus reaches the 1000 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the solution to a clearly labeled storage bottle. The label should include the name of the solution (1 M this compound), the date of preparation, and the initials of the preparer.

    • Store the solution in a tightly closed container in a cool, dry place.[6]

Quality Control:

  • pH Measurement: The pH of the prepared solution can be measured using a calibrated pH meter. A 0.2 M solution should have a pH of approximately 7.6.[6]

  • Assay: For applications requiring high precision, the concentration of the solution can be verified using titration methods as described in pharmacopeial monographs.[8][9]

Diagrams

G Workflow for Preparation of this compound Solution cluster_prep Preparation Steps cluster_storage Storage A Calculate required mass of this compound Monohydrate B Weigh the calculated mass using an analytical balance A->B D Transfer the weighed solid into the flask B->D C Add ~700-800 mL of deionized water to a 1L volumetric flask C->D E Dissolve the solid completely using a magnetic stirrer D->E F Adjust the final volume to 1L with deionized water E->F G Homogenize the solution by inverting the flask F->G H Transfer to a labeled storage bottle G->H I Store in a cool, dry, and tightly sealed container H->I

Caption: Workflow for preparing a this compound solution.

G Factors Affecting this compound Solubility Solubility This compound Solubility in Water Temperature Temperature Solubility->Temperature Decreases with increasing temperature (Inverse Solubility) Solvent Solvent Type Solubility->Solvent High in water, low in organic solvents pH pH Solubility->pH Generally stable around neutral pH

Caption: Factors influencing the solubility of this compound.

References

Application Notes and Protocols for Calcium Acetate in Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein precipitation is a fundamental technique in biotechnology and pharmaceutical development for the isolation, purification, and concentration of proteins. The choice of precipitating agent is critical and depends on the specific protein and downstream application. While ammonium sulfate, organic solvents, and acids are commonly employed, divalent cations like calcium (Ca²⁺) offer an alternative method with specific advantages. Calcium acetate, as a source of Ca²⁺ ions, can be utilized in protein precipitation protocols, often in conjunction with other reagents or under specific conditions to achieve selective protein fractionation.

This document provides an in-depth overview of the principles and applications of using this compound for protein precipitation, including detailed protocols and the underlying mechanisms of action.

Mechanism of Action: Protein Precipitation by Divalent Cations

The precipitation of proteins by divalent cations such as Ca²⁺ is primarily driven by the interaction of these ions with the protein surface, leading to a reduction in solubility. The key mechanisms include:

  • Charge Neutralization: Proteins in solution typically carry a net charge depending on the pH. Divalent cations can interact with negatively charged amino acid residues (e.g., aspartate, glutamate) on the protein surface. This neutralizes the repulsive electrostatic forces between protein molecules, allowing them to aggregate and precipitate.

  • Intermolecular Bridge Formation: Divalent cations can form bridges between protein molecules by binding to negatively charged groups on adjacent proteins, effectively cross-linking them and promoting the formation of larger aggregates that precipitate out of solution.

  • Alteration of the Hydration Shell: The binding of calcium ions to the protein surface can disrupt the tightly bound layer of water molecules (hydration shell) that helps keep the protein in solution. This desolvation exposes more of the protein surface, increasing protein-protein interactions and leading to precipitation.

  • Synergistic Effects with Other Precipitants: Divalent cations can enhance the precipitation efficiency of other agents like polyethylene glycol (PEG).[1] They can counteract the net charge on a protein, particularly at pH values far from its isoelectric point, making it more susceptible to precipitation by PEG.[1]

Diagram: Mechanism of Protein Precipitation by Divalent Cations

G Mechanism of Protein Precipitation by Divalent Cations cluster_0 Initial State: Soluble Protein cluster_1 Addition of this compound cluster_2 Precipitation Mechanisms cluster_3 Final State: Precipitated Protein Aggregate P1 Protein P2 Protein CN Charge Neutralization P1->CN Ca Ca²⁺ Ca->CN IB Intermolecular Bridging Ca->IB HS Hydration Shell Disruption Ca->HS Agg Protein Aggregate CN->Agg IB->Agg HS->Agg

Caption: Divalent cations like Ca²⁺ induce protein precipitation through multiple mechanisms.

Applications in Research and Drug Development

The use of calcium salts for protein precipitation is often tailored to specific applications:

  • Fractional Precipitation with PEG: The combination of divalent cations and PEG allows for more efficient protein precipitation, especially when the pH of the solution is far from the protein's isoelectric point.[1]

  • Food and Dairy Industry: Calcium chloride is used to precipitate milk proteins (casein and whey proteins) to produce co-precipitates with specific functional properties.[2] An optimal concentration of 25mM calcium chloride has been shown to yield 96.2% of milk proteins.[2]

  • Plant Protein Isolation: Aqueous calcium chloride solutions have been used for the extraction and isolation of soy protein.[3][4]

  • Crystallography: this compound has been identified as a salt additive with a medium precipitant strength that can have a significant effect on the phase behavior of proteins, aiding in the crystallization process for structural studies.

Quantitative Data Summary

The effectiveness of protein precipitation using calcium salts can vary depending on the protein, pH, temperature, and the presence of other substances. The following table summarizes available quantitative and qualitative data.

Precipitant / AdditiveTarget Protein(s)Effective ConcentrationKey FindingsReference(s)
Calcium ChlorideMilk Proteins25 mMAchieved 96.2% recovery of milk proteins.[2]
Calcium ChlorideSoy Protein0.10 M to 0.15 MOptimal for solubilization prior to precipitation.[4]
This compoundSoybean ProteinNot specifiedPreferred over other calcium salts for yielding softer gels.[5]
Divalent Cations (including Ca²⁺)General Proteins5-50 mMEnhances PEG precipitation at pH values far from the pI.[1]
This compoundSERCA (membrane protein)Not specifiedActs as a medium-strength precipitant, influencing protein phase behavior for crystallization.

Experimental Protocols

While a universal protocol for this compound precipitation is not established, the following generalized protocol, based on the principles of divalent cation precipitation, can serve as a starting point for optimization.

Generalized Protocol for Protein Precipitation using a Calcium Salt

This protocol is a general guideline and should be optimized for each specific protein and application.

1. Materials and Reagents:

  • Protein solution in a suitable buffer (e.g., Tris-HCl, HEPES).

  • This compound stock solution (e.g., 1 M, sterile filtered).

  • Wash buffer (e.g., the initial buffer with a low concentration of this compound).

  • Resuspension buffer (a buffer suitable for the downstream application).

  • Centrifuge and appropriate centrifuge tubes.

2. Procedure:

  • Sample Preparation: Start with a clarified protein solution. Centrifuge the initial sample to remove any cellular debris or aggregates.

  • Precipitant Addition:

    • Place the protein solution on ice or at the desired precipitation temperature.

    • Slowly add the this compound stock solution dropwise while gently stirring to achieve the desired final concentration (a good starting range for optimization is 10-100 mM).

  • Incubation:

    • Incubate the mixture for a period of 30 minutes to 2 hours to allow for the formation of the protein precipitate. The optimal time and temperature (e.g., 4°C or room temperature) should be determined empirically.

  • Pelleting the Precipitate:

    • Centrifuge the mixture at a speed sufficient to pellet the precipitated protein (e.g., 10,000 x g for 15-30 minutes at 4°C).

  • Supernatant Removal:

    • Carefully decant and discard the supernatant, ensuring the protein pellet is not disturbed.

  • Washing the Pellet (Optional):

    • Gently resuspend the pellet in a small volume of cold wash buffer.

    • Centrifuge again under the same conditions and discard the supernatant. This step helps to remove residual contaminants.

  • Solubilization of the Precipitate:

    • Resuspend the final protein pellet in a minimal volume of the desired resuspension buffer. The choice of buffer will depend on the downstream application and may require specific components (e.g., chelating agents like EDTA to remove bound calcium, or detergents) to aid in solubilization.

Diagram: Experimental Workflow for Protein Precipitation

G Generalized Workflow for Protein Precipitation with this compound start Clarified Protein Solution add_ca Slowly add this compound (e.g., to 10-100 mM final concentration) start->add_ca incubate Incubate (e.g., 30-120 min at 4°C) add_ca->incubate centrifuge1 Centrifuge (e.g., 10,000 x g for 15-30 min) incubate->centrifuge1 separate Separate Supernatant and Pellet centrifuge1->separate supernatant Supernatant (Discard or Analyze) separate->supernatant pellet Protein Pellet separate->pellet wash Wash Pellet (Optional) pellet->wash solubilize Solubilize Pellet in Resuspension Buffer pellet->solubilize If no wash centrifuge2 Centrifuge Again wash->centrifuge2 centrifuge2->solubilize end Purified/Concentrated Protein solubilize->end

Caption: A generalized workflow for protein precipitation using this compound.

Advantages and Considerations

Advantages:

  • Mild Conditions: Precipitation with this compound can potentially be carried out under milder conditions than with strong acids like TCA, which can cause irreversible denaturation.

  • Selectivity: In some cases, divalent cations may offer a degree of selectivity in protein precipitation, allowing for the fractionation of specific proteins.

  • Synergistic with Other Methods: It can be effectively combined with other precipitation methods like PEG to enhance their efficiency.[1]

Disadvantages and Considerations:

  • Protein Specificity: The effectiveness of this compound precipitation is highly dependent on the specific protein's properties, such as its isoelectric point and the number of surface-exposed acidic residues.

  • Co-precipitation: There is a risk of co-precipitating other cellular components that can interact with calcium ions.

  • Re-solubilization Challenges: The precipitated protein may be difficult to re-solubilize, and the presence of bound calcium may interfere with downstream applications. The addition of a chelating agent like EDTA to the resuspension buffer may be necessary.

  • Limited General Applicability: Unlike ammonium sulfate or acetone precipitation, there is no universally applicable protocol, and significant optimization is required for each new protein.

Conclusion

The use of this compound for protein precipitation is a specialized technique with applications in specific contexts, particularly for the fractionation of certain proteins and in combination with other precipitation agents. While not as universally employed as other methods, understanding the mechanism of action of divalent cations in protein precipitation can provide researchers and drug development professionals with an additional tool for protein purification and isolation. The provided generalized protocol serves as a foundation for developing optimized procedures tailored to the specific protein of interest and the desired outcome of the purification process.

References

Application of Calcium Acetate in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Calcium acetate, a salt of calcium and acetic acid, serves as a soluble source of calcium ions in cell culture media. While calcium chloride is more conventionally used, this compound presents an alternative for modulating the calcium concentration in various cell culture applications. The acetate anion is a metabolite in many cellular pathways, which may be a consideration in its selection.

The concentration of calcium ions is critical for a multitude of cellular processes, including cell adhesion, proliferation, differentiation, and signal transduction. The optimal calcium concentration can vary significantly depending on the cell type and the specific research objective. For instance, higher concentrations of calcium have been shown to influence the differentiation of mesenchymal stem cells and osteoblasts.

Key Applications:

  • Modulation of Cell Differentiation: Extracellular calcium concentration is a known regulator of stem cell fate. Supplementing media with this compound can be a tool to direct the differentiation of mesenchymal stem cells (MSCs) towards osteogenic lineages. Studies have shown that elevated calcium levels can enhance mineralization and the expression of osteogenic markers.[1][2]

  • Investigation of Calcium Signaling Pathways: this compound can be used to study the downstream effects of increased intracellular calcium, including the activation of signaling cascades like the p38 mitogen-activated protein kinase (MAPK) pathway.[3][4][5][6] This pathway is implicated in a variety of cellular responses, including inflammation, apoptosis, and differentiation.

  • Enhancement of Cell Adhesion and Aggregation: Calcium ions are crucial for the function of cell adhesion molecules such as cadherins. Modulating the this compound concentration can influence cell-cell and cell-matrix interactions.

Considerations for Use:

  • Comparison to Calcium Chloride: While both are sources of calcium ions, the acetate anion in this compound is metabolized by cells, which could have secondary effects on cellular metabolism. In contrast, the chloride ion from calcium chloride is generally considered to be more inert in this regard. The choice between the two may depend on the specific experimental goals.

  • Cytotoxicity: High concentrations of calcium can be cytotoxic to cells.[2] It is crucial to determine the optimal, non-toxic concentration range for each cell line and application through dose-response experiments.

  • pH and Buffering: The addition of this compound to media can potentially affect the pH. It is important to monitor and adjust the pH of the final medium as necessary.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of varying calcium concentrations on different cell types. While these studies primarily used calcium chloride, the data provides a valuable reference for determining the appropriate concentration range for this compound supplementation.

Table 1: Effect of Calcium Concentration on Human Adipose-Derived Stem Cell (hASC) Viability

Calcium Concentration (mM)Cell Viability (%)
1.8 (Control)100
895
1690

Data adapted from a study using calcium chloride.

Table 2: Effect of Calcium Concentration on Human Adipose-Derived Stem Cell (hASC) Proliferation

Calcium Concentration (mM)Proliferation (relative to control)
1.8 (Control)1.0
81.2
160.8

Data adapted from a study using calcium chloride.

Table 3: Effect of Calcium Concentration on Osteoblast Proliferation and Differentiation

Calcium Concentration (mM)Proliferation (relative to control)Alkaline Phosphatase (ALP) Activity (relative to control)
1.8 (Control)1.01.0
<6IncreasedEnhanced
>10DecreasedSuppressed

Data adapted from studies using varying calcium concentrations.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Sterile 1 M this compound Stock Solution

Materials:

  • This compound (cell culture grade)

  • Nuclease-free water

  • 0.22 µm sterile filter

  • Sterile conical tubes or bottles

Procedure:

  • Weigh out the appropriate amount of this compound to prepare a 1 M solution (Molar mass of anhydrous this compound: 158.17 g/mol ). For 100 mL of a 1 M solution, use 15.817 g of this compound.

  • In a sterile beaker or bottle, dissolve the this compound in nuclease-free water. Gentle warming may be required to fully dissolve the salt.

  • Once completely dissolved, bring the final volume to 100 mL with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the stock solution at 4°C.

Protocol 2: Determining the Optimal Concentration of this compound for Cell Culture

Materials:

  • Target cell line

  • Complete cell culture medium

  • Sterile 1 M this compound stock solution

  • 96-well cell culture plates

  • Cell viability assay (e.g., MTT, PrestoBlue)

  • Cell proliferation assay (e.g., CyQUANT, BrdU)

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Media with Varying this compound Concentrations: Prepare a serial dilution of the 1 M this compound stock solution into the complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 mM). Include a control medium with no added this compound.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared media containing different concentrations of this compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Assessment of Cell Viability and Proliferation: At the end of the incubation period, perform cell viability and proliferation assays according to the manufacturer's instructions.

  • Data Analysis: Analyze the results to determine the concentration range of this compound that promotes the desired effect (e.g., proliferation, differentiation) without causing significant cytotoxicity.

Protocol 3: Induction of Osteogenic Differentiation in Mesenchymal Stem Cells

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • Basal MSC growth medium (e.g., DMEM, α-MEM)

  • Osteogenic differentiation supplements (e.g., dexamethasone, ascorbic acid, β-glycerophosphate)

  • Sterile 1 M this compound stock solution

  • Alizarin Red S staining solution

Procedure:

  • Cell Culture: Culture MSCs in their basal growth medium until they reach 70-80% confluency.

  • Preparation of Osteogenic Differentiation Medium: Prepare the osteogenic differentiation medium by adding the standard supplements to the basal medium.

  • Addition of this compound: Supplement the osteogenic differentiation medium with this compound from the sterile stock solution to achieve the desired final concentration (e.g., 5 mM, 8 mM, 10 mM), as determined from optimization experiments.

  • Induction of Differentiation: Replace the growth medium with the this compound-supplemented osteogenic differentiation medium.

  • Medium Change: Change the medium every 2-3 days for the duration of the differentiation period (typically 14-21 days).

  • Assessment of Mineralization: At the end of the differentiation period, assess the extent of mineralization by staining the cells with Alizarin Red S, which stains calcium deposits.

Visualizations

Calcium Signaling and p38 MAPK Pathway

Calcium_Signaling_p38_MAPK Ca_Acetate This compound (Extracellular) Ca_Influx Increased Intracellular Ca2+ Concentration Ca_Acetate->Ca_Influx CaM Calmodulin (CaM) Activation Ca_Influx->CaM CaMK Ca2+/CaM-dependent Kinase (CaMK) Activation CaM->CaMK MAPKKK MAPK Kinase Kinase (e.g., ASK1) CaMK->MAPKKK activates MKK MAPK Kinase (MKK3/6) MAPKKK->MKK phosphorylates p38 p38 MAPK Activation MKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., Runx2) p38->Transcription_Factors activates Cellular_Response Cellular Response (e.g., Osteogenic Differentiation) Transcription_Factors->Cellular_Response regulates

Caption: this compound increases intracellular calcium, activating the p38 MAPK pathway.

Experimental Workflow for Osteogenic Differentiation

Osteogenic_Differentiation_Workflow Start Start: Culture MSCs to 70-80% Confluency Prepare_Media Prepare Osteogenic Differentiation Medium Start->Prepare_Media Add_Ca_Acetate Supplement with This compound Prepare_Media->Add_Ca_Acetate Induce_Diff Induce Differentiation (Replace Medium) Add_Ca_Acetate->Induce_Diff Incubate Incubate for 14-21 Days (Change medium every 2-3 days) Induce_Diff->Incubate Assess_Mineralization Assess Mineralization (Alizarin Red S Staining) Incubate->Assess_Mineralization End End: Analyze Results Assess_Mineralization->End

Caption: Workflow for inducing osteogenic differentiation of MSCs using this compound.

Logical Relationship of this compound Application

Logical_Relationship Ca_Acetate This compound Supplementation Ca_Concentration Modulated Extracellular Ca2+ Concentration Ca_Acetate->Ca_Concentration Cellular_Processes Influence on Cellular Processes Ca_Concentration->Cellular_Processes Cell_Adhesion Cell Adhesion & Aggregation Cellular_Processes->Cell_Adhesion Proliferation Cell Proliferation Cellular_Processes->Proliferation Differentiation Cell Differentiation (e.g., Osteogenesis) Cellular_Processes->Differentiation Signaling Signal Transduction (e.g., p38 MAPK) Cellular_Processes->Signaling

Caption: this compound supplementation modulates cellular processes.

References

Application Notes and Protocols: Calcium Acetate as a Calcium Source in Animal Nutrition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium acetate as a calcium source in animal nutrition research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to assist in the design and execution of studies in this field.

Introduction

Calcium is an essential mineral for numerous physiological functions in animals, including bone formation, muscle contraction, nerve impulse transmission, and enzymatic reactions. The selection of an appropriate calcium source in animal diets is critical for ensuring optimal health, growth, and productivity. This compound, the calcium salt of acetic acid, is a soluble and readily available source of calcium that has been investigated in various animal species. Its use in animal nutrition studies is prompted by its high bioavailability and potential benefits over other calcium sources, such as calcium carbonate.

Advantages of this compound

This compound offers several advantages as a calcium supplement in animal feed:

  • High Solubility: this compound is more soluble than calcium carbonate, particularly in non-acidic environments, which can enhance its absorption in the gastrointestinal tract.

  • Improved Bioavailability: Studies in rats have suggested that this compound has a higher absolute bioavailability compared to calcium chloride.[1]

  • Potential for Enhanced Palatability: The slightly acidic taste of this compound may improve feed palatability and intake in some animal species.

  • Metabolizable Anion: The acetate anion can be metabolized by the animal as an energy source.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize quantitative data from various animal nutrition studies comparing this compound to other calcium sources.

Table 1: Bioavailability of Calcium from Different Sources in Rats
Calcium SourceDose (mg Ca)Absolute Bioavailability (%)Animal ModelReference
This compound258.6Sprague-Dawley Rats[1][2]
Calcium Ascorbate2514.8Sprague-Dawley Rats[1][2]
Calcium Chloride150 mg/kg5.7Mice[1]
Calcium L-lactate150 mg/kg8.9Mice[1]
Calcium Carbonate-Lower than this compoundIn vitro[3]

Note: Bioavailability can be influenced by various factors including the animal's age, physiological state, and overall diet composition.

Table 2: Effects of Calcium Supplementation on Dairy Cow Performance
Calcium SourceSupplementation LevelDry Matter Intake ( kg/day )Milk Yield ( kg/day )Milk Fat Yield ( g/day )Reference
Sodium Acetate2.9% of diet DMIncreased by 2.7No effectIncreased by 90[4]
Calcium Butyrate2.5% of diet DMDecreased by 2.6Decreased by 1.65Decreased by 60[4]
Calcium Salts (acetate, propionate, butyrate, lactate)--Slightly IncreasedReduced[5][6]

Note: The study by Urrutia et al. (2019) used sodium acetate, which provides acetate but not calcium. The study by Balch et al. (1965) looked at a mix of calcium salts of short-chain fatty acids.

Table 3: Effects of Calcium Levels on Weaning Piglet Performance
Dietary Calcium Level (%)Calcium SourceAverage Daily Gain (g)Average Daily Feed Intake (g)Feed Conversion RatioDiarrhea Index (%)Reference
0.60Calcium Carbonate or Calcium CitrateMaximal--Lowest[7]
0.90 - 1.10Calcium Carbonate or Calcium CitrateLower--Increased[7]
0.83 / 0.67 (Ca/P)-OptimalOptimal--[8]

Note: These studies did not directly use this compound but provide context on the importance of optimal calcium levels in swine diets.

Table 4: Effects of Calcium Source and Particle Size on Laying Hen Eggshell Quality
Calcium SourceParticle SizeEggshell Percentage (%)Eggshell Thickness (mm)Eggshell Breaking Strength (N)Reference
Fine Limestone0.2-0.6 mmNo significant effect with substitutionNo significant effect with substitutionNo significant effect with substitution[9]
Large Limestone1.0-1.4 mmIncreased in older hensIncreased in older hensIncreased in older hens[9]
Chicken Eggshell Powder--Increased cortical bone thickness-[10]
Inorganic Calcium Carbonate----[10]

Note: While these studies do not include this compound, they highlight the importance of the physical form of the calcium source on its utilization by laying hens.

Experimental Protocols

Protocol 1: Calcium Balance Study in Rats

This protocol is a generalized procedure for conducting a calcium balance study to determine the absorption and retention of calcium from a diet supplemented with this compound.

1. Animal Model and Acclimation:

  • Species: Sprague-Dawley rats (male, adult).
  • Acclimation: House rats individually in metabolic cages for at least 7 days to allow adaptation to the cages and the basal diet.

2. Diet Formulation:

  • Basal Diet: Prepare a purified diet with a known, low level of calcium (e.g., 0.1% Ca).
  • Test Diet: Supplement the basal diet with this compound to achieve the desired calcium concentration (e.g., 0.5% Ca).
  • Control Diet: Supplement the basal diet with a control calcium source (e.g., calcium carbonate) at the same calcium concentration as the test diet.
  • Pair-Feeding: To control for variations in feed intake, the amount of feed provided to the control group can be matched to the intake of the test group from the previous day.

3. Experimental Period:

  • Duration: The balance study should be conducted for a minimum of 5-7 days.
  • Data Collection:
  • Record daily feed intake for each rat.
  • Collect all feces and urine separately for each rat daily.

4. Sample Processing and Analysis:

  • Feed and Feces:
  • Dry samples to a constant weight.
  • Grind samples to a fine powder.
  • Ash a known weight of the sample in a muffle furnace.
  • Dissolve the ash in an acidic solution (e.g., hydrochloric acid).
  • Urine:
  • Measure the total volume of urine collected.
  • Take an aliquot for analysis.
  • Calcium Analysis:
  • Determine the calcium concentration in the digested feed, feces, and urine samples using atomic absorption spectrophotometry (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES).

5. Calculations:

  • Calcium Intake ( g/day ): Feed Intake ( g/day ) x Calcium Concentration in Feed (%)
  • Fecal Calcium Excretion ( g/day ): Fecal Output ( g/day ) x Calcium Concentration in Feces (%)
  • Urinary Calcium Excretion ( g/day ): Urine Volume (L/day) x Calcium Concentration in Urine (g/L)
  • Apparent Calcium Absorption (%): [(Calcium Intake - Fecal Calcium Excretion) / Calcium Intake] x 100
  • Calcium Retention (%): [(Calcium Intake - Fecal Calcium Excretion - Urinary Calcium Excretion) / Calcium Intake] x 100

Protocol 2: Bone Mineral Density (BMD) Measurement in Rats using Dual-Energy X-ray Absorptiometry (DXA)

This protocol outlines the procedure for assessing the impact of dietary this compound on bone health by measuring BMD.

1. Animal Model and Diet:

  • Follow the animal model and dietary intervention as described in Protocol 1. The study duration may need to be longer (e.g., 4-12 weeks) to observe significant changes in bone density.

2. Anesthesia:

  • Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation) to ensure they remain immobile during the scan.

3. DXA Scan Procedure:

  • Equipment: Use a DXA scanner equipped with software for small animal analysis.[11][12][13]
  • Positioning: Place the anesthetized rat in a prone position on the scanning platform. Ensure consistent positioning for all animals.
  • Scanning: Perform a total body scan or a regional scan of specific bones of interest (e.g., femur, lumbar spine).

4. Data Analysis:

  • Region of Interest (ROI): Define the anatomical regions of interest for analysis using the scanner's software.
  • Parameters: The software will calculate the following parameters for each ROI:
  • Bone Mineral Content (BMC): The total amount of mineral in the scanned bone (in grams).
  • Bone Area (cm²): The two-dimensional area of the scanned bone.
  • Bone Mineral Density (BMD): Calculated as BMC / Bone Area (in g/cm²).

5. Statistical Analysis:

  • Compare the BMD, BMC, and bone area between the different dietary groups using appropriate statistical tests (e.g., ANOVA, t-test).

Visualization of Key Pathways and Workflows

Calcium Absorption Signaling Pathway

The absorption of calcium from the intestinal lumen into the enterocytes occurs through two main pathways: the transcellular and paracellular pathways. The transcellular pathway is an active, saturable process that is regulated by vitamin D, while the paracellular pathway is a passive, non-saturable process.

Calcium_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ca_Lumen Dietary Calcium (e.g., from this compound) TRPV6 TRPV6 Channel Ca_Lumen->TRPV6 Transcellular Pathway (Active Transport) Ca_Blood Absorbed Calcium Ca_Lumen->Ca_Blood Paracellular Pathway (Passive Diffusion) through Tight Junctions Calbindin Calbindin-D9k TRPV6->Calbindin Ca2+ entry PMCA1b PMCA1b (Plasma Membrane Ca2+-ATPase) Calbindin->PMCA1b Intracellular Ca2+ transport NCX1 NCX1 (Na+/Ca2+ Exchanger) Calbindin->NCX1 PMCA1b->Ca_Blood Ca2+ extrusion NCX1->Ca_Blood

Caption: Intestinal Calcium Absorption Pathways.

Experimental Workflow for a Calcium Bioavailability Study

The following diagram illustrates the typical workflow for an in vivo study designed to assess the bioavailability of calcium from this compound.

Experimental_Workflow start Start: Animal Acclimation (e.g., Rats in metabolic cages) diet Dietary Intervention: - Control Group (e.g., Calcium Carbonate) - Test Group (this compound) start->diet collection Sample Collection (Daily): - Feed Intake - Feces - Urine diet->collection analysis Sample Analysis: - Calcium concentration measurement (AAS or ICP-OES) collection->analysis calculation Data Calculation: - Apparent Absorption - Retention analysis->calculation end End: Comparative Analysis and Conclusion calculation->end

Caption: Workflow for a Calcium Bioavailability Study.

Logical Relationship: Factors Influencing Calcium Bioavailability

The bioavailability of dietary calcium is not solely dependent on the source but is influenced by a variety of interconnected factors.

Bioavailability_Factors center Calcium Bioavailability source Calcium Source (e.g., Acetate vs. Carbonate) solubility Solubility source->solubility solubility->center animal Animal Factors - Age - Species - Physiological State animal->center diet Dietary Factors - Vitamin D Status - Phosphorus Level - Phytates/Oxalates diet->center gut Gut Health - pH - Microbiota gut->center

Caption: Factors Influencing Calcium Bioavailability.

References

Application Notes and Protocols: The Role of Calcium Acetate in Food Preservation and as a Firming Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms and applications of calcium acetate as a food preservative and firming agent. Detailed protocols for evaluating its efficacy are also presented.

This compound as a Food Preservative

This compound is utilized in the food industry to inhibit the growth of various bacteria and molds, thereby extending the shelf life of products such as baked goods.[1][2] Its antimicrobial properties make it an effective preservative.[2][3]

Mechanism of Action

The primary preservative action of this compound stems from its ability to create an unfavorable environment for microbial growth. The acetate ion can penetrate the cell membranes of microorganisms. Inside the cell, the release of protons leads to a decrease in intracellular pH, which disrupts essential metabolic functions and ultimately inhibits microbial growth. Furthermore, the accumulation of the acetate anion within the cell can also contribute to metabolic inhibition.

Applications and Efficacy

This compound is effective in a variety of food products. In baked goods, it is typically used at concentrations ranging from 0.2% to 0.5% of the total flour weight to prevent spoilage.[2] While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of foodborne pathogens is not extensively published in readily available literature, the general principle of its antimicrobial activity is well-established.[4][5] The effectiveness of this compound as a preservative can be influenced by the food matrix, pH, and the specific microorganisms present.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth dilution method to determine the MIC of this compound against a specific microorganism.[7][8]

Materials:

  • This compound (food grade)

  • Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microorganism culture

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Prepare a sterile stock solution of this compound in the appropriate sterile broth medium at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with the sterile broth medium to achieve a range of concentrations (e.g., 5 mg/mL, 2.5 mg/mL, 1.25 mg/mL, etc.).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusting the concentration to approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the different concentrations of this compound, as well as to a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24-48 hours for many bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.[4]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Prepare this compound Stock Solution (10 mg/mL) Serial Dilutions Perform Serial Dilutions in 96-well Plate Stock Solution->Serial Dilutions Inoculation Inoculate Wells with Microorganism Serial Dilutions->Inoculation Inoculum Prep Prepare Standardized Microbial Inoculum Inoculum Prep->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Visual Inspection Visually Inspect for Turbidity Incubation->Visual Inspection OD Measurement Measure Optical Density (600 nm) Visual Inspection->OD Measurement MIC Determination Determine MIC OD Measurement->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This compound as a Firming Agent

This compound is widely used as a firming agent, particularly in canned fruits and vegetables, to maintain their texture and prevent them from becoming soft during processing and storage.[3] This effect is primarily due to the interaction of calcium ions with pectin, a structural polysaccharide in the cell walls of plants.[9][10]

Mechanism of Action: The "Egg-Box" Model

The firming effect of calcium is explained by the "egg-box" model. Pectin is composed of long chains of galacturonic acid. In the presence of divalent cations like calcium (Ca²⁺), these negatively charged carboxyl groups on adjacent pectin chains are cross-linked. This creates a three-dimensional network that traps water and provides rigidity to the cell wall, resulting in a firmer texture.[11][12]

Calcium-Pectin Interaction ("Egg-Box" Model)

Egg_Box_Model cluster_pectin Pectin Chains cluster_calcium Calcium Ions P1 Galacturonic Acid P2 Galacturonic Acid P3 Galacturonic Acid Ca1 Ca²⁺ P2->Ca1 Ca2 Ca²⁺ P3->Ca2 P4 Galacturonic Acid P5 Galacturonic Acid P6 Galacturonic Acid P5->Ca1 P6->Ca2

Caption: The "egg-box" model of pectin cross-linking by calcium ions.

Applications and Quantitative Effects

The application of calcium salts has been shown to improve the firmness of various fruits and vegetables. For instance, immersion in a 1% calcium chloride solution has been demonstrated to increase the firmness of fresh cantaloupe and mango.[13] After freezing and thawing, calcium-treated mangoes showed significantly higher firmness.[13] The effectiveness of this compound as a firming agent is dependent on factors such as the concentration used, the type of fruit or vegetable, and the processing conditions.[14][15]

Table 1: Effect of Calcium Treatment on Fruit Firmness

FruitCalcium SaltConcentrationTreatmentFirmness ChangeReference
MangoCalcium Chloride1%Immersion before freezingIncreased firmness[13]
CantaloupeCalcium Chloride1%ImmersionIncreased firmness[13]

Note: While these studies used calcium chloride, similar principles apply to this compound due to the action of the calcium ion.

Experimental Protocol: Texture Analysis of this compound-Treated Fruit

This protocol describes a standard method for quantifying the firmness of fruit tissue using a texture analyzer.[16][17][18]

Materials:

  • Texture Analyzer with a cylindrical probe (e.g., 5 mm diameter)

  • Fresh fruit samples

  • This compound solutions of varying concentrations (e.g., 0.5%, 1%, 2% w/v)

  • Beakers

  • Cutting board and knife

  • Timer

Procedure:

  • Sample Preparation: Wash and prepare uniform pieces of the fruit (e.g., 1 cm cubes).

  • This compound Treatment: Immerse the fruit pieces in the different this compound solutions for a specified period (e.g., 30 minutes). A control group should be immersed in deionized water.

  • Rinsing and Drying: After treatment, gently rinse the fruit pieces with deionized water and blot them dry with a paper towel.

  • Texture Analysis:

    • Place a single fruit piece on the texture analyzer platform.

    • Perform a penetration test using the cylindrical probe at a constant speed (e.g., 1 mm/s) to a set distance (e.g., 5 mm into the fruit).

    • Record the maximum force (in Newtons) required for the probe to penetrate the fruit. This value represents the firmness.

    • Repeat the measurement for multiple samples from each treatment group to ensure statistical significance.

  • Data Analysis: Compare the average firmness values of the different treatment groups to the control group to determine the effect of this compound concentration on fruit texture.

Workflow for Texture Analysis of Treated Fruit

Texture_Analysis_Workflow Start Start Prepare Fruit Samples Prepare Fruit Samples Start->Prepare Fruit Samples End End Treat with this compound Solutions Treat with this compound Solutions Prepare Fruit Samples->Treat with this compound Solutions Rinse and Dry Samples Rinse and Dry Samples Treat with this compound Solutions->Rinse and Dry Samples Perform Texture Analysis Perform Texture Analysis Rinse and Dry Samples->Perform Texture Analysis Record Firmness Data Record Firmness Data Perform Texture Analysis->Record Firmness Data Analyze and Compare Results Analyze and Compare Results Record Firmness Data->Analyze and Compare Results Analyze and Compare Results->End

Caption: Experimental workflow for fruit texture analysis.

Regulatory Status

This compound is generally recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for use as a food additive.[1]

Conclusion

This compound serves as a versatile and effective ingredient in the food industry, contributing to both the safety and quality of various products. Its antimicrobial properties aid in food preservation, while its ability to interact with pectin makes it an excellent firming agent. The provided protocols offer a framework for researchers and scientists to quantitatively assess the efficacy of this compound in these applications.

References

Application Notes and Protocols for the Quantification of Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of calcium acetate in various samples. The protocols are based on established pharmacopeial methods and validated analytical procedures.

Introduction

This compound is a phosphate binder used to treat hyperphosphatemia in patients with end-stage renal disease. Accurate quantification of this compound in pharmaceutical formulations and biological samples is crucial for quality control, formulation development, and clinical monitoring. This document outlines several analytical techniques for this purpose, including titrimetric methods, high-performance liquid chromatography (HPLC), ion chromatography (IC), and atomic absorption spectroscopy (AAS).

Analytical Methods Overview

A variety of analytical methods are available for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • Titrimetric methods are classical chemical analysis techniques that are simple, cost-effective, and suitable for the assay of pure substance.

  • High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity for the quantification of the acetate component, often using indirect UV detection.

  • Ion Chromatography (IC) is a powerful technique for the direct determination of the calcium ion.[1][2][3]

  • Atomic Absorption Spectroscopy (AAS) is a highly sensitive method for determining the calcium content in a sample.

Experimental Protocols

Complexometric Titration Method

This method is based on the reaction of calcium ions with a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). The endpoint is detected using a colorimetric indicator. This method is widely used in pharmacopeias for the assay of this compound.[4][5]

Principle: Calcium ions form a stable complex with EDTA. The endpoint of the titration is visualized by a sharp color change of an indicator, such as hydroxy naphthol blue or methylthymol blue.

Protocol:

  • Sample Preparation: Accurately weigh about 300 mg of this compound and dissolve it in 150 mL of water containing 2 mL of 3 N hydrochloric acid.[4][5][6]

  • Initial Titration: While stirring, add approximately 30 mL of 0.05 M EDTA from a 50-mL buret.

  • pH Adjustment: Add 15 mL of 1 N sodium hydroxide.

  • Indicator Addition: Add 300 mg of hydroxy naphthol blue indicator.[4][5][6]

  • Final Titration: Continue the titration with 0.05 M EDTA until a blue endpoint is reached.[4][5][6]

  • Calculation: Each mL of 0.05 M EDTA is equivalent to 7.909 mg of C₄H₆CaO₄.[4][6]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Indirect UV Detection

This method is suitable for the determination of the acetate component in this compound formulations. The principle involves the use of a chromophoric agent in the mobile phase, where the non-UV-absorbing analyte displaces the chromophore, leading to a decrease in absorbance.[7][8][9]

Principle: The mobile phase contains a UV-absorbing compound (e.g., copper sulfate). When the non-absorbing calcium ions elute from the column, they displace the copper sulfate, resulting in a negative peak that is proportional to the calcium concentration.[7][8][9]

Chromatographic Conditions:

ParameterValue
ColumnStrong cation exchanger (e.g., Zorbax 300-SCX, 4.6 mm i.d. x 150 mm, 5 µm)[7][9]
Mobile Phase4 mM copper sulfate pentahydrate solution[7][9]
Flow Rate2.0 mL/min[7][9]
DetectionIndirect UV at 230.0 nm[7][9]
Injection Volume10 µL
Column Temperature35 °C[10]

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound working standard (e.g., 750 µg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For capsules, crush the contents of at least 20 capsules to a fine powder. Accurately weigh a portion of the powder equivalent to about 150 mg of this compound into a 200 mL volumetric flask. Add about 170 mL of diluent, sonicate for 20 minutes with intermittent shaking, and then dilute to the mark with the diluent. Filter the solution through a 0.45 µm PVDF syringe filter.[7]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Ion Chromatography (IC)

Ion chromatography is a highly specific and sensitive method for the direct quantification of calcium ions.[1][2][3] This method is now included in the United States Pharmacopeia (USP) for the assay of this compound capsules.[1][2][3]

Principle: The sample is injected into an ion chromatograph, where the calcium ions are separated from other ions on a cation-exchange column. The separated ions are then detected by a conductivity detector.

Chromatographic Conditions:

ParameterValue
ColumnCation-exchange column (e.g., Metrosep C 6 - 150/4.0, L76 packing material)[1]
Eluent0.75 mM Dipicolinic Acid and 1.7 mM Nitric Acid in water/Acetone (900/100)[11]
Flow Rate0.9 mL/min[10][12]
DetectorNon-suppressed conductivity[1][11]
Injection Volume10 µL[10][11][12]
Column Temperature35 °C[10][11][12]

Protocol:

  • Standard Solution Preparation: Prepare a standard solution of USP this compound Reference Standard at a concentration of 0.08 mg/mL in water.[1][3][10][11][12]

  • Sample Stock Solution Preparation: For capsules, transfer the contents of at least 20 capsules to a suitable volumetric flask to achieve a nominal concentration of 6.7 mg/mL of this compound. Add water to about 40% of the flask's volume, sonicate for 20 minutes with intermittent shaking, and then dilute to volume with water. Filter the solution through a 0.45-µm pore size filter.[10][12][13][14]

  • Sample Solution Preparation: Dilute the sample stock solution to a nominal concentration of 0.08 mg/mL of this compound in water.[10][12]

  • Analysis: Inject the standard and sample solutions into the ion chromatograph.

  • Calculation: Calculate the percentage of the labeled amount of this compound in the portion of capsules taken.

Atomic Absorption Spectroscopy (AAS)

AAS is a very sensitive technique for the determination of calcium content. It is based on the absorption of light by free atoms in the gaseous state.

Principle: A solution containing the sample is aspirated into a flame, where it is vaporized and atomized. A light beam from a hollow-cathode lamp specific for calcium is passed through the flame. The calcium atoms absorb light at a characteristic wavelength (422.7 nm), and the amount of light absorbed is proportional to the concentration of calcium in the sample.[15]

Instrumental Conditions:

ParameterValue
Wavelength422.7 nm[15]
LampCalcium hollow-cathode[15]
FlameAir-acetylene, reducing[15]
Slit Width0.2 nm[15]

Protocol:

  • Standard Preparation: Prepare a series of calcium standard solutions (e.g., 0, 2, 4, 6, 8 mg/L) from a stock solution. To prevent interferences, add a lanthanum solution to all standards.

  • Sample Preparation: Dissolve a known quantity of the this compound sample in deionized water. Dilute the sample to a concentration that falls within the linear range of the instrument. Add the same amount of lanthanum solution as in the standards.

  • Analysis: Aspirate the blank, standards, and samples into the atomic absorption spectrophotometer and measure the absorbance.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of calcium in the sample from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for HPLC Method

ParameterResultReference
Linearity Range19 to 1125 µg/mL[7][9]
Limit of Detection (LOD)6.3 µg/mL[7][9]
Limit of Quantification (LOQ)19.0 µg/mL[7][9]
RecoveryHigh (specific values not provided in the source)[7]
Relative Standard Deviation (RSD)0.8%[7][9]

Table 2: System Suitability Parameters for IC Method

ParameterAcceptance CriteriaReference
Theoretical Plates≥ 1000[10][11][12]
Tailing FactorNMT 2.0[10]
Relative Standard Deviation (RSD)NMT 2.0%[10][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Appropriate Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter if Necessary dilute->filter method Select Method (Titration, HPLC, IC, AAS) filter->method titration Titration method->titration Assay hplc HPLC Analysis method->hplc Acetate ic IC Analysis method->ic Calcium Ion aas AAS Analysis method->aas Calcium Content acquire Acquire Data titration->acquire hplc->acquire ic->acquire aas->acquire calculate Calculate Concentration acquire->calculate report Report Results calculate->report

Caption: General experimental workflow for the quantification of this compound.

hplc_workflow start Prepare Mobile Phase (e.g., 4 mM Copper Sulfate) prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample inject Inject into HPLC System prep_std->inject prep_sample->inject separate Separation on Cation Exchange Column inject->separate detect Indirect UV Detection (230 nm) separate->detect quantify Quantify based on Negative Peak Area detect->quantify end Report Concentration quantify->end

Caption: Workflow for the RP-HPLC analysis of this compound.

ic_workflow start Prepare Eluent (Dipicolinic Acid/Nitric Acid) prep_std Prepare Standard Solution (0.08 mg/mL) start->prep_std prep_sample Prepare Sample Solution (from stock) start->prep_sample inject Inject into IC System prep_std->inject prep_sample->inject separate Separation on Cation-Exchange Column (L76) inject->separate detect Non-Suppressed Conductivity Detection separate->detect quantify Quantify Calcium Peak detect->quantify end Report Assay Value quantify->end

Caption: Workflow for the Ion Chromatography analysis of this compound.

References

Application Notes and Protocols: Synthesis of Acetone from Calcium Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of acetone in a laboratory setting via the thermal decomposition of calcium acetate. This method, while a classic example of ketonic decarboxylation, offers a straightforward approach to producing acetone from a readily available salt of a carboxylic acid. The following sections detail the reaction principle, experimental procedures, safety precautions, and expected outcomes.

Introduction

The synthesis of acetone through the dry distillation of this compound is a well-established laboratory method that demonstrates the principles of thermal decomposition and decarboxylation.[1][2][3][4][5] When subjected to high temperatures, this compound decomposes to yield acetone and calcium carbonate as the primary products.[5] This reaction is a classic example of the preparation of ketones from the salts of carboxylic acids. While industrial production of acetone has largely shifted to other methods like the cumene process, this synthesis route remains valuable for educational purposes and small-scale laboratory preparations.

Reaction Principle and Stoichiometry

The thermal decomposition of this compound proceeds via the following balanced chemical equation:

Ca(CH₃COO)₂(s) → CH₃COCH₃(g) + CaCO₃(s)

This reaction illustrates the conversion of a carboxylate salt into a ketone, with the loss of a carbonate salt. The process is driven by heat, which provides the necessary activation energy for the decarboxylation to occur.

Quantitative Data

Precise, comparative quantitative data for this specific laboratory synthesis is not extensively documented in recent literature. However, the following table summarizes the key reaction parameters and expected outcomes based on available information.

ParameterValue/RangeNotes
Reactant Anhydrous this compound (Ca(CH₃COO)₂)Ensure the this compound is dry to prevent side reactions and contamination of the product with water.
Decomposition Temperature 300°C - 500°CThe reaction rate increases with temperature.[6] Some sources suggest rapid decomposition occurs above 430°C.
Primary Products Acetone (CH₃COCH₃), Calcium Carbonate (CaCO₃)Acetone is collected as a distillate, while calcium carbonate remains as a solid residue.[5]
Byproducts/Impurities Acetic acid, Mesityl oxide, other condensation productsThe crude distillate may be yellow and have an unpleasant odor due to these impurities.
Reported Yield 10-15% (and higher)Yields can be low and are highly dependent on the experimental setup and conditions. Losses can occur due to incomplete reaction, side reactions, and inefficient condensation. One experiment reported a 10-15% yield of acetone, with about 10% of byproducts.

Experimental Protocols

Materials and Equipment
  • Anhydrous this compound

  • Heating mantle or Bunsen burner

  • Round-bottom flask (borosilicate glass is recommended for high temperatures)

  • Distillation head (still head)

  • Condenser

  • Receiving flask

  • Thermometer (capable of measuring up to 500°C)

  • Clamps and stands for assembling the apparatus

  • Ice bath

  • (Optional for purification) Fractional distillation column

  • (Optional for purification) Anhydrous sodium sulfate or other drying agents

Experimental Workflow Diagram

experimental_workflow Experimental Workflow: Acetone Synthesis reactant 1. Weigh Anhydrous This compound setup 2. Assemble Dry Distillation Apparatus reactant->setup heating 3. Heat this compound (300-500°C) setup->heating distillation 4. Collect Crude Acetone Distillate in Ice Bath heating->distillation separation 5. Separate Aqueous and Organic Layers (if any) distillation->separation purification 6. (Optional) Purify via Fractional Distillation separation->purification characterization 7. Characterize Product (e.g., Boiling Point, Spectroscopy) purification->characterization

Caption: Experimental workflow for the synthesis and purification of acetone.

Detailed Procedure
  • Preparation of Reactant: Ensure the this compound is anhydrous by drying it in an oven at a temperature above 100°C but below its decomposition temperature (around 160°C) for several hours.

  • Apparatus Setup:

    • Place a measured quantity of anhydrous this compound into a round-bottom flask.

    • Assemble a simple distillation apparatus. The flask should be connected to a distillation head, which in turn is connected to a condenser. A thermometer should be placed in the distillation head to monitor the temperature of the vapor.

    • Position a receiving flask at the outlet of the condenser. It is highly recommended to place the receiving flask in an ice bath to minimize the evaporation of the volatile acetone product.[1]

  • Thermal Decomposition:

    • Begin heating the round-bottom flask containing the this compound.

    • Gradually increase the temperature to the decomposition range of 300-500°C.

    • As the this compound decomposes, acetone vapor will be generated, travel through the distillation head, and into the condenser.

  • Collection of Crude Product:

    • The acetone vapor will condense in the water-cooled condenser and be collected as a liquid in the receiving flask.

    • The initial distillate may be impure, often appearing yellow and possessing a strong, unpleasant odor due to the formation of side products.

  • Purification (Optional but Recommended):

    • The crude acetone can be purified by fractional distillation.[1]

    • Set up a fractional distillation apparatus.

    • Heat the crude acetone and collect the fraction that distills at the boiling point of acetone (56°C).

    • For further purification, the distilled acetone can be dried over a drying agent like anhydrous sodium sulfate and then redistilled.[1]

Signaling Pathway (Reaction Mechanism)

The thermal decomposition of this compound is a ketonic decarboxylation reaction. The following diagram illustrates the logical relationship of the reactants and products.

reaction_pathway Reaction Pathway: this compound to Acetone reactant This compound Ca(CH3COO)2 intermediate Thermal Energy Input (Heat) reactant->intermediate is subjected to product1 Acetone CH3COCH3 intermediate->product1 yields product2 Calcium Carbonate CaCO3 intermediate->product2 yields

Caption: Thermal decomposition of this compound to acetone and calcium carbonate.

Safety and Handling

This compound:

  • Handling: Handle in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10] Avoid generating dust.[8][10]

  • Storage: Store in a cool, dry place in a tightly sealed container.[10] this compound is hygroscopic.[10]

  • Hazards: May cause skin and eye irritation.[10]

  • Decomposition Hazards: When heated to decomposition, it emits acrid smoke and fumes.[7] The thermal decomposition produces acetone vapor, which is flammable.[7]

Acetone:

  • Handling: Acetone is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.

  • Hazards: Causes serious eye irritation. May cause drowsiness or dizziness.

General Precautions:

  • The distillation apparatus should be securely clamped.

  • Ensure that the distillation system is not a closed system to prevent pressure buildup.

  • Use a heating mantle as a heat source for better temperature control and to minimize the risk of fire from an open flame, especially when handling the flammable acetone product.

  • Always wear appropriate PPE.

By following these detailed protocols and safety guidelines, researchers can safely and effectively synthesize acetone from this compound in a laboratory setting. This process serves as a practical application of fundamental organic chemistry principles.

References

Application Notes and Protocols for Calcium Acetate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Acetate in Green Synthesis

This compound, the calcium salt of acetic acid, is an inexpensive, readily available, and environmentally benign chemical compound.[1] Its appeal in modern organic synthesis lies in its alignment with the principles of green chemistry. As a non-toxic and biodegradable salt, it presents a sustainable alternative to more hazardous and expensive catalysts.[2]

Recent advancements have highlighted the "green" synthesis of this compound itself from readily available and renewable resources, such as waste oyster shells and quail eggshells.[3][4] These methods not only provide a cost-effective route to the catalyst precursor but also offer a valuable approach to waste valorization, reducing environmental impact.

While a variety of calcium-based catalysts, such as calcium oxide (CaO) and calcium hydroxide (Ca(OH)₂), are well-documented for their efficacy in promoting a range of organic transformations, specific literature detailing the direct use of this compound is less common for certain named reactions. However, this compound serves as a direct precursor to some of these more active catalytic species. For instance, calcium oxide, a potent basic catalyst, can be generated in situ or ex situ via the thermal decomposition (calcination) of this compound. This relationship makes this compound a valuable and versatile starting material in the development of heterogeneous catalytic systems.

This document provides detailed application notes and protocols for key organic synthesis reactions where calcium-based catalysts are employed, with a focus on the practical application of these green and efficient catalytic systems.

Diagram: Relationship of Calcium-Based Catalysts

G CaCO3 Calcium Carbonate (e.g., from Eggshells) AceticAcid + Acetic Acid CaCO3->AceticAcid CaOH2 Calcium Hydroxide CaOH2->AceticAcid CaOAc2 This compound Ca(CH₃COO)₂ Heat Calcination (Heat) CaOAc2->Heat CaO Calcium Oxide (Active Catalyst) AceticAcid->CaOAc2 Heat->CaO

Caption: Interconversion of common calcium-based catalyst precursors.

Application 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, facilitating the formation of chalcones (α,β-unsaturated ketones), which are important precursors for various biologically active compounds, including flavonoids. Basic calcium compounds, particularly calcium oxide and hydroxide, have been shown to be effective catalysts for this transformation, often under mild and environmentally friendly conditions.

Quantitative Data for Chalcone Synthesis using Calcium Oxide
EntryAldehydeKetoneCatalystConditionsTime (min)Yield (%)
1BenzaldehydeAcetophenoneCaO (5 mmol)Microwave588
24-ChlorobenzaldehydeAcetophenoneCaO (5 mmol)Microwave1876
34-MethoxybenzaldehydeAcetophenoneCaO (5 mmol)Microwave1383
42-HydroxybenzaldehydeAcetophenoneCaO (5 mmol)Microwave4557

Data adapted from a study on calcium oxide catalyzed synthesis of chalcones under microwave conditions.[5]

Experimental Protocol: Chalcone Synthesis using Calcium Oxide

This protocol describes the synthesis of chalcones via a Claisen-Schmidt condensation reaction using calcium oxide as the catalyst under microwave irradiation.

Materials:

  • Substituted Benzaldehyde (5 mmol)

  • Substituted Acetophenone (5 mmol)

  • Calcium Oxide (CaO) (5 mmol)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flask, dissolve the substituted acetophenone (5 mmol) and substituted benzaldehyde (5 mmol) in 5 mL of ethanol.

  • Add calcium oxide (5 mmol) to the solution and swirl to create a uniform slurry.

  • Remove the solvent (ethanol) under reduced pressure to obtain the reactants adsorbed onto the calcium oxide catalyst.

  • Transfer the solid mixture to a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at a suitable power level. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Add ethyl acetate to the reaction mixture to dissolve the product and filter to remove the calcium oxide catalyst.

  • Wash the catalyst with additional ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude chalcone.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure chalcone.

Note: Calcium oxide is a more basic and often more active catalyst for this reaction. It can be prepared by the thermal decomposition (calcination) of this compound at high temperatures.

Application 2: Knoevenagel Condensation

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone. This reaction is widely used in the synthesis of fine chemicals and pharmacologically active molecules. While various basic catalysts can be employed, heterogeneous calcium-based catalysts offer advantages in terms of reusability and environmentally benign reaction conditions.

Quantitative Data for Knoevenagel Condensation using Calcium-Based Catalysts
EntryAldehydeActive Methylene CompoundCatalystSolventTime (min)Yield (%)
1BenzaldehydeMalononitrileCalcium Ferrite NPsMethanol2095
24-NitrobenzaldehydeMalononitrileCalcium Ferrite NPsMethanol1096
34-ChlorobenzaldehydeEthyl CyanoacetateCalcium Ferrite NPsMethanol4585
4Indole-3-carboxaldehydeMalononitrileCalcium Ferrite NPsMethanol1594

Data adapted from a study on Knoevenagel condensation using calcium ferrite nanoparticles.[6]

Experimental Protocol: Knoevenagel Condensation

This protocol outlines a general procedure for the Knoevenagel condensation using a heterogeneous calcium-based catalyst.

Materials:

  • Aldehyde (1 mmol)

  • Active Methylene Compound (e.g., Malononitrile or Ethyl Cyanoacetate) (1 mmol)

  • Calcium-based Catalyst (e.g., Calcium Ferrite, 5 mol%)

  • Methanol (10 mL)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), the active methylene compound (1 mmol), and methanol (10 mL).

  • Add the calcium-based catalyst (5 mol%) to the stirred reaction mixture.

  • Reflux the reaction mixture. Monitor the progress of the reaction by TLC.

  • Upon completion, remove the catalyst by filtration (or with an external magnet if using a magnetic catalyst like calcium ferrite).

  • Wash the catalyst with a small amount of methanol.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude product can be recrystallized from an appropriate solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure condensed product.

Application 3: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea. It is a fundamentally important reaction in medicinal chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel blocking and antihypertensive properties.[7] Various Lewis and Brønsted acids have been used to catalyze this reaction. While direct protocols for this compound are scarce, other calcium salts have shown catalytic activity.

Quantitative Data for Biginelli-type Reaction using a Calcium Catalyst
EntryAldehydeβ-KetoesterUrea/ThioureaCatalystTime (min)Yield (%)
1BenzaldehydeEthyl AcetoacetateUreaCaBr₂ (2 mol%)294
24-ChlorobenzaldehydeEthyl AcetoacetateUreaCaBr₂ (2 mol%)1.596
34-MethoxybenzaldehydeEthyl AcetoacetateThioureaCaBr₂ (2 mol%)391
43-NitrobenzaldehydeEthyl AcetoacetateUreaCaBr₂ (2 mol%)295

Data adapted from a study using calcium bromide as a catalyst under microwave irradiation.

Experimental Protocol: Biginelli Reaction

This protocol describes a solvent-free Biginelli reaction using a calcium salt catalyst under microwave irradiation.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl Acetoacetate (1 mmol)

  • Urea or Thiourea (1 mmol)

  • Calcium Bromide (CaBr₂) (0.02 mmol, 2 mol%)

  • Ice-cold water

  • Ethanol

Procedure:

  • In a microwave-safe reaction flask, thoroughly mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1 mmol), and calcium bromide (2 mol%).

  • Place the reaction flask in a microwave oven and irradiate at a suitable power (e.g., 400W) for the required time (typically 1.5-3 minutes).

  • Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of ice-cold water to the reaction mixture, which will cause the product to precipitate.

  • Collect the solid product by suction filtration.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

General Workflow and Conclusion

The use of calcium-based catalysts in organic synthesis represents a significant step towards more sustainable and economical chemical processes. These catalysts are effective in a variety of condensation reactions that are crucial for the synthesis of pharmaceuticals and other valuable organic compounds.

Diagram: General Workflow for Heterogeneous Catalysis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants Reactants & Solvent ReactionVessel Stirring / Heating (e.g., Reflux or Microwave) Reactants->ReactionVessel Catalyst Calcium Catalyst (e.g., CaO) Catalyst->ReactionVessel Filtration Catalyst Separation (Filtration) ReactionVessel->Filtration Filtration->Catalyst Recycle Evaporation Solvent Removal Filtration->Evaporation Purification Recrystallization or Chromatography Evaporation->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for organic synthesis using a recyclable heterogeneous calcium catalyst.

While direct catalytic applications of this compound may be less frequently reported for some specific named reactions compared to its more basic derivatives like CaO, its role as a green and accessible precursor is undisputed. Researchers and drug development professionals are encouraged to explore the use of this compound and its derivatives as part of a broader strategy to implement greener and more sustainable synthetic methodologies. The protocols provided herein for closely related calcium catalysts offer a robust starting point for such investigations.

References

Application Notes and Protocols for the Use of Calcium Acetate in Phosphate Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphatemia, an electrolyte disorder characterized by an elevated level of phosphate in the blood, is a common and serious complication of chronic kidney disease (CKD). It is associated with cardiovascular calcification, bone and mineral disorders, and increased mortality. Phosphate binders are a cornerstone of management, and calcium acetate is a widely used calcium-based phosphate binder. These application notes provide detailed protocols for conducting in vitro phosphate binding assays to evaluate the efficacy of this compound and other phosphate-binding agents.

This compound effectively reduces serum phosphorus levels in patients with end-stage renal disease (ESRD).[1] Its mechanism of action is a direct chemical interaction in the gastrointestinal tract. When taken with meals, this compound dissociates to release calcium ions, which then bind to dietary phosphate. This forms an insoluble and non-absorbable calcium phosphate complex that is subsequently excreted in the feces, thereby reducing the overall phosphate absorption from the diet.[2][3]

Data Presentation: Comparative Phosphate Binding Capacities

The following tables summarize the in vitro phosphate binding capacities of this compound in comparison to other commonly used phosphate binders. It is important to note that binding capacities can vary depending on the specific experimental conditions, such as pH and initial phosphate concentration.

Table 1: In Vitro Phosphate Binding Capacity of Various Phosphate Binders

Phosphate BinderpHInitial Phosphate Concentration (mM)Phosphate Bound (mmol/g of binder)Reference
This compound6.010, 15, 20Most effective at this pH[4]
This compound/Magnesium Carbonate6.010, 15, 20Most effective at this pH[4]
Lanthanum Carbonate3.010, 15, 20More effective than at pH 6.0[4]
Sevelamer Carbonate3.010, 15, 20More effective than at pH 6.0[4]
Calcium Carbonate3.010, 15, 20More effective than at pH 6.0[4]
Sucroferric Oxyhydroxide3.010, 15, 20More effective than at pH 6.0[4]

Table 2: Comparative Efficacy of this compound and Calcium Carbonate

Study ParameterThis compoundCalcium Carbonatep-valueReference
Phosphorus Bound (mg per 50 mEq Ca++)106 ± 2343 ± 39< 0.05[5]
Reduction in Serum Phosphorus (mg/dL)1.51.3-[6]
Change in Serum Phosphorus (mmol/L)-1.73 ± 1.85-0.99 ± 1.60< 0.05

Experimental Protocols

I. In Vitro Phosphate Binding Assay

This protocol is designed to determine the phosphate binding capacity of this compound in a simulated gastrointestinal environment. It involves both kinetic and equilibrium binding studies.

A. Materials

  • This compound

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Simulated Gastric Fluid (SGF) without pepsin

  • Simulated Intestinal Fluid (SIF) without pancreatin

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Orbital shaker or incubator shaker maintained at 37°C

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical equipment for phosphate quantification (e.g., UV-Vis Spectrophotometer or Ion Chromatograph)

B. Preparation of Simulated Fluids

  • Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1 L. Adjust pH to 1.2 if necessary.[7]

  • Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Adjust the pH to 6.8 with either 0.2 N NaOH or 0.2 N HCl and dilute to 1 L.[2]

C. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Analysis Binder Weigh this compound Incubation Incubate Binder with Phosphate Solution at 37°C Binder->Incubation Phosphate_Solutions Prepare Phosphate Solutions (Multiple Concentrations) Phosphate_Solutions->Incubation Media Prepare Simulated GI Fluids (SGF pH 1.2, SIF pH 6.8) Media->Incubation Sampling Collect Samples at Different Time Points (Kinetic Study) Incubation->Sampling Kinetic Equilibrium Incubate to Equilibrium (Equilibrium Study) Incubation->Equilibrium Equilibrium Separation Centrifuge and Filter to Remove Binder-Phosphate Complex Sampling->Separation Equilibrium->Separation Quantification Measure Unbound Phosphate in Supernatant Separation->Quantification Data_Analysis Calculate Phosphate Binding (Initial - Unbound) Quantification->Data_Analysis

Caption: Workflow for the in vitro phosphate binding assay.

D. Kinetic Binding Study

  • Prepare phosphate solutions at low and high concentrations (e.g., 5 mM and 30 mM) in both SGF and SIF.

  • Accurately weigh a specified amount of this compound powder or a crushed tablet.

  • Add the this compound to a known volume of the phosphate solution in a flask.

  • Place the flask in an orbital shaker set at 37°C and agitate at a constant speed (e.g., 100 rpm).[8]

  • Withdraw aliquots of the suspension at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Immediately centrifuge the aliquots to pellet the insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Analyze the filtrate for unbound phosphate concentration.

  • The time to reach binding equilibrium is determined from the point at which the phosphate concentration in the supernatant no longer decreases.

E. Equilibrium Binding Study

  • Prepare a series of at least eight phosphate solutions with varying concentrations (e.g., 1, 5, 10, 15, 20, 25, 30, and 40 mM) in both SGF and SIF.

  • Add a fixed amount of this compound to a known volume of each phosphate solution.

  • Incubate the mixtures at 37°C with constant agitation for the time determined to be sufficient to reach equilibrium from the kinetic study (e.g., 4 hours).[8]

  • After incubation, centrifuge the samples.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Measure the concentration of unbound phosphate in the filtrate.

  • The amount of phosphate bound is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration.

  • The data can be analyzed using the Langmuir equation to determine the maximum binding capacity.

II. Phosphate Quantification: Molybdenum Blue Method

This colorimetric method is a common and reliable technique for determining phosphate concentrations.

A. Reagents

  • Reagent A (Ammonium Molybdate Solution): Dissolve 20 g of ammonium molybdate tetrahydrate in 250 mL of deionized water.

  • Reagent B (Sulfuric Acid Solution): Carefully add 140 mL of concentrated sulfuric acid to 900 mL of deionized water. Cool to room temperature.

  • Reagent C (Ascorbic Acid Solution): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh weekly and stored at 4°C.[2]

  • Reagent D (Potassium Antimonyl Tartrate Solution): Dissolve 0.27 g of potassium antimonyl tartrate in 100 mL of deionized water.

  • Mixed Reagent: Prepare fresh daily by mixing 50 mL of Reagent B, 15 mL of Reagent A, 30 mL of Reagent C, and 5 mL of Reagent D.

B. Procedure

  • Prepare a series of phosphate standards of known concentrations.

  • Pipette a known volume of the filtered sample (from the binding assay) or standard into a clean test tube.

  • Add the mixed reagent to the test tube. A typical ratio is 1 mL of mixed reagent for every 5 mL of sample.[9]

  • Mix the contents of the tube thoroughly.

  • Allow the mixture to stand at room temperature for at least 15-20 minutes for the blue color to develop.[9]

  • Measure the absorbance of the solution using a spectrophotometer at a wavelength of 880 nm.[10]

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the phosphate concentration of the samples by comparing their absorbance to the standard curve.

III. Phosphate Quantification: Ion Chromatography

Ion chromatography (IC) is a more specific and sensitive method for phosphate analysis.

A. Instrumentation and Conditions

  • Ion Chromatograph: Equipped with a suppressed conductivity detector.

  • Anion-Exchange Column: A column suitable for phosphate analysis (e.g., IonPac™ AS11-HC).

  • Eluent: A suitable eluent, such as a sodium hydroxide or carbonate/bicarbonate solution. The specific concentration and gradient will depend on the column and instrument used.[11][12]

  • Flow Rate: Typically 1.0-1.5 mL/min.

  • Injection Volume: 10-25 µL.

B. Procedure

  • Prepare a series of phosphate standards of known concentrations.

  • Filter the samples from the binding assay through a 0.45 µm syringe filter.

  • Inject the standards and samples into the ion chromatograph.

  • Identify and quantify the phosphate peak based on its retention time and peak area compared to the standards.

  • The concentration of unbound phosphate in the samples is determined from the calibration curve generated from the standards.

Mechanism of Action Visualization

The following diagram illustrates the straightforward mechanism of this compound as a phosphate binder in the gastrointestinal tract.

Mechanism_of_Action cluster_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_excretion Excretion cluster_outcome Outcome Calcium_Acetate This compound (Taken with Meal) Dissociation Dissociation of This compound Calcium_Acetate->Dissociation Dietary_Phosphate Dietary Phosphate Binding Binding of Ca²⁺ to Phosphate Dietary_Phosphate->Binding Ca_ions Calcium Ions (Ca²⁺) Dissociation->Ca_ions Ca_ions->Binding Insoluble_Complex Insoluble Calcium Phosphate Complex Binding->Insoluble_Complex Reduced_Absorption Reduced Phosphate Absorption Binding->Reduced_Absorption Fecal_Excretion Fecal Excretion Insoluble_Complex->Fecal_Excretion Lowered_Serum_P Lowered Serum Phosphate Levels Reduced_Absorption->Lowered_Serum_P

References

Application Notes and Protocols: Calcium Acetate as a Coagulant in Tofu Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tofu, a staple in many diets worldwide, is produced by coagulating soy milk and pressing the resulting curds. The choice of coagulant is a critical factor that significantly influences the textural properties, yield, and sensory characteristics of the final product. While calcium sulfate (gypsum) and magnesium chloride (nigari) are traditionally used, there is growing interest in alternative coagulants like calcium acetate.[1] this compound, a salt coagulant, offers a unique profile in tofu production, impacting its structure and potential nutritional value.[2][3] These application notes provide detailed protocols and comparative data on the use of this compound as a primary coagulant in tofu manufacturing, intended for research and development purposes.

Quantitative Data Presentation

The following tables summarize the quantitative effects of different coagulants on tofu properties, with a focus on this compound. The data has been compiled from various studies to provide a comparative overview.

Table 1: Effect of Coagulant Type on Tofu Yield and Textural Properties

CoagulantConcentration (% w/v of soymilk)Yield (%)Hardness (g)SpringinessCohesivenessChewiness (g)Reference
This compound0.5-Higher than Mg salts--Higher than Mg salts[4]
Calcium Sulfate0.4 - 0.5-Higher than Mg salts--Higher than Mg salts[4]
Magnesium Sulfate0.4 - 0.5-Lower than Ca salts--Lower than Ca salts[4]
Magnesium Chloride--Lower than Ca salts--Lower than Ca salts[4]

Note: Specific quantitative values for all parameters for this compound were not consistently available in a single study. The table reflects comparative findings.

Table 2: Comparative Isoflavone Retention in Tofu with Different Calcium-Based Coagulants

CoagulantIsoflavone RetentionReference
This compoundEffective[5]
Calcium LactateMore effective than acetate[5]

Experimental Protocols

Protocol for Tofu Production using this compound

This protocol outlines the methodology for producing tofu using this compound as the coagulant.

1.1. Materials and Equipment:

  • Soybeans

  • Distilled water

  • This compound (food grade)

  • Blender

  • Large pot

  • Cheesecloth or muslin cloth

  • Tofu mold/press

  • Thermometer

  • Weights

1.2. Procedure:

  • Soybean Soaking:

    • Rinse soybeans thoroughly under running water.

    • Soak 3 cups of dried soybeans in 8 cups of water for 8-12 hours at room temperature, or until fully hydrated. The beans should be covered by at least 2 inches of water.[6]

  • Soymilk Preparation:

    • Drain the soaked soybeans and rinse again.

    • Place the soybeans in a blender with 8 cups of fresh water.

    • Blend on high speed for 2-3 minutes until a smooth and creamy slurry is formed.[6]

    • Strain the slurry through a large cheesecloth-lined strainer into a large pot, squeezing the cloth to extract as much soymilk as possible. The remaining pulp is called okara.

  • Soymilk Cooking:

    • Heat the soymilk over medium heat, stirring frequently to prevent scorching.

    • Bring the soymilk to a gentle boil and then reduce the heat to maintain a simmer at approximately 95°C for 15-20 minutes.[2] Skim off any foam that forms on the surface.

  • Coagulation:

    • Remove the pot from the heat and let the soymilk cool to about 80-85°C.

    • Prepare the coagulant solution by dissolving 1.5 teaspoons of this compound in 1/2 cup of warm water.

    • Gently stir the soymilk to create a slow vortex.

    • Slowly and steadily pour the this compound solution into the soymilk.

    • Stir gently for 10-15 seconds to ensure even distribution.

    • Cover the pot and let it sit undisturbed for 15-20 minutes to allow the curds to form and separate from the whey.

  • Molding and Pressing:

    • Line a tofu mold with several layers of cheesecloth, allowing the cloth to hang over the sides.

    • Carefully ladle the curds into the lined mold.

    • Fold the excess cheesecloth over the top of the curds.

    • Place the lid on the tofu mold and apply a weight of approximately 2-3 pounds on top.

    • Press for 30-60 minutes. The pressing time will determine the final firmness of the tofu; a longer pressing time results in firmer tofu.

  • Tofu Storage:

    • Once pressed, carefully remove the tofu block from the mold and unwrap it.

    • Submerge the tofu in a container of cold water for storage in the refrigerator. Change the water daily to maintain freshness.

Protocol for Texture Profile Analysis (TPA) of Tofu

This protocol describes the methodology for evaluating the textural properties of the prepared tofu.

2.1. Equipment:

  • Texture Analyzer (e.g., TA-XT2) with a cylindrical probe (e.g., P/36R)

2.2. Procedure:

  • Sample Preparation:

    • Allow the tofu to equilibrate to room temperature for at least 30 minutes before analysis.

    • Cut the tofu into uniform cubes of 1 cm x 1 cm x 1 cm.

  • Instrumental Analysis:

    • Set the parameters on the texture analyzer as follows (example settings, may need optimization):[7]

      • Pre-test speed: 2.0 mm/s

      • Test speed: 1.0 mm/s

      • Post-test speed: 2.0 mm/s

      • Compression distance: 45% of the sample height

      • Trigger force: 5 g

  • Data Acquisition:

    • Place a tofu cube centrally on the instrument's platform.

    • Perform a two-cycle compression test.

    • From the resulting force-time curve, calculate the following parameters:

      • Hardness (g): The peak force during the first compression.

      • Springiness: The ratio of the height recovered between the end of the first compression and the start of the second compression.

      • Cohesiveness: The ratio of the area of work during the second compression to that of the first compression.

      • Chewiness (g): The product of hardness, cohesiveness, and springiness.

Visualizations

Coagulation Mechanism

The coagulation of soymilk proteins by this compound is primarily driven by the interaction of divalent calcium ions (Ca²⁺) with negatively charged protein molecules. This process can be visualized as follows:

cluster_0 Soymilk cluster_1 Coagulant cluster_2 Coagulation Process SoyProtein Soy Protein (Negatively Charged) IonBridge Ion Bridge Formation SoyProtein->IonBridge CalciumAcetate This compound (Ca(CH₃COO)₂) CalciumIon Ca²⁺ Ion CalciumAcetate->CalciumIon Dissociation CalciumIon->IonBridge Aggregation Protein Aggregation IonBridge->Aggregation GelNetwork 3D Gel Network (Tofu Curd) Aggregation->GelNetwork

Caption: Mechanism of soy protein coagulation by calcium ions.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for producing tofu using this compound as a coagulant.

start Start: Dried Soybeans soaking Soaking (8-12h) start->soaking blending Blending with Water soaking->blending straining Straining blending->straining soymilk Raw Soymilk straining->soymilk cooking Cooking (~95°C, 15-20 min) soymilk->cooking hot_soymilk Hot Soymilk cooking->hot_soymilk coagulation Coagulation with this compound (~85°C, 15-20 min) hot_soymilk->coagulation curds_whey Curds and Whey coagulation->curds_whey molding Molding curds_whey->molding pressing Pressing (30-60 min) molding->pressing end Finished Tofu pressing->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Calcium Acetate Precipitation in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unexpected precipitation of calcium acetate in buffer solutions can be a significant roadblock in experimentation. This guide provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to help you identify the cause of precipitation and effectively resolve the issue.

Frequently Asked questions (FAQs)

Q1: Why is my this compound solution precipitating?

A1: The most common cause of this compound precipitation is its reaction with certain buffer components to form insoluble salts. The primary culprit is often phosphate buffers, which react with calcium ions (Ca²⁺) to form calcium phosphate, a compound with very low solubility in aqueous solutions. Other factors such as high concentrations of reactants, pH, and low temperatures can also contribute to precipitation.

Q2: I observed a white, cloudy precipitate after adding this compound to my phosphate buffer. What is happening?

A2: The cloudy, white precipitate you are observing is almost certainly calcium phosphate. This occurs due to the chemical reaction between the calcium ions (Ca²⁺) from this compound and the phosphate ions (PO₄³⁻) from the buffer. This reaction is highly favorable and leads to the formation of an insoluble solid, removing both calcium and phosphate ions from the solution and altering the buffer's properties.[1][2]

Q3: Can the order in which I mix my reagents affect precipitation?

A3: Absolutely. The order of reagent addition is a critical factor. Adding a concentrated this compound solution directly to a concentrated phosphate buffer can create localized areas of supersaturation, triggering immediate precipitation.[1] A stepwise and dilute-as-you-go approach is often recommended to prevent this.

Q4: Does temperature influence the solubility of this compound?

A4: Yes, this compound exhibits inverse solubility in water, meaning it becomes less soluble as the temperature increases.[3] However, when precipitation occurs in a buffer, it is more likely due to a chemical reaction (like the formation of calcium phosphate) rather than a simple solubility issue related to temperature. In the case of calcium phosphate, lower temperatures can sometimes decrease the solubility of certain phosphate salts, potentially exacerbating precipitation.[4]

Q5: My buffer solution containing this compound became cloudy after refrigeration. What should I do?

A5: Cloudiness upon refrigeration is likely due to the decreased solubility of one or more components at lower temperatures.[4] You can try gently warming the solution to room temperature or 37°C while stirring.[4] If the precipitate redissolves, it was a temperature-related solubility issue. However, if the precipitate is calcium phosphate, it may not readily redissolve upon warming.

Q6: Are there alternative buffers I can use to avoid this precipitation?

A6: Yes, using a buffer that does not react with calcium ions is the most effective way to prevent precipitation. Good alternatives to phosphate buffers in the presence of calcium include Tris and HEPES buffers.[5][6] These buffers are known to have little to no interference with calcium ions, preventing the formation of insoluble precipitates.[6]

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Temperature (°F)Solubility ( g/100 mL)
03237.4
206834.7
10021229.7

Data sourced from multiple references indicating an inverse relationship between temperature and solubility in water.[3][7]

Table 2: Qualitative Compatibility of Common Biological Buffers with this compound

BufferCompatibility with Calcium IonsPotential Issues
Phosphate Buffer PoorForms insoluble calcium phosphate precipitate, altering buffer pH and ionic concentration.[1][2]
Tris Buffer GoodGenerally does not precipitate with calcium ions.[6] However, the pH of Tris buffers is significantly affected by temperature changes.
HEPES Buffer GoodDoes not form complexes with calcium ions and is a good all-purpose buffer for biological research.[8] Its pH is less sensitive to temperature changes compared to Tris.
MOPS Buffer Moderate to GoodGenerally considered compatible, but like other buffers, high concentrations and specific experimental conditions could potentially lead to issues.

Experimental Protocols

Protocol 1: Preparation of a Buffer Solution Containing Calcium and Phosphate to Minimize Precipitation

This protocol is designed to minimize the formation of calcium phosphate precipitate by controlling the concentration and order of reagent addition.

Materials:

  • Monobasic and dibasic sodium or potassium phosphate salts

  • This compound

  • High-purity water

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • Prepare Separate Stock Solutions:

    • Prepare a concentrated stock solution of the phosphate buffer at the desired pH.

    • Prepare a separate, relatively dilute stock solution of this compound.

  • Dilute the Phosphate Buffer: In the main vessel, add the concentrated phosphate buffer stock to the majority of the final volume of high-purity water and begin stirring.

  • Slow, Dropwise Addition of Calcium: While vigorously stirring the diluted phosphate buffer, add the this compound stock solution dropwise. This prevents localized high concentrations of calcium and phosphate ions.

  • Final Volume Adjustment: Once all the this compound solution has been added, bring the solution to the final desired volume with high-purity water.

  • pH Verification: Check and, if necessary, adjust the final pH of the solution.

Protocol 2: Troubleshooting Existing Precipitation in a this compound Buffer Solution

This protocol outlines steps to identify the cause of and potentially resolve precipitation in a buffer solution.

Materials:

  • Precipitated buffer solution

  • Water bath or incubator

  • pH meter

  • 0.22 µm syringe filter

Methodology:

  • Visual Inspection: Note the color and nature of the precipitate. A white, cloudy precipitate in a phosphate-containing buffer is likely calcium phosphate.

  • Temperature Adjustment: If the solution was stored at a low temperature, gently warm it to room temperature or 37°C while stirring.[4] If the precipitate dissolves, the issue was likely temperature-dependent solubility.

  • pH Measurement: Measure the pH of the solution. A significant shift from the expected pH could indicate that a reaction has occurred, altering the buffer composition.

  • Filtration: If the precipitate does not redissolve with warming and the buffer is still needed, you can filter the solution through a 0.22 µm filter to remove the precipitate. Be aware that this will lower the concentration of the precipitated components (e.g., calcium and phosphate) in your final solution.

  • Buffer Remake: If the concentration of all components is critical for your experiment, it is highly recommended to discard the precipitated solution and prepare a fresh batch using an appropriate alternative buffer (see Table 2) or Protocol 1.

Mandatory Visualizations

Chemical_Equilibrium Ca(CH3COO)2 This compound Ca2+ Ca²⁺ Ca(CH3COO)2->Ca2+ CH3COO- 2CH₃COO⁻ Ca(CH3COO)2->CH3COO- Na2HPO4 Phosphate Buffer 2Na+ 2Na⁺ Na2HPO4->2Na+ HPO42- HPO₄²⁻ Na2HPO4->HPO42- Ca3(PO4)2_solid Calcium Phosphate (Insoluble Precipitate) Ca2+->Ca3(PO4)2_solid Reaction HPO42-->Ca3(PO4)2_solid

Caption: Chemical equilibrium of calcium phosphate precipitation.

Troubleshooting_Workflow start Precipitate Observed in This compound Buffer check_buffer Is the buffer phosphate-based? start->check_buffer yes_phosphate Yes: Likely Calcium Phosphate Precipitation check_buffer->yes_phosphate Yes no_phosphate No: Consider other factors (Concentration, Temp, pH) check_buffer->no_phosphate No action_phosphate 1. Use Alternative Buffer (Tris, HEPES) 2. Follow Protocol 1 for preparation yes_phosphate->action_phosphate action_other 1. Lower reagent concentrations 2. Prepare at room temperature 3. Verify and adjust pH no_phosphate->action_other end_solution Solution Clear action_phosphate->end_solution action_other->end_solution

Caption: Troubleshooting workflow for this compound precipitation.

References

improving the yield of calcium acetate synthesis using response surface methodology

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Acetate Synthesis Optimization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound, with a focus on yield improvement using Response Surface Methodology (RSM).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction for synthesizing this compound?

A1: this compound is typically synthesized through an acid-base reaction between a calcium source and acetic acid. The two common reactions are:

  • Using calcium carbonate (e.g., from limestone, eggshells, or clam shells): CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)[1][2]

  • Using calcium hydroxide (hydrated lime): Ca(OH)₂(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + 2H₂O(l)[1][3]

Q2: What is Response Surface Methodology (RSM) and how is it applied to this compound synthesis?

A2: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables.[4] In the context of this compound synthesis, RSM is used to optimize reaction conditions to achieve the maximum possible yield.[5][6][7] This involves designing experiments to study the effects of various factors, such as temperature, reactant ratio, and reaction time, on the yield of this compound.[4][8]

Q3: What are the key parameters to optimize for improving the yield of this compound?

A3: Based on studies utilizing RSM, the key parameters that significantly influence the yield of this compound are:

  • Reaction Temperature: Affects the rate of reaction. However, excessively high temperatures can lead to the volatilization of acetic acid, which can negatively impact the yield.[5]

  • Solid-Liquid Ratio: This ratio between the calcium source and acetic acid solution is crucial. An inappropriate ratio can lead to an incomplete reaction or dilution of the acid.[5]

  • Acetic Acid Concentration: The concentration of the acetic acid solution directly impacts the reaction rate and completion.[5][7]

  • Reaction Time: Sufficient time is required for the reaction to go to completion. Some studies have found that a two-stage reaction (primary and secondary reaction times) can further enhance the yield.[5][6][7]

Q4: What is a typical yield for this compound synthesis when optimized using RSM?

A4: With optimized conditions determined through RSM, it is possible to achieve high yields of this compound. For instance, one study reported an experimental yield of 96.5% when synthesizing this compound from eggshells under optimized conditions.[5][6]

Troubleshooting Guide

Q5: My this compound yield is consistently low. What are the likely causes?

A5: Low yield can be attributed to several factors:

  • Incomplete Reaction: This can be caused by an insufficient reaction time or a non-optimal solid-liquid ratio, leaving unreacted calcium carbonate or hydroxide.[5]

  • Loss of Acetic Acid: If the reaction temperature is too high, the acetic acid can evaporate before it has a chance to react completely.[5]

  • Incorrect Stoichiometry: An incorrect molar ratio of acetic acid to the calcium source can limit the amount of product formed.

  • Impure Reactants: The purity of the calcium source can affect the yield. For example, using natural sources like shells may introduce impurities.[2]

Q6: The reaction seems to stop before all the calcium carbonate has been consumed. How can I fix this?

A6: This issue, often observed as a milky or cloudy solution even after prolonged stirring, can be addressed by:

  • Adjusting the Acetic Acid Concentration: The concentration might be too low to effectively react with the remaining calcium carbonate. Consider a slight excess of acetic acid.[5]

  • Increasing the Reaction Time: The reaction may simply need more time to proceed to completion.[5][6][7]

  • Improving Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the surface area contact between the reactants.

  • Heating the Mixture: Gently heating the mixture can increase the reaction rate, but be mindful of acetic acid evaporation.[5] Boiling the mixture can help drive off dissolved CO2, which can shift the equilibrium towards the products.[9]

Q7: After the reaction, I am having trouble crystallizing the this compound from the solution. What should I do?

A7: this compound's solubility decreases as the temperature rises, which can make crystallization by cooling less effective.[9][10] Here are some alternative approaches:

  • Evaporation: Concentrate the solution by carefully evaporating the water. This will eventually lead to the precipitation of this compound.[2]

  • Salting Out: this compound can be precipitated from the aqueous solution by adding a solvent in which it is insoluble, such as acetone.[10]

Q8: The final this compound product is discolored (e.g., yellow). What is the cause and how can it be prevented?

A8: A yellow discoloration can occur during the drying process, particularly when heat is applied to evaporate the remaining water.[11] To obtain a white product:

  • Avoid Overheating During Drying: Use a lower temperature over a longer period to dry the this compound.

  • Purification: The discoloration may be due to impurities from the calcium source. Recrystallization or washing the crude product with a small amount of cold water can help to remove these impurities.

Data Presentation

Table 1: Optimized Parameters for this compound Synthesis from Eggshell using RSM

ParameterOptimized Value
Reaction Temperature39 °C
Solid-Liquid Ratio1:12
Acetic Acid Concentration159% (of theoretical amount)
Primary Reaction Time1.5 hours
Secondary Reaction Time80 minutes
Predicted Yield 96.71%
Experimental Yield 96.5%

Data sourced from a study on the optimization of this compound preparation from eggshell using Response Surface Methodology.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Calcium Carbonate

  • Reactant Preparation: Weigh a specific amount of finely powdered calcium carbonate (e.g., 10g). Calculate the stoichiometric amount of acetic acid required for the reaction.

  • Reaction: In a beaker, add the calcium carbonate to the calculated volume of acetic acid solution. Stir the mixture vigorously.

  • Heating (Optional): Gently heat the mixture to approximately 40-50°C to increase the reaction rate. Avoid boiling to prevent significant loss of acetic acid.[5]

  • Reaction Completion: Continue stirring until the evolution of carbon dioxide gas ceases. The solution should become clear.

  • Filtration: Filter the solution to remove any unreacted calcium carbonate or other insoluble impurities.

  • Crystallization:

    • Evaporation Method: Gently heat the filtrate to evaporate the water until crystals of this compound begin to form. Allow the solution to cool to room temperature to complete the crystallization.

    • Salting Out Method: Slowly add acetone to the stirred filtrate until a fine white precipitate of this compound forms.[10]

  • Isolation and Drying: Collect the this compound crystals by filtration. Wash the crystals with a small amount of cold acetone to remove any remaining impurities and to aid in drying. Dry the crystals in a desiccator or a low-temperature oven.

Protocol 2: Optimization of this compound Yield using Response Surface Methodology (RSM)

  • Factor Identification: Identify the key independent variables (factors) that influence the yield of this compound. These typically include reaction temperature, solid-liquid ratio, acetic acid concentration, and reaction time.

  • Experimental Design: Use an appropriate RSM design, such as a Box-Behnken or Central Composite Design, to create a set of experimental runs with different combinations of the factor levels.

  • Conducting Experiments: Perform the this compound synthesis experiments according to the conditions specified in the experimental design.

  • Data Collection: Accurately measure the yield of this compound for each experimental run.

  • Model Fitting: Use statistical software to fit the experimental data to a polynomial equation (usually a quadratic model).

  • Statistical Analysis: Analyze the model to determine the significance of each factor and their interactions.

  • Optimization: Use the model to determine the optimal conditions for each factor that will result in the maximum yield of this compound.

  • Verification: Conduct a confirmation experiment using the predicted optimal conditions to validate the model.

Visualizations

Calcium_Acetate_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_product Final Product CaCO3 Calcium Carbonate Source (e.g., Eggshells) ReactionVessel Mixing and Reaction (with stirring and optional heating) CaCO3->ReactionVessel AceticAcid Acetic Acid Solution AceticAcid->ReactionVessel Filtration Filtration ReactionVessel->Filtration Crystallization Crystallization (Evaporation or Salting Out) Filtration->Crystallization Drying Drying Crystallization->Drying FinalProduct This compound Crystals Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

RSM_Optimization_Workflow FactorID Identify Key Factors (Temp, Ratio, Conc., Time) ExpDesign Create Experimental Design (e.g., Box-Behnken) FactorID->ExpDesign ConductExp Conduct Synthesis Experiments ExpDesign->ConductExp DataCollect Measure this compound Yield ConductExp->DataCollect ModelFit Fit Data to a Polynomial Model DataCollect->ModelFit StatAnalysis Analyze Model Significance ModelFit->StatAnalysis Optimization Determine Optimal Conditions StatAnalysis->Optimization Verification Verify Model with Confirmation Experiment Optimization->Verification Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low this compound Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction AcidLoss Acetic Acid Loss LowYield->AcidLoss Stoichiometry Incorrect Stoichiometry LowYield->Stoichiometry IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime OptimizeRatio Optimize Solid-Liquid Ratio IncompleteReaction->OptimizeRatio ControlTemp Control Temperature AcidLoss->ControlTemp CheckCalc Verify Stoichiometric Calculations Stoichiometry->CheckCalc

References

Technical Support Center: Stability of Calcium Acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of calcium acetate in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution?

A1: this compound is generally stable in aqueous solutions under ordinary conditions of use and storage[1]. However, its shelf life can be influenced by factors such as storage temperature, pH, concentration, and exposure to microorganisms[1][2][3]. While some sources suggest an "indefinite" shelf life if stored properly, others classify it as "fair to poor," particularly for saturated solutions, as the compound is very hygroscopic (absorbs moisture from the air)[1][2][4]. For practical purposes, a prepared solution's stability should be verified for its intended use and storage duration.

Q2: What are the recommended storage conditions for a this compound aqueous solution?

A2: To maximize stability, aqueous solutions of this compound should be stored in well-closed containers in a cool, dry, and well-ventilated area[2]. The pH of a freshly prepared solution is typically near neutral, around 7.0 to 7.6[1][2][5]. It is advisable to protect the solution from extreme temperatures and light to minimize potential degradation.

Q3: What happens when a this compound solution is heated?

A3: Heating a this compound solution can lead to a decrease in its solubility[3][6]. This is an unusual property for most salts, whose solubility typically increases with temperature. If a saturated or near-saturated solution is heated, this compound may precipitate out of the solution[7]. Upon thermal decomposition at temperatures above 160°C (320°F), solid this compound breaks down to form calcium carbonate and flammable acetone vapor[1][8][9].

Q4: Does pH affect the stability of this compound solutions?

A4: The stability of this compound solutions can be influenced by pH. The solution is most stable in the neutral to slightly alkaline pH range of approximately 6 to 9[4][10]. Strong acids will react with this compound to produce acetic acid fumes[9]. In highly alkaline conditions, there is a risk of precipitating calcium hydroxide or calcium carbonate if carbon dioxide from the air dissolves into the solution.

Q5: What are the known degradation products of this compound?

A5: The primary degradation products identified are from thermal decomposition (heating the solid above 160°C), which yields calcium carbonate and acetone[1][8][11]. In aqueous solutions under normal storage conditions, significant chemical degradation (like hydrolysis) is not commonly reported, but the acetate ion can be a nutrient source for microorganisms[12]. Interaction with atmospheric carbon dioxide can lead to the formation of insoluble calcium carbonate[13].

Troubleshooting Guides

Issue: Precipitate Formation in Solution

Q: I observed a white precipitate forming in my this compound solution over time. What is the cause and how can I prevent it?

A: There are several potential causes for precipitate formation:

  • Temperature Fluctuation: this compound has retrograde solubility, meaning it is less soluble at higher temperatures[3][6]. If the solution was prepared at a lower temperature and subsequently stored at a warmer temperature, precipitation may occur.

    • Solution: Store the solution at a consistent, cool temperature. If you need to work at a higher temperature, ensure the concentration is below the solubility limit for that temperature.

  • Interaction with Carbon Dioxide: Calcium ions (Ca²⁺) in the solution can react with carbon dioxide (CO₂) absorbed from the atmosphere to form calcium carbonate (CaCO₃), which is insoluble in water.

    • Solution: Store the solution in tightly sealed containers to minimize exposure to air. Using purified, degassed water for preparation can also help.

  • High pH: At a high pH, the equilibrium can favor the formation of calcium hydroxide, which has limited solubility, or increase the propensity for calcium carbonate formation.

    • Solution: Maintain the pH of the solution within the neutral to slightly alkaline range (pH 7-8).

  • Incompatible Buffer Salts: If you are using a buffer, be aware of potential incompatibilities. For instance, phosphate or carbonate buffers will readily precipitate calcium phosphate or calcium carbonate, respectively[13][14][15][16][17].

    • Solution: Use non-precipitating buffer systems, such as acetate or certain organic buffers, and always check for compatibility before mixing.

Issue: Microbial Growth in Solution

Q: I noticed cloudy or mold-like growth in my this compound solution. Is this common and what can be done to prevent it?

A: Yes, aqueous solutions of this compound can be susceptible to microbial growth, as the acetate can serve as a carbon source for various microorganisms[12].

  • Prevention during Preparation:

    • Prepare the solution using sterile, purified water (e.g., autoclaved or 0.22 µm filtered).

    • Use aseptic techniques during preparation and handling to minimize initial contamination.

  • Storage:

    • Store the solution at a low temperature (e.g., 2-8°C) to slow down microbial growth.

    • Store in sterilized, tightly sealed containers.

  • Use of Preservatives:

    • For long-term storage, the addition of a suitable preservative may be necessary. Common preservatives used in pharmaceutical liquid preparations include methylparaben, propylparaben, sodium benzoate, or potassium sorbate[12][18]. A combination of methylparaben and propylparaben is often effective over a broad pH range[12][18]. The compatibility and effectiveness of the preservative for your specific application and pH range should be verified. One commercially available this compound solution contains 0.2% methylparaben as a preservative[2].

Quantitative Data

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Temperature (°F)Solubility (g / 100 mL)
03237.4[3][4][8]
206834.7[3][8]
10021229.7[3][4][8]

Note: The solubility of this compound decreases as the temperature increases.

Experimental Protocols

Due to the lack of extensive public data, researchers are encouraged to perform stability studies tailored to their specific formulation and intended use.

Protocol 1: General Stability Study Design

A stability study for a this compound solution should be designed to monitor its physical, chemical, and microbiological properties over time under defined storage conditions.

Stability_Workflow Diagram 1: General Stability Testing Workflow cluster_prep Preparation cluster_storage Storage (ICH Conditions) cluster_testing Testing at Time Points (e.g., 0, 3, 6, 12 months) cluster_eval Evaluation prep Prepare Solution (e.g., 10% w/v in purified water) package Package in Final Container (e.g., sealed glass vials) prep->package long_term Long-Term (e.g., 25°C / 60% RH) package->long_term Place on Stability accelerated Accelerated (e.g., 40°C / 75% RH) package->accelerated Place on Stability physical Physical Tests (Appearance, pH, Clarity) long_term->physical accelerated->physical chemical Chemical Test (Assay/Purity via HPLC/IC) physical->chemical micro Microbiological Test (e.g., Microbial Count) chemical->micro data_analysis Data Analysis (Assess trends, degradation rates) micro->data_analysis shelf_life Establish Shelf-Life data_analysis->shelf_life

Caption: General workflow for conducting a stability study.

Procedure:

  • Preparation: Prepare the this compound solution at the desired concentration using high-purity water. Filter the solution through a 0.22 µm filter into sterile containers if microbial stability is a concern.

  • Initial Analysis (Time 0): Immediately after preparation, test the solution for its initial properties. This includes:

    • Appearance: Visual inspection for color and clarity.

    • pH: Measurement using a calibrated pH meter.

    • Assay: Quantification of this compound concentration using a validated stability-indicating method (see Protocol 2 or 3).

    • Microbial Load: Perform a total aerobic microbial count if sterility is required.

  • Storage: Store the samples under conditions recommended by ICH guidelines, such as:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH[19].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[19].

  • Testing at Time Points: Pull samples at predetermined time intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term studies) and repeat the tests performed at Time 0[19].

  • Data Evaluation: Analyze the data for any significant changes over time. A "significant change" can be defined as a failure to meet the established specifications for appearance, pH, assay, or microbial limits.

Protocol 2: Stability-Indicating Ion Chromatography (IC) Method

This method is adapted from the USP monograph for this compound Capsules and is suitable for quantifying the calcium ion, which is indicative of the this compound concentration.

IC_Workflow Diagram 2: Ion Chromatography Analysis Workflow prep_std Prepare Standard Solution (e.g., 0.08 mg/mL USP this compound RS) inject Inject Standard & Sample prep_std->inject prep_sample Prepare Sample Solution (Dilute stability sample to a similar concentration) prep_sample->inject ic_system IC System Setup (Cation-exchange column L76, Conductivity Detector) ic_system->inject chromatogram Obtain Chromatograms inject->chromatogram calculate Calculate Concentration (Compare peak responses) chromatogram->calculate

References

potential interferences of calcium acetate in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interferences of calcium acetate in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons this compound might interfere with my biochemical assay?

A: this compound can introduce two potential sources of interference into your assay: the calcium ion (Ca²⁺) and the acetate ion (CH₃COO⁻).

  • Calcium Ions (Ca²⁺): As a divalent cation, Ca²⁺ can interfere in several ways:

    • Enzyme Cofactor/Inhibitor: Many enzymes require specific divalent cations (like Mg²⁺ or Zn²⁺) for activity. High concentrations of Ca²⁺ can compete with these essential cations, leading to either inhibition or non-physiological activation of the enzyme.

    • Precipitation: Calcium ions can form insoluble salts with other components in your assay, particularly with phosphate buffers, leading to turbidity and inaccurate spectrophotometric readings.[1][2][3]

    • Chelation: If your assay involves chelating agents like EDTA, the presence of calcium will consume the chelator, making it unavailable for its intended purpose.

  • Acetate Ions (CH₃COO⁻): While generally less reactive than calcium, acetate can:

    • Alter pH: As the conjugate base of a weak acid, acetate can have buffering effects, potentially shifting the pH of your assay solution outside of the optimal range for your enzyme or reaction.

    • Carbon Source: In cell-based assays, acetate can be utilized by cells as a carbon source, potentially altering metabolic pathways and affecting viability or proliferation readouts.[4]

Q2: Which common protein quantification assays are affected by this compound?

A: Both Bradford and Bicinchoninic Acid (BCA) assays can be affected, primarily by the calcium ion.

  • Bradford Assay: This assay relies on the binding of Coomassie dye to proteins. High salt concentrations, including those from this compound, can interfere with this interaction, leading to inaccurate protein concentration measurements.

  • BCA Assay: This assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by chelation of Cu¹⁺ by BCA. Divalent cations like Ca²⁺ can interfere with this reaction, though the BCA assay is generally considered more resistant to many interfering substances than the Bradford assay.[5][6]

Q3: Can this compound interfere with my phosphate quantification assay?

A: Yes, this is a significant potential issue. Assays that measure inorganic phosphate, such as the malachite green assay, are highly susceptible to interference from divalent cations like calcium. Calcium ions can react with the phosphate in your sample to form insoluble calcium phosphate precipitates.[1][2][3] This precipitation removes phosphate from the solution, leading to an underestimation of the actual phosphate concentration.

Q4: How might this compound impact my cell-based assays (e.g., MTT, MTS)?

A: this compound can influence cell-based assays in several ways:

  • Altered Cell Viability: High concentrations of extracellular calcium can be cytotoxic to some cell lines. Conversely, some cells may proliferate in response to changes in calcium concentration. Therefore, the presence of this compound can directly impact the results of viability and proliferation assays like MTT, MTS, or XTT.

  • Changes in Intracellular Signaling: Calcium is a critical second messenger in numerous signaling pathways.[7][8] The addition of extracellular this compound can lead to an influx of Ca²⁺ into the cells, activating various signaling cascades that could affect the specific process you are studying.

  • Mitochondrial Function: Acetate can be taken up by mitochondria and may influence mitochondrial calcium uptake.[4] This can affect mitochondrial health and function, which is the basis for assays like the MTT assay that measure metabolic activity.

Troubleshooting Guides

Issue 1: Inaccurate Readings in Protein Quantification Assays

Problem: My protein concentrations are inconsistent or seem incorrect when using buffers containing this compound.

Troubleshooting Workflow

start Inaccurate Protein Reading with this compound check_assay Which assay are you using? start->check_assay bradford Bradford Assay check_assay->bradford Bradford bca BCA Assay check_assay->bca BCA create_matched_standards Create standards in the same This compound buffer as sample bradford->create_matched_standards dialyze Dialyze or desalt sample to remove this compound bradford->dialyze precipitate Precipitate protein to remove interfering substances bradford->precipitate bca->create_matched_standards bca->dialyze bca->precipitate re_assay Re-run assay with treated sample/standards create_matched_standards->re_assay dialyze->re_assay precipitate->re_assay

Caption: Troubleshooting workflow for protein assay interference.

Quantitative Data Summary: Cation Compatibility in Protein Assays

Note: Data for CaCl₂ is used as a proxy for this compound interference.

Assay TypeInterfering IonMax Compatible ConcentrationEffect Above Max Concentration
Bradford Ca²⁺Not widely reported, but high salt concentrations are known to interfere.Inaccurate readings
BCA Ca²⁺10 mMInaccurate readings
Recommended Solutions
  • Matched Standards: The most effective solution is to prepare your protein standards (e.g., BSA) in the exact same buffer, including the same concentration of this compound, as your unknown samples. This will ensure that the background interference is consistent and effectively canceled out.

  • Sample Dilution: If your protein sample is concentrated enough, you can dilute it in an assay-compatible buffer to reduce the this compound concentration to a non-interfering level.

  • Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering this compound.[9] The protein pellet can then be resuspended in a compatible buffer for quantification.

Issue 2: Precipitation or Low Signal in Phosphate Assays

Problem: I'm seeing turbidity in my samples, or my phosphate readings are lower than expected in a malachite green assay with this compound present.

Logical Relationship of Interference

Ca_Acetate This compound in Sample Ca_Ion Presence of Ca²⁺ Ions Ca_Acetate->Ca_Ion Precipitate Formation of Insoluble Calcium Phosphate Ca_Ion->Precipitate Phosphate Phosphate in Sample Phosphate->Precipitate Turbidity Increased Turbidity/ Light Scattering Precipitate->Turbidity Reduced_Soluble_P Decreased Soluble Phosphate Precipitate->Reduced_Soluble_P Inaccurate_Absorbance Inaccurate Spectrophotometer Reading Turbidity->Inaccurate_Absorbance Underestimation Underestimation of Phosphate Concentration Reduced_Soluble_P->Underestimation

Caption: Interference mechanism of calcium in phosphate assays.

Recommended Solutions
  • Use a Cation-Free Buffer for Standards: Prepare your phosphate standards in a buffer that does not contain divalent cations.[1]

  • Sample Dilution: Dilute your sample to a concentration where calcium is less likely to cause precipitation.

  • Acidification: The malachite green assay is performed under acidic conditions, which can help to keep some calcium phosphate in solution. Ensure your acidification step is robust.

  • Alternative Assay: If interference persists, consider an alternative phosphate detection method that is less sensitive to cations, though options may be limited for simple colorimetric assays.

Issue 3: Unexpected Results in Cell-Based Assays

Problem: My cell viability (MTT/MTS) or signaling readouts are altered in the presence of this compound.

Signaling Pathway Considerations

Calcium is a universal second messenger that can be released from intracellular stores (like the endoplasmic reticulum) or enter from the extracellular space to activate a multitude of downstream pathways.

Ext_Ca_Acetate Extracellular This compound Inc_Ext_Ca Increased Extracellular [Ca²⁺] Ext_Ca_Acetate->Inc_Ext_Ca Ca_Channels Ca²⁺ Channels (e.g., VOCs, SOCs) Inc_Ext_Ca->Ca_Channels Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Inc_Cyt_Ca Increased Cytosolic [Ca²⁺] Ca_Influx->Inc_Cyt_Ca Calmodulin Calmodulin Activation Inc_Cyt_Ca->Calmodulin PKC PKC Activation Inc_Cyt_Ca->PKC Gene_Expression Altered Gene Expression Calmodulin->Gene_Expression Enzyme_Activity Altered Enzyme Activity PKC->Enzyme_Activity

Caption: Simplified calcium signaling pathway activation.

Recommended Solutions
  • Control Experiments: Always include a vehicle control (your cell culture media with this compound but without your compound of interest) to determine the baseline effect of the added this compound on your cells.

  • Titration: Determine the concentration range of this compound that your specific cell line can tolerate without significant effects on viability or the signaling pathway you are investigating.

  • Use Calcium-Free Media as a Base: If your experiment allows, use a calcium-free formulation of your culture medium and then add back a known, controlled amount of calcium (either as calcium chloride or this compound) to all conditions to ensure a consistent baseline.

  • Alternative Viability Assays: If you suspect interference with the enzymatic basis of the MTT assay (mitochondrial dehydrogenases), consider a viability assay with a different mechanism, such as a dye-exclusion assay (e.g., trypan blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Experimental Protocols

Bradford Protein Assay with Potentially Interfering Substances

This protocol is adapted for a 96-well plate format.

  • Reagent Preparation:

    • Prepare Bradford reagent according to the manufacturer's instructions or by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, adding 100 mL of 85% phosphoric acid, and bringing the final volume to 1 L with distilled water.

    • Crucial Step: Prepare a series of protein standards (e.g., BSA at 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL) using the exact same buffer that your samples are in, including the same concentration of this compound.

  • Assay Procedure:

    • Pipette 5 µL of each standard and each unknown sample into separate wells of a 96-well microplate.

    • Add 5 µL of the sample buffer (containing this compound but no protein) to at least three wells to serve as a blank.

    • Add 250 µL of Bradford reagent to each well.

    • Mix on a plate shaker for 30 seconds.

    • Incubate at room temperature for 5 minutes.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank replicates from all other readings.

    • Plot the blank-corrected absorbance of the standards versus their concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of your unknown samples.

Malachite Green Phosphate Assay with Calcium-Containing Samples

This protocol is designed to minimize interference from calcium.

  • Reagent Preparation:

    • Prepare Malachite Green Reagent A and Reagent B as per the kit manufacturer's instructions. Typically, Reagent A contains molybdate in an acid solution, and Reagent B is a stabilizing agent.

    • Prepare a phosphate standard curve (e.g., 0 to 100 µM) using a divalent cation-free buffer or deionized water to avoid precipitation.[3]

  • Assay Procedure:

    • Add 50 µL of your samples, standards, and a blank (cation-free buffer) to the wells of a 96-well plate.

    • Troubleshooting Step: If your samples are known to contain high levels of this compound, consider diluting them in deionized water before this step.

    • Add 30 µL of Malachite Green Reagent A to each well and mix thoroughly.

    • Add 100 µL of distilled water to each well.

    • Add 30 µL of Malachite Green Reagent B to each well, mix, and incubate for 20 minutes at room temperature.[3]

    • Measure the absorbance at approximately 620 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Generate a standard curve and determine the phosphate concentration in your samples. If precipitation is observed in the sample wells, the results should be considered qualitative at best, and further sample dilution is required.

MTT Cell Viability Assay with this compound Treatment

This protocol includes controls for the potential effects of this compound.

  • Cell Plating:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare your treatment compounds at the desired concentrations.

    • Control Groups:

      • Untreated Control: Cells in media only.

      • Vehicle Control: Cells in media containing the highest concentration of this compound used in your experimental samples (but without your compound of interest).

      • Experimental Groups: Cells in media with your compound of interest and this compound.

    • Remove the old media and add the media with the respective treatments/controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance of a blank well (media, MTT, and solubilization solution only).

    • Normalize your data to the untreated control (set to 100% viability). Compare the viability of your experimental groups to the vehicle control to distinguish the effect of your compound from the effect of the this compound itself.

References

preventing microbial growth in calcium acetate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of microbial growth in calcium acetate stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stock solution showing signs of microbial growth?

While some salts can be antimicrobial at high concentrations, this compound solutions, particularly at lower concentrations, can be susceptible to microbial growth. Acetate can serve as a carbon source for various microorganisms, including bacteria and fungi (mold).[1][2] Contamination is often introduced through non-sterile water, glassware, improper handling techniques, or airborne particles.[3][4]

Q2: What is the recommended method for sterilizing a this compound solution?

The preferred method for sterilizing this compound solutions is sterile filtration. This compound begins to decompose at temperatures above 160°C, forming acetone and calcium carbonate.[5][6] While standard autoclaving occurs at 121°C, which is below the decomposition temperature, heat-labile solutions are often best sterilized by filtration to eliminate any risk of degradation and ensure solution integrity.

Q3: How should I prepare and store my sterile this compound stock solution to ensure its stability and prevent contamination?

To prevent microbial growth, it is crucial to use sterile techniques throughout the preparation process.[7][8] This includes using high-purity water (e.g., WFI, deionized, or distilled), sterile glassware, and proper aseptic handling.[9][10] After preparation and sterilization, the solution should be stored in a tightly sealed, sterile container in a cool, dry place.[11] For long-term storage, refrigeration at 2-8°C is recommended.

Q4: What are the common visual signs of microbial contamination in my solution?

Signs of microbial contamination can include:

  • Cloudiness or turbidity: A clear solution becoming hazy or opaque.[12]

  • Visible colonies: Clumps of growth, which may be white, black, or colored, floating in the solution or attached to the container walls.[1]

  • Pellicle formation: A film or layer on the surface of the solution.

  • Color change: An unexpected change in the color of the solution, which can occur if the contaminating microbes alter the pH.[12]

Troubleshooting Guide: Contaminated Stock Solutions

If you observe signs of contamination in your this compound solution, use the following guide to identify the potential cause and implement corrective actions.

Problem Possible Cause Recommended Solution & Prevention
Cloudiness or visible particles immediately after preparation (before storage) Incomplete dissolution of this compound powder or use of poor quality water with existing particulate matter.Ensure the solute is fully dissolved before sterilization; gentle heating or extended stirring can help.[13] Use high-purity, particle-free water (e.g., distilled or deionized water) for preparation.[10]
Growth observed within days of preparation 1. Ineffective Sterilization: The filter may have been compromised, or the pore size was too large.Use a sterilizing-grade 0.22 µm filter.[3][9] Ensure the filter is intact and properly seated in the filtration apparatus.
2. Contaminated Equipment: Glassware, stir bars, or storage bottles were not properly sterilized.Autoclave all glassware and equipment before use.[3] Alternatively, use pre-sterilized, single-use consumables.[3]
Growth observed after repeated use of the stock solution 1. Poor Aseptic Technique: Contamination was introduced when opening the bottle and withdrawing solution.Work in a clean environment, such as a laminar flow hood.[3] Use only sterile pipettes and tips to withdraw aliquots. Minimize the time the container is open.
2. Improper Storage: The solution was stored at room temperature for an extended period or in a non-sterile container.Store the sterile stock solution at 2-8°C in a clearly labeled, tightly sealed sterile container.[11][14]

Data & Protocols

Comparison of Sterilization Methods
Method Description Pros Cons Recommendation for this compound
Sterile Filtration The solution is passed through a membrane filter with a pore size small enough to trap microorganisms (typically ≤0.22 µm).[15]Fast; suitable for heat-sensitive solutions; removes particulate matter.Can be more expensive; filters can clog with high-particulate solutions; does not remove viruses or mycoplasma effectively unless specific filters are used.Highly Recommended. This is the safest method to avoid potential thermal degradation of the acetate.
Autoclaving The solution is subjected to high-pressure saturated steam at 121°C for a minimum of 15-20 minutes.[15]Highly effective at killing bacteria, spores, and viruses; cost-effective for large volumes.Not suitable for heat-labile compounds. This compound decomposes at >160°C, but prolonged heating even at 121°C could pose a minor risk of degradation.[5]Use with caution. While likely acceptable, filtration is the preferred method to eliminate all risks of chemical degradation.
Experimental Protocol: Preparation of 1L Sterile 1M this compound Solution

Materials:

  • This compound, anhydrous (Formula Weight: 158.17 g/mol ) or monohydrate (FW: 176.17 g/mol )

  • High-purity, sterile water (distilled or deionized)

  • Sterile 1L graduated cylinder and 1L beaker

  • Sterile magnetic stir bar and stir plate

  • Sterile 1L storage bottle (glass or polypropylene)

  • Sterile filtration system with a 0.22 µm membrane filter (e.g., bottle-top vacuum filter)

Procedure:

  • Preparation: In a laminar flow hood or clean environment, place the sterile 1L beaker on a stir plate and add the sterile magnetic stir bar.

  • Weighing: Weigh out 158.17 g of anhydrous this compound (or 176.17 g of the monohydrate) and carefully transfer it to the beaker.

  • Dissolving: Add approximately 800 mL of sterile water to the beaker. Cover the beaker (e.g., with sterile aluminum foil) and stir the solution until the this compound has completely dissolved.

  • Volume Adjustment: Carefully pour the solution into the sterile 1L graduated cylinder. Add sterile water until the final volume reaches the 1L mark.

  • Sterilization: Assemble the sterile 0.22 µm bottle-top filtration unit onto the sterile 1L storage bottle. Pour the prepared solution into the filter unit and apply a vacuum to filter the solution directly into the sterile storage bottle.

  • Labeling and Storage: Once filtration is complete, securely cap the storage bottle. Label the bottle with the solution name ("1M this compound, Sterile"), preparation date, and your initials. Store the bottle at 2-8°C.

Visualizations

Workflow for Sterile Solution Preparation

cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage weigh 1. Weigh this compound dissolve 2. Dissolve in ~80% Final Volume of Sterile Water weigh->dissolve qs 3. QS to Final Volume with Sterile Water dissolve->qs s_filter 4. Sterile Filter (0.22 µm filter) qs->s_filter label_store 5. Store in Sterile Container at 2-8°C s_filter->label_store

Caption: Workflow for preparing a sterile this compound stock solution.

Troubleshooting Contamination Issues

start Contamination Observed in Stock Solution? when When was contamination first seen? start->when Yes immediately Immediately After Preparation when->immediately Immediately after_use After First or Repeated Use when->after_use After Use cause1 Possible Cause: - Incomplete Dissolution - Impure Water immediately->cause1 cause2 Possible Cause: - Poor Aseptic Technique - Improper Storage after_use->cause2 solution1 Solution: - Ensure full dissolution - Use high-purity water cause1->solution1 solution2 Solution: - Review aseptic protocol - Store at 2-8°C in sealed container cause2->solution2

Caption: A logical guide for troubleshooting microbial contamination.

References

effect of pH on the phosphate binding efficacy of calcium acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of calcium acetate as a phosphate binder, with a specific focus on the influence of pH on its binding efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the phosphate binding efficacy of this compound?

A1: In vitro studies have demonstrated that this compound is most effective as a phosphate binder in a less acidic environment, with optimal performance observed at a pH of approximately 6.0.[1][2][3][4] Its efficacy is significantly reduced in highly acidic conditions (e.g., pH 3.0).[1][5]

Q2: How does the efficacy of this compound at different pH levels compare to other phosphate binders?

A2: this compound's pH-dependent efficacy is in contrast to several other phosphate binders. While this compound performs best at a pH of 6.0, binders such as lanthanum carbonate, sevelamer carbonate, and calcium carbonate are more effective in acidic environments with a pH around 3.0.[1][2][4]

Q3: What is the mechanism of action for this compound as a phosphate binder?

A3: When ingested, this compound dissolves and releases calcium ions.[6] These calcium ions then bind with dietary phosphate in the gastrointestinal tract to form insoluble calcium phosphate, which is subsequently excreted in the feces.[6][7] This process reduces the overall absorption of phosphate into the bloodstream.[6][7]

Q4: What are the potential implications of pH on in vivo performance of this compound?

A4: The pH of the gastrointestinal tract varies, being highly acidic in the stomach and becoming more neutral in the small intestine. The pH-dependent nature of this compound's binding capacity suggests that its primary action may be more pronounced in the distal small bowel where the pH is higher.[5] This is a critical consideration for in vivo studies and clinical applications.

Q5: Are there any known side effects associated with this compound use?

A5: Common side effects can include gastrointestinal issues such as nausea and vomiting.[4] A significant consideration is the risk of hypercalcemia (elevated blood calcium levels) due to the absorption of calcium from the binder.[7][8] Regular monitoring of serum calcium levels is recommended.[7]

Troubleshooting Guide

Problem: Low or inconsistent phosphate binding observed in my in vitro experiment.

Possible Cause Troubleshooting Step
Incorrect pH of the experimental solution. Verify the pH of your phosphate solution. This compound's binding capacity is significantly lower at acidic pH (e.g., pH 3.0). Ensure your experimental setup maintains a pH closer to 6.0 for optimal binding.[1][3][4]
Inadequate incubation time. While this compound binds phosphate relatively quickly, ensure sufficient incubation time for the reaction to reach equilibrium. Some studies show maximum binding capacity is reached in less than 6 hours.[1][9]
Issues with this compound tablet disintegration. The disintegration of the this compound tablet can be influenced by the pH of the medium.[10] Ensure that the tablet has fully disintegrated in your experimental solution to release the active calcium ions.
Presence of interfering substances. The composition of your experimental medium could affect calcium phosphate precipitation. The presence of certain buffers, for instance, has been shown to inhibit precipitation.[11]

Data Summary

The following table summarizes the in vitro phosphate binding capacity of this compound/magnesium carbonate (CA/MC) compared to other binders at different pH values, as reported in a study by Cornelis et al.

Phosphate BinderPhosphate Concentration (mM)Bound Phosphate at pH 3.0 (μmol)Bound Phosphate at pH 6.0 (μmol)
CA/MC 10110120
15130180
20130230
Lanthanum Carbonate10220110
15320160
20410200
Sevelamer Carbonate10150140
15220210
20280270
Calcium Carbonate10140110
15200160
20260200
Sucroferric Oxyhydroxide10180170
15270260
20350330

Data adapted from an in vitro study. The values represent the amount of phosphate bound by 67 mg of each binder after 6 hours.[1]

Experimental Protocols

In Vitro Phosphate Binding Assay

This protocol is a generalized representation based on methodologies described in the literature.[1][9]

  • Preparation of Phosphate Solutions:

    • Prepare phosphate solutions at desired concentrations (e.g., 10, 15, and 20 mM) by dissolving monobasic ammonium phosphate in purified water.

  • pH Adjustment:

    • Adjust the pH of the phosphate solutions to the target values (e.g., 3.0 and 6.0) using hydrochloric acid or ammonia.

  • Preparation of this compound:

    • If using tablets, crush them into a fine powder using a pestle and mortar.

  • Binding Reaction:

    • Add a standardized amount (e.g., 67 mg) of the this compound powder to a fixed volume (e.g., 25 mL) of the prepared phosphate solution.

    • Maintain the solution at a constant temperature of 37°C and ensure continuous stirring.

  • Incubation:

    • Incubate the mixture for a defined period (e.g., 6 hours).

  • Sample Analysis:

    • After incubation, centrifuge the samples to separate the solid-bound phosphate from the supernatant.

    • Measure the phosphate concentration in the supernatant using a suitable analytical method.

  • Calculation of Bound Phosphate:

    • The amount of bound phosphate is calculated as the difference between the initial and final phosphate concentrations in the solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis prep_sol Prepare Phosphate Solutions (10, 15, 20 mM) adj_ph Adjust pH to 3.0 and 6.0 prep_sol->adj_ph mix Add this compound to Phosphate Solution adj_ph->mix prep_ca Prepare Calcium Acetate Powder prep_ca->mix incubate Incubate at 37°C with Stirring mix->incubate centrifuge Centrifuge Sample incubate->centrifuge analyze Analyze Supernatant for Phosphate centrifuge->analyze calculate Calculate Bound Phosphate analyze->calculate

Caption: Experimental workflow for in vitro phosphate binding assay.

ph_effect_logic cluster_conditions Experimental Conditions cluster_outcomes Binding Efficacy ph Solution pH low_ph Low pH (e.g., 3.0) ph->low_ph Acidic Environment high_ph Higher pH (e.g., 6.0) ph->high_ph Less Acidic Environment low_binding Reduced Phosphate Binding Efficacy low_ph->low_binding high_binding Optimal Phosphate Binding Efficacy high_ph->high_binding

Caption: Logical relationship between pH and this compound's phosphate binding efficacy.

References

Technical Support Center: Purification of Synthesized Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of synthesized calcium acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in synthesized this compound?

A1: Impurities in synthesized this compound can originate from several sources:

  • Starting Materials: The purity of the calcium source (e.g., calcium carbonate, calcium hydroxide) is critical. Sources like limestone, marble, or eggshells may contain insoluble silicates, magnesium carbonate, and heavy metals.[1][2] The acetic acid used can also contain impurities like formic acid, aldehydes, or other oxidizable substances.[3]

  • Incomplete Reactions: Unreacted starting materials, such as excess calcium carbonate or calcium hydroxide, can remain in the final product if the reaction does not go to completion.[1][4]

  • Reaction Byproducts: The synthesis process itself can generate byproducts, although the primary reaction is generally clean. Side reactions are more common when using impure starting materials.

  • Environmental Contamination: Contaminants from glassware, water, and the laboratory environment can be introduced during the synthesis and purification steps.

Q2: Why is my synthesized this compound product colored (e.g., yellow or brownish)?

A2: A colored product typically indicates the presence of impurities. When using natural sources like eggshells, pigments from the shell can leach into the solution, resulting in a light brown color.[5] If the starting materials contain organic impurities or if side reactions occur at high temperatures, a yellowish or brownish hue may also be observed.[6] Using activated carbon during the purification process can often resolve this issue.

Q3: How can I improve the overall yield and purity of my synthesis?

A3: Optimizing reaction and purification conditions is key to maximizing yield and purity.

  • Control Reaction Parameters: Studies have shown that factors like acetic acid concentration, reaction temperature, and reaction time significantly impact the yield. For instance, one study found optimal conditions to be a 6 mol/L acetic acid concentration, a reaction temperature of about 79°C, and a reaction time of approximately 6 hours, achieving a yield of 98.48%.[2]

  • Ensure Complete Reaction: Use a slight excess of acetic acid to ensure all the calcium source reacts. However, this excess acid must be removed in subsequent steps.[4] Boiling the mixture can help drive off dissolved CO2 and push the reaction to completion.[1]

  • Effective Purification: Recrystallization is a common method for purification. However, this compound's solubility decreases as temperature increases, making standard cooling crystallization challenging.[1][7] Alternative methods include salting out with a solvent like acetone or using techniques like electrodialysis and reverse osmosis for separation.[7][8]

Q4: What is the difference between anhydrous this compound and its hydrated forms, and how does this affect purification?

A4: this compound can exist in an anhydrous form (Ca(C₂H₃O₂)₂) and as a monohydrate (Ca(CH₃COO)₂·H₂O), which is the more common and stable form.[9] The anhydrous form is highly hygroscopic, meaning it readily absorbs moisture from the air.[10] During purification, the specific hydrate being targeted will influence the drying conditions. For instance, drying the monohydrate at excessively high temperatures (above 100°C) may lead to the loss of water of crystallization.[11]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Problem: My reaction is incomplete, and there is still solid calcium carbonate in the mixture.

  • Possible Cause: Insufficient acetic acid was used, or the reaction time was too short. The particle size of the calcium carbonate may also be too large, reducing the reactive surface area.

  • Solution: Ensure the calcium carbonate is finely powdered.[12][13] Add acetic acid gradually until effervescence (CO₂ release) ceases, indicating the reaction is complete.[11] Gently heating and stirring the mixture can also increase the reaction rate.[5]

Problem: The filtered solution is cloudy or opalescent.

  • Possible Cause: Fine, insoluble impurities (like silicates from natural calcium sources) may have passed through the filter paper.[1] Alternatively, if the solution is supersaturated, fine crystals of this compound may have prematurely precipitated.

  • Solution: Use a finer filter, such as a Gooch crucible or a membrane filter with a smaller pore size (e.g., 0.45 µm), to remove fine particulates.[3][14] If premature precipitation is suspected, gently warm the solution to redissolve the solid before filtration.

Problem: I am having difficulty crystallizing the this compound from the solution.

  • Possible Cause: this compound has retrograde solubility, meaning it is less soluble in hot water than in cold water.[1] Therefore, cooling a saturated solution will not effectively induce crystallization.

  • Solution: The most common methods to obtain solid this compound are:

    • Evaporation: Concentrate the solution by gently heating it to evaporate the water, which will cause the this compound to precipitate.[1]

    • Salting Out: Add a miscible organic solvent in which this compound is insoluble, such as acetone, to the aqueous solution. This will cause the this compound to precipitate out.[7]

Problem: The final dried product has a distinct smell of vinegar.

  • Possible Cause: Residual acetic acid is trapped within the crystal lattice or on the surface of the crystals.[1][7]

  • Solution: Wash the filtered crystals thoroughly with a small amount of a solvent in which acetic acid is soluble but this compound is not, such as acetone.[7] Drying the product under a vacuum can also help remove volatile impurities like acetic acid.

Problem: Analytical testing reveals the presence of heavy metal impurities.

  • Possible Cause: The initial calcium source (e.g., limestone) or reagents were contaminated with heavy metals like lead.[15]

  • Solution: Use high-purity, reagent-grade starting materials. If contamination is unavoidable, specific purification steps may be needed. For instance, adjusting the pH can sometimes precipitate certain metal hydroxides, which can then be filtered off.[16]

Below is a decision tree to help troubleshoot common purification challenges.

G start Start: Assess Final Product issue Is the product pure and within specifications? start->issue success Purification Successful issue->success Yes prob_color Problem: Product is Colored (Yellow/Brown) issue->prob_color No prob_incomplete Problem: Incomplete Reaction / Low Yield issue->prob_incomplete No prob_smell Problem: Residual Vinegar Smell issue->prob_smell No prob_impurities Problem: Elemental/Heavy Metal Impurities issue->prob_impurities No sol_color1 Cause: Impure starting materials (e.g., eggshells). Solution: Use activated carbon for decolorization. prob_color->sol_color1 sol_incomplete1 Cause: Insufficient reagents or time. Solution: Use finer particles, add excess acetic acid, increase reaction time/temp. prob_incomplete->sol_incomplete1 sol_incomplete2 Cause: Difficult crystallization. Solution: Evaporate solvent or use anti-solvent (acetone) precipitation. prob_incomplete->sol_incomplete2 sol_smell1 Cause: Trapped acetic acid. Solution: Wash crystals with acetone and dry under vacuum. prob_smell->sol_smell1 sol_impurities1 Cause: Contaminated reagents. Solution: Use high-purity starting materials. Check source specifications. prob_impurities->sol_impurities1

A troubleshooting decision tree for this compound purification.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound from Calcium Carbonate

This protocol outlines a general laboratory procedure for synthesizing and purifying this compound monohydrate.

Workflow for the synthesis and purification of this compound.

Methodology:

  • Reaction: Slowly add a stoichiometric amount of finely powdered calcium carbonate (CaCO₃) to a solution of acetic acid (e.g., 6 M) in a beaker with constant stirring.[2] Continue adding CaCO₃ until effervescence stops. Gently heat the solution (e.g., to 80°C) for 2-3 hours to ensure the reaction is complete.[11]

  • Filtration: Filter the hot solution through a Buchner funnel to remove any unreacted CaCO₃ and other insoluble impurities.

  • Decolorization (Optional): If the filtrate is colored, add a small amount of activated carbon, stir for 15-20 minutes, and filter again to obtain a clear, colorless solution.[12]

  • Crystallization: Transfer the filtrate to an evaporating dish and heat gently to concentrate the solution. Alternatively, add acetone to the vigorously stirred solution to precipitate the this compound monohydrate.[7]

  • Isolation & Washing: Collect the precipitated crystals by suction filtration. Wash the filter cake with a small amount of cold acetone to remove residual acetic acid and other soluble impurities.[7]

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven (60-70°C) to obtain the final product.[11]

Protocol 2: Assay of this compound by Complexometric Titration

This method determines the purity of the this compound sample by quantifying the calcium content.

Methodology:

  • Sample Preparation: Accurately weigh about 300 mg of the synthesized this compound and dissolve it in 150 mL of deionized water containing 2 mL of 3 N hydrochloric acid.[15]

  • Titration Setup: Add approximately 30 mL of 0.05 M EDTA disodium solution from a burette while stirring.

  • pH Adjustment & Indicator: Add 15 mL of 1 N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator.[15] The solution should turn a reddish-pink color.

  • Endpoint: Continue the titration with the 0.05 M EDTA disodium solution until the color changes to a deep blue endpoint.[15]

  • Calculation: Each mL of 0.05 M edetate disodium is equivalent to 7.909 mg of C₄H₆CaO₄.[15] Calculate the purity based on the initial sample weight.

Purity Specifications and Data

Quantitative data is crucial for assessing the quality of synthesized this compound, especially for pharmaceutical applications.

Table 1: Typical Impurity Limits for Pharmaceutical-Grade this compound

This table summarizes common impurity limits as specified in pharmacopoeial monographs.

ImpurityLimitAnalytical TechniqueReference
Heavy Metals (as Pb)≤ 0.0025%Method I <231>[15]
Lead (Pb)≤ 0.001%Atomic Absorption Spectroscopy[15]
Chloride (Cl)≤ 0.05%Method <221>[15]
Sulfate (SO₄)≤ 0.06%Method <221>[15]
Aluminum (Al)≤ 1 ppmFluorescence Spectroscopy[15][17]
Insoluble Matter≤ 0.3%Gravimetric Analysis[3]

Table 2: Optimized Synthesis Conditions for High-Purity this compound from Eggshells

This table presents optimized reaction parameters from a study aimed at maximizing product yield and purity.[2][18]

ParameterOptimized Value (Study 1[2])Optimized Value (Study 2[18])
Acetic Acid Concentration6 mol/L159% of theoretical amount
Reaction Temperature79.38 °C39 °C
Reaction Time5.98 hours1.5 hours (primary) + 80 min (secondary)
Solid-to-Liquid Ratio1:5 (g/mL)1:12 (g/mL)
Resulting Yield 98.48% 96.5%
Resulting Purity 99.79% (after Mg removal)Not specified

References

degradation pathways of calcium acetate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation Pathways of Calcium Acetate

Welcome to the technical support center for researchers studying the degradation of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways depending on the conditions:

  • Thermal Decomposition: When heated, this compound (Ca(CH₃COO)₂) decomposes, typically in a multi-step process. It first loses any water of hydration, then the anhydrous salt decomposes to form calcium carbonate (CaCO₃) and acetone ((CH₃)₂CO).[1] Upon further heating at higher temperatures, the calcium carbonate intermediate breaks down into calcium oxide (CaO) and carbon dioxide (CO₂).[2][3]

  • Aqueous Degradation (Hydrolysis): In an aqueous solution, this compound, the salt of a strong base (Ca(OH)₂) and a weak acid (acetic acid), can undergo hydrolysis. This results in a slightly alkaline solution (pH around 7.6).[4] The degradation in solution is highly dependent on pH, with acidic or basic conditions promoting the breakdown.[5][6]

Q2: What are the expected decomposition products under thermal stress?

A2: The main products of thermal decomposition are calcium carbonate and acetone.[1] At temperatures above approximately 600°C, the calcium carbonate further decomposes into calcium oxide and carbon dioxide.[3][7] The reaction can be summarized as:

  • Ca(CH₃COO)₂ → CaCO₃ + (CH₃)₂CO

  • CaCO₃ → CaO + CO₂

Q3: How does the experimental atmosphere affect thermal degradation?

A3: The atmosphere plays a significant role. Different thermal decomposition paths are observed in inert versus oxidizing atmospheres.[8] For instance, the presence of oxygen can influence the nature of the intermediate and final products and the temperatures at which transformations occur.

Q4: What is a typical temperature range for the complete decomposition of this compound to calcium oxide?

A4: The complete thermal decomposition of this compound to calcium oxide is generally achieved by 800°C.[3][7] However, the exact temperatures for each decomposition step can be influenced by factors such as the heating rate.[2]

Q5: Is this compound hygroscopic? How does this affect experiments?

A5: Yes, the anhydrous form of this compound is very hygroscopic. The monohydrate (Ca(CH₃COO)₂·H₂O) is the more common and stable form.[1][9] This is critical for experiments as the initial mass of the sample can be affected by ambient humidity. The presence of water will be observed as an initial mass loss step during thermogravimetric analysis (TGA) at temperatures between 150°C and 240°C.[3] It is crucial to use a consistent form (hydrate or anhydrous) and handle samples in a controlled environment (e.g., a glove box or desiccator) for reproducible results.

Troubleshooting Guides

This section addresses common problems encountered during the experimental analysis of this compound degradation.

Issue 1: Inconsistent Results in Thermogravimetric Analysis (TGA)
  • Symptom: TGA curves are not reproducible between runs; onset decomposition temperatures vary significantly.

  • Possible Cause 1: Variable Heating Rate. The heating rate significantly affects the decomposition temperature. Slower rates can lead to decomposition at lower temperatures.[2]

    • Solution: Ensure a consistent and clearly reported heating rate is used for all comparable experiments. Common rates used in studies are between 5 K/min and 20 °C/min.[7][10]

  • Possible Cause 2: Hygroscopic Nature of Sample. Absorption of atmospheric moisture can change the starting mass and introduce an initial dehydration step that varies between samples.[9]

    • Solution: Store this compound in a desiccator. Prepare samples for analysis in a low-humidity environment if possible. Always allow the TGA instrument to stabilize at the initial temperature to remove any surface-adsorbed water before starting the heating ramp.

  • Possible Cause 3: Sample Packing and Mass. Differences in sample mass and how it is packed into the crucible can affect heat transfer and the diffusion of gaseous products, leading to variations in the decomposition profile.

    • Solution: Use a consistent sample mass for all runs. Ensure the sample is loosely packed to allow for the efficient escape of volatile products.

Issue 2: Unexpected Peaks or Mass Loss Steps in TGA Curve
  • Symptom: The TGA curve shows more mass loss steps than the expected dehydration, decomposition to CaCO₃, and decomposition to CaO.

  • Possible Cause 1: Impurities in the Sample. The sample may contain impurities, such as other salts or organic materials.

    • Solution: Verify the purity of your this compound using techniques like X-ray Diffraction (XRD) or Fourier-Transform Infrared Spectroscopy (FTIR). If using a synthesized sample, review the purification protocol.[11]

  • Possible Cause 2: Reaction with Crucible Material. At high temperatures, the sample or its decomposition products might react with the crucible material.

    • Solution: Use inert crucibles, such as alumina (Al₂O₃) or platinum. Check for any discoloration or residue in the crucible after the experiment.

Issue 3: Sintering of the Final Calcium Oxide (CaO) Product
  • Symptom: The CaO product obtained after thermal decomposition is heavily sintered (fused together), which reduces its surface area and porosity. This is particularly relevant for applications like CO₂ capture.[2]

  • Possible Cause: High Calcination Temperature and Hold Time. High temperatures and prolonged exposure to these temperatures promote the fusion of CaO particles.[2]

    • Solution: Optimize the calcination conditions. Use the lowest temperature and shortest hold time that still ensures complete conversion to CaO. Slower heating rates have been shown to allow for the formation of decomposed phases at slightly lower temperatures, which may help in controlling the final morphology.[2] Characterize the product's morphology using techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[2]

Quantitative Data Summary

Table 1: Thermal Decomposition Stages of this compound Monohydrate

Temperature Range (°C)ProcessTypical Mass Loss (%)Reference
~150 - 240Dehydration (Loss of H₂O)~5%[3]
~260 - 500Decomposition to CaCO₃Varies with stoichiometry[3]
~600 - 800Decomposition of CaCO₃ to CaOVaries with stoichiometry[3][7]

Note: These temperature ranges are approximate and can shift based on experimental conditions like heating rate and atmosphere.

Experimental Protocols

Protocol: Analysis of this compound Thermal Decomposition using TGA

This protocol provides a general methodology for characterizing the thermal degradation of this compound.

  • Sample Preparation:

    • Ensure the this compound sample (e.g., monohydrate, 99% pure) is of known purity.[7]

    • Store the sample in a desiccator to minimize moisture absorption.

    • Weigh approximately 5-10 mg of the sample into an inert TGA crucible (e.g., alumina). Record the exact mass.

  • Instrument Setup (e.g., Shimadzu TGA-50 or similar):

    • Set the purge gas (e.g., high-purity Nitrogen or dry Air) to a constant flow rate (e.g., 50 mL/min).

    • Program the temperature profile:

      • Equilibrate at 30°C for 10 minutes to stabilize the instrument and sample.

      • Ramp the temperature from 30°C to 1000°C at a constant heating rate (e.g., 10°C/min or 20°C/min).[7]

      • (Optional) Include an isothermal hold at the final temperature for a set duration (e.g., 1 hour) to ensure complete reaction.[2]

  • Data Acquisition:

    • Start the experiment and record the mass loss as a function of temperature and time.

  • Data Analysis:

    • Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

    • Identify the onset and end temperatures for each distinct mass loss step from the TGA curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each step.

    • Calculate the percentage mass loss for each step and compare it with the theoretical values for dehydration and decomposition to CaCO₃ and CaO to confirm the degradation pathway.

  • Product Characterization (Optional but Recommended):

    • Run parallel experiments where the heating is stopped at intermediate temperatures (e.g., 500°C and 800°C).[2]

    • Analyze the solid residues using XRD to identify the crystalline phases present (e.g., Ca(CH₃COO)₂, CaCO₃, CaO).[2]

    • Analyze the morphology of the final CaO product using SEM or TEM to assess the degree of sintering.[2]

Visualizations

Thermal_Degradation_Pathway cluster_products Volatile Products CaAc_H2O This compound Monohydrate Ca(CH₃COO)₂·H₂O CaAc_Anhydrous Anhydrous This compound Ca(CH₃COO)₂ CaAc_H2O->CaAc_Anhydrous Heat (~150-240°C) H2O Water H₂O CaAc_H2O->H2O CaCO3 Calcium Carbonate CaCO₃ CaAc_Anhydrous->CaCO3 Heat (~400°C) Acetone Acetone (CH₃)₂CO CaAc_Anhydrous->Acetone CaO Calcium Oxide CaO CaCO3->CaO Heat (>600°C) CO2 Carbon Dioxide CO₂ CaCO3->CO2 Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_char Further Characterization (Optional) SamplePrep Sample Preparation (Weighing, Storage) InstrumentSetup Instrument Setup (TGA, Purge Gas) SamplePrep->InstrumentSetup TGA_Run Thermal Analysis (TGA/DTG) InstrumentSetup->TGA_Run DataAnalysis Data Interpretation (Mass Loss %, Temps) TGA_Run->DataAnalysis XRD XRD Analysis (Phase ID) DataAnalysis->XRD Residue SEM SEM/TEM Analysis (Morphology) XRD->SEM Troubleshooting_TGA Start Inconsistent TGA Results? Cause_HeatingRate Is Heating Rate Consistent? Start->Cause_HeatingRate Check Cause_Moisture Is Sample Handled in Dry Conditions? Cause_HeatingRate->Cause_Moisture Yes Solution_HeatingRate Standardize Heating Rate Across All Runs Cause_HeatingRate->Solution_HeatingRate No Cause_Mass Is Sample Mass and Packing Consistent? Cause_Moisture->Cause_Mass Yes Solution_Moisture Store Sample in Desiccator and Handle Properly Cause_Moisture->Solution_Moisture No Solution_Mass Use Consistent Sample Mass and Packing Cause_Mass->Solution_Mass No

References

Technical Support Center: Overcoming Hygroscopicity of Calcium Acetate During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges associated with the hygroscopic nature of calcium acetate during storage and experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to this compound's affinity for moisture.

Issue Potential Cause Recommended Solution
Product is clumpy or has formed hard cakes. Exposure to ambient humidity during storage or handling.Store this compound in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves). For larger quantities, use a dry cabinet with controlled low relative humidity. Minimize exposure time to the open air during weighing and transfer by using a glove box or by working quickly and efficiently.
Inconsistent experimental results (e.g., variable dissolution rates, unexpected pH shifts). Absorption of moisture, leading to changes in the physical and chemical properties of the this compound.Determine the moisture content of your this compound using Karl Fischer titration before each experiment. If the moisture content is above the acceptable limit for your application, consider drying the material under vacuum at a controlled temperature. Always use tightly sealed containers for storage.
Difficulty in handling and weighing the powder due to static or clumping. High moisture content exacerbates handling issues.Handle the powder in a low-humidity environment. Using an anti-static gun can also help to alleviate static-related handling problems. Ensure all spatulas and weighing vessels are clean and dry.
Observed degradation of the final product formulated with this compound. Moisture-induced chemical degradation of this compound or other components in the formulation.Implement strict moisture control throughout the manufacturing and storage process. Consider using moisture-barrier packaging for the final product and including a desiccant packet within the packaging.[1]

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. This compound is known to be very hygroscopic.[2] This absorbed moisture can lead to physical changes like caking and clumping, which affect powder flow and accurate dosing.[1] It can also alter the chemical properties of the substance, potentially impacting its stability, dissolution rate, and overall performance in experiments and formulations.

Q2: How should I properly store this compound to minimize moisture absorption?

A2: To minimize moisture absorption, this compound should be stored in tightly sealed containers in a dry and well-ventilated place.[3][4] For optimal protection, especially for sensitive applications, storage in a desiccator with a desiccant or in a controlled low-humidity environment (dry cabinet) is highly recommended.[1]

Q3: How can I determine the moisture content of my this compound?

A3: The most accurate method for determining the water content in this compound is Karl Fischer titration. This technique is specific to water and can provide precise measurements. The European Pharmacopoeia suggests a method for this analysis.

Q4: Can I dry this compound if it has absorbed moisture?

A4: Yes, it is possible to dry this compound that has absorbed moisture. A common method is to use a vacuum oven at a controlled temperature. However, it is crucial to ensure that the drying temperature is not high enough to cause decomposition of the this compound (which begins to decompose above 160°C).[5] It is recommended to validate the drying process to ensure it does not negatively impact the material's properties.

Q5: How does moisture content affect the dissolution of this compound?

A5: Increased moisture content can alter the dissolution rate of this compound. The presence of water can lead to the formation of agglomerates, which have a smaller effective surface area, potentially slowing down the dissolution process. For consistent and reproducible dissolution profiles, it is critical to control the moisture content of the this compound being used.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol is adapted from the European Pharmacopoeia recommendations for the analysis of this compound.

Principle: The Karl Fischer titration is a specific chemical method to determine the water content in a sample. The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.

Apparatus:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Analytical Balance

  • Syringes and needles

  • Glassware (titration vessel, beakers, etc.)

Reagents:

  • Karl Fischer Reagent (commercially available)

  • Anhydrous Methanol

  • Anhydrous Glacial Acetic Acid

  • Water standard for titer determination

Procedure:

  • Titer Determination:

    • Add a suitable volume of anhydrous methanol and glacial acetic acid (e.g., a 1:1 ratio) to the titration vessel.

    • Titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

    • Accurately add a known amount of water standard to the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (mg H₂O/mL reagent) is calculated based on the amount of water standard added and the volume of reagent consumed. Repeat this step at least three times and calculate the average titer.

  • Sample Analysis:

    • Add a fresh portion of the anhydrous methanol and acetic acid mixture to the titration vessel and pre-titrate to a stable endpoint.

    • Accurately weigh a suitable amount of the this compound sample (typically 0.1 - 0.5 g, depending on the expected water content) and quickly transfer it to the titration vessel.

    • Stir the sample to ensure complete dissolution.

    • Titrate with the Karl Fischer reagent to a stable endpoint.

    • The water content in the sample is calculated using the following formula:

      Where:

      • V = Volume of Karl Fischer reagent consumed for the sample (mL)

      • T = Titer of the Karl Fischer reagent (mg H₂O/mL)

      • S = Weight of the sample (mg)

Protocol 2: Assessment of Caking Tendency (Simplified Method)

This protocol provides a simple, qualitative to semi-quantitative method to assess the caking tendency of this compound powder without the need for a powder rheometer.

Principle: This method evaluates the tendency of a powder to form a cake after being subjected to a defined period of elevated humidity and temperature, followed by a drying period.

Apparatus:

  • Environmental chamber or oven with humidity control

  • Desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., a saturated solution of sodium chloride creates a relative humidity of approximately 75% at room temperature).

  • Beakers or weighing dishes

  • Spatula

  • Sieve with a defined mesh size (e.g., 1 mm)

Procedure:

  • Sample Preparation:

    • Place a known amount of this compound powder (e.g., 10 g) into a pre-weighed beaker or weighing dish, creating a powder bed of a defined height.

  • Humidity Exposure:

    • Place the beaker containing the sample into a desiccator with a saturated salt solution or into an environmental chamber set to a specific relative humidity (e.g., 75% RH) and temperature (e.g., 40°C).

    • Leave the sample under these conditions for a defined period (e.g., 24 or 48 hours).

  • Drying:

    • After the humidity exposure, transfer the sample to a desiccator containing a strong desiccant (e.g., anhydrous calcium sulfate) at room temperature and allow it to dry for a defined period (e.g., 24 hours).

  • Evaluation of Caking:

    • Gently invert the beaker over a piece of weighing paper. Observe if the powder flows freely or if a cake has formed.

    • If a cake has formed, gently attempt to break it with a spatula, noting the amount of force required (qualitative assessment).

    • For a more quantitative assessment, gently transfer the entire sample (including any lumps) onto the sieve.

    • Gently shake the sieve for a fixed period (e.g., 1 minute).

    • Weigh the amount of material that remains on the sieve. The percentage of caked material can be calculated as:

Protocol 3: Dissolution Rate Testing

This protocol is based on the USP paddle method for dissolution testing of this compound.

Principle: The dissolution rate of a substance is determined by measuring the amount of that substance that has dissolved in a specific medium over a period of time under controlled conditions.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Constant temperature water bath

  • Analytical instrument for quantifying calcium or acetate (e.g., HPLC, IC, or AAS)

  • Syringes and filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

Reagents:

  • Dissolution Medium: 900 mL of deionized water or other specified medium.

  • This compound Standard

Procedure:

  • Apparatus Setup:

    • Set up the dissolution apparatus according to the manufacturer's instructions.

    • Fill the dissolution vessels with 900 mL of the dissolution medium and equilibrate the temperature to 37 ± 0.5°C.

    • Set the paddle speed to the specified rate (e.g., 75 rpm).

  • Sample Introduction:

    • Accurately weigh an amount of this compound equivalent to a standard dose.

    • Carefully drop the weighed sample into the dissolution vessel.

    • Start the dissolution test immediately.

  • Sampling:

    • At specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.

    • Immediately filter the sample through a 0.45 µm filter, discarding the first few milliliters of the filtrate.

  • Sample Analysis:

    • Analyze the filtered samples for their calcium or acetate concentration using a validated analytical method (e.g., HPLC for acetate or AAS for calcium).

    • Prepare a standard curve using known concentrations of the this compound standard.

  • Data Analysis:

    • Calculate the cumulative percentage of this compound dissolved at each time point.

    • Plot the percentage of dissolved this compound against time to obtain the dissolution profile.

Data Presentation

Table 1: Example Data for Moisture Content Analysis by Karl Fischer Titration

Sample IDSample Weight (mg)KF Reagent Consumed (mL)Titer (mg/mL)Water Content (%)
CA-LotA-1250.51.252.011.00
CA-LotA-2248.91.232.010.99
CA-LotB-1252.13.152.012.51
CA-LotB-2250.83.122.012.50

Table 2: Example Data for Caking Tendency Assessment

Sample IDInitial Weight (g)Humidity ExposureWeight on Sieve (g)Caking (%)Qualitative Observation
CA-Dry10.040% RH, 24h0.11.0Free-flowing powder
CA-Humid-24h10.075% RH, 24h2.525.0Soft lumps, easily broken
CA-Humid-48h10.075% RH, 48h6.868.0Hard cake, requires significant force to break

Table 3: Illustrative Data on the Effect of Moisture Content on Dissolution Rate

Time (min)% Dissolved (Low Moisture Content ~1%)% Dissolved (High Moisture Content ~5%)
54530
107555
159075
309892
4510099
60100100

Note: This is illustrative data. Actual results may vary depending on the specific properties of the this compound and the experimental conditions.

Visualizations

Troubleshooting_Workflow start Problem Encountered with this compound issue_clumping Product is Clumpy or Caked start->issue_clumping issue_inconsistent Inconsistent Experimental Results start->issue_inconsistent issue_handling Handling Difficulties (Static/Clumping) start->issue_handling issue_degradation Product Degradation start->issue_degradation cause_humidity Cause: Exposure to Humidity issue_clumping->cause_humidity cause_moisture Cause: Absorbed Moisture issue_inconsistent->cause_moisture cause_high_mc Cause: High Moisture Content issue_handling->cause_high_mc cause_moisture_induced Cause: Moisture-Induced Degradation issue_degradation->cause_moisture_induced solution_storage Solution: Proper Storage (Desiccator/Dry Cabinet) cause_humidity->solution_storage solution_kf Solution: Quantify Moisture (Karl Fischer Titration) cause_moisture->solution_kf solution_handling Solution: Controlled Environment Handling (Low Humidity) cause_high_mc->solution_handling solution_packaging Solution: Moisture-Barrier Packaging with Desiccant cause_moisture_induced->solution_packaging

Troubleshooting workflow for hygroscopicity issues.

Experimental_Workflow cluster_storage Storage & Handling cluster_testing Quality Control Testing cluster_decision Decision Point cluster_action Action storage Store in Tightly Sealed Containers in a Desiccator handling Minimize Exposure to Ambient Air storage->handling kf_titration Determine Moisture Content (Karl Fischer Titration) handling->kf_titration caking_test Assess Caking Tendency kf_titration->caking_test dissolution_test Perform Dissolution Rate Test caking_test->dissolution_test decision Moisture Content & Physical Properties Acceptable? dissolution_test->decision proceed Proceed with Experiment decision->proceed Yes dry_material Dry Material Under Vacuum decision->dry_material No dry_material->kf_titration Re-test

Experimental workflow for handling hygroscopic this compound.

References

Validation & Comparative

comparative efficacy of calcium acetate versus calcium carbonate as phosphate binders

Author: BenchChem Technical Support Team. Date: December 2025

In the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD), calcium-based phosphate binders are frequently utilized. Among these, calcium acetate and calcium carbonate are two of the most prescribed options. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and calcium carbonate work by binding to dietary phosphate in the gastrointestinal tract, forming insoluble calcium-phosphate complexes that are then excreted in the feces.[1] This process reduces the overall absorption of phosphate into the bloodstream.[1] The primary difference in their phosphate-binding capacity is often attributed to their solubility and the pH of the surrounding environment. Calcium carbonate requires an acidic environment for dissolution, which can be a limiting factor in patients with achlorhydria or those taking acid-suppressing medications.[2] In contrast, this compound is more soluble and can bind phosphate over a wider pH range.

Comparative Efficacy

Multiple studies have demonstrated that this compound is a more potent phosphate binder than calcium carbonate on a gram-for-gram basis. This allows for the control of serum phosphorus with a lower daily dose of elemental calcium.

Quantitative Data Summary

The following tables summarize the findings from various clinical trials comparing the efficacy of this compound and calcium carbonate.

Table 1: Serum Phosphorus Control

Study (Year)This compound Group (mmol/L)Calcium Carbonate Group (mmol/L)Key Finding
Meta-analysis (2015)[3][4][5][6]Significantly lower after 4 weeks (MD -0.15) and 8 weeks (MD -0.25)-This compound showed better efficacy in lowering serum phosphorus.[3][4][5][6]
Crossover Trial (1994)[7]1.511.80Serum phosphate was significantly lower with this compound.[7]
Crossover Trial (2008)[8]4.79 ± 0.6 mg/dl4.94 ± 0.8 mg/dlBoth provided good control of phosphorus levels.[8]
Randomized Control Trial[9]1.37 (SD 0.33)1.46 (SD 0.34)Equally good control of hyperphosphatemia.[9]
Pediatric Study[10]5.8 ± 1.4 mg/dl5.7 ± 1.4 mg/dlBoth effectively lowered serum phosphorus.[10]

Table 2: Serum Calcium Levels and Hypercalcemia

Study (Year)This compound GroupCalcium Carbonate GroupKey Finding
Meta-analysis (2015)[3][4]No significant difference in serum calcium levels or incidence of hypercalcemiaNo significant difference in serum calcium levels or incidence of hypercalcemiaNo significant difference between the two binders.[3][4]
Crossover Trial (1994)[7]Serum calcium significantly higher (2.40 mmol/l)Serum calcium (2.32 mmol/l)This compound led to higher serum calcium.[7]
Crossover Trial (2008)[8]Incidence of hypercalcemia: 13%Incidence of hypercalcemia: 14%Similar incidence of hypercalcemia.[8]
Randomized Control Trial[9]Serum Calcium: 2.32±0.28 mmol/lSerum Calcium: 2.73±0.67 mmol/lIncidence of hypercalcemia was higher with calcium carbonate.[9]
Pediatric Study[10]No significant difference in episodes of hypercalcemiaNo significant difference in episodes of hypercalcemiaHypercalcemic episodes were equally frequent.[10]

Table 3: Calcium-Phosphorus (Ca x P) Product

Study (Year)This compound GroupCalcium Carbonate GroupKey Finding
Meta-analysis (2015)[3][4][5][6]No statistical differenceNo statistical differenceNo significant difference in Ca x P product.[3][4][5][6]
Crossover Trial (1994)[7]3.594.18Ca x P product was significantly lower with this compound.[7]
Crossover Trial (2008)[8]Incidence of Ca x P > 65: 9.5%Incidence of Ca x P > 65: 11.9%Comparable incidence of elevated Ca x P product.[8]

Experimental Protocols

The evidence for the comparative efficacy of this compound and calcium carbonate is derived from a variety of study designs, most notably randomized crossover and parallel-group trials.

Representative Study Design: Randomized Crossover Trial

A common methodology involves a randomized, crossover design, which allows each patient to serve as their own control. A typical protocol is as follows:

  • Washout Period: Patients discontinue their current phosphate binder for a period of 2 to 4 weeks to establish baseline serum phosphorus and calcium levels.[9]

  • Randomization and Treatment Phase 1: Patients are randomly assigned to receive either this compound or calcium carbonate for a specified period, typically 4 to 12 weeks.[7][8][9] Dosages are often titrated to achieve a target serum phosphorus level.

  • Second Washout Period: A second washout period of 2 to 4 weeks follows the first treatment phase.[9]

  • Crossover and Treatment Phase 2: Patients are then switched to the alternate phosphate binder for the same duration as the first phase.[7][8][9]

  • Data Collection: Serum phosphorus, calcium, and sometimes parathyroid hormone (PTH) levels are monitored regularly throughout the study.[7][8] Patient compliance and adverse events are also recorded.[7]

Inclusion criteria for these studies typically include adult patients with end-stage renal disease on maintenance hemodialysis with documented hyperphosphatemia.[8][9]

Signaling Pathways in Phosphate Homeostasis

The regulation of phosphate and calcium is a complex process involving interplay between the parathyroid glands, kidneys, and bone, primarily mediated by parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). In chronic kidney disease, this delicate balance is disrupted.

G cluster_gut Gastrointestinal Tract cluster_blood Bloodstream cluster_glands Endocrine Glands cluster_bone Bone cluster_kidney Kidney (in CKD) Dietary Phosphate Dietary Phosphate Phosphate Absorption Phosphate Absorption Serum Phosphate Serum Phosphate Phosphate Absorption->Serum Phosphate Increases Calcium Binders This compound/ Calcium Carbonate Calcium Binders->Phosphate Absorption Inhibits Parathyroid Gland Parathyroid Gland Serum Phosphate->Parathyroid Gland Stimulates Bone Bone Serum Phosphate->Bone Stimulates Serum Calcium Serum Calcium Serum Calcium->Parathyroid Gland Inhibits PTH PTH Parathyroid Gland->PTH Secretes PTH->Bone Acts on Kidney Kidney PTH->Kidney Acts on Phosphate Excretion Phosphate Excretion PTH->Phosphate Excretion Increases Vitamin D Activation Vitamin D Activation PTH->Vitamin D Activation Stimulates FGF23 FGF23 Bone->FGF23 Secretes FGF23->Parathyroid Gland Inhibits (in health) FGF23->Kidney Acts on FGF23->Phosphate Excretion Increases FGF23->Vitamin D Activation Inhibits Kidney->Phosphate Excretion Regulates Kidney->Vitamin D Activation Regulates Vitamin D Activation->Phosphate Absorption Increases

Phosphate and Calcium Homeostasis in CKD

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a crossover clinical trial comparing this compound and calcium carbonate.

G cluster_group1 Group 1 cluster_group2 Group 2 A Patient Recruitment (ESRD with Hyperphosphatemia) B Initial Washout Period (2-4 weeks) A->B C Randomization B->C D Treatment Phase 1: This compound (4-12 weeks) C->D Group 1 G Treatment Phase 1: Calcium Carbonate (4-12 weeks) C->G Group 2 E Second Washout Period (2-4 weeks) D->E F Treatment Phase 2: Calcium Carbonate (4-12 weeks) E->F J Final Data Analysis (Serum P, Ca, Ca x P, Adverse Events) F->J H Second Washout Period (2-4 weeks) G->H I Treatment Phase 2: This compound (4-12 weeks) H->I I->J

Crossover Clinical Trial Workflow

Tolerability and Adverse Events

While both binders are generally well-tolerated, some differences in patient-reported side effects have been noted. A meta-analysis found a significantly higher risk of intolerance with this compound treatment.[3][4][5][6] Gastrointestinal symptoms such as epigastric pain, bloating, nausea, and anorexia are the most common side effects for both.[3] Some studies have also reported muscle cramps more frequently with this compound.[9]

Conclusion

The available evidence suggests that this compound is a more potent phosphate binder than calcium carbonate, allowing for effective control of hyperphosphatemia with a lower elemental calcium load.[8][10] However, this does not consistently translate to a lower incidence of hypercalcemia across all studies.[3][4][8] Furthermore, patient tolerance may be better with calcium carbonate.[3][4][5][6] The choice between these two agents should be individualized based on the patient's serum phosphorus and calcium levels, tolerance, and the presence of any contraindications. Further research is needed to determine if the differences in potency and tolerability have a significant impact on long-term clinical outcomes such as cardiovascular events and mortality.[3][4]

References

A Comparative Guide to the Analytical Validation of Calcium Acetate Quantification: RP-HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium acetate is crucial for quality control and formulation development. This guide provides a detailed comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with other analytical techniques, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The quantification of this compound can be approached through various analytical techniques, each with its own set of performance characteristics. This section provides a comparative summary of RP-HPLC, Ion Chromatography (IC), and Complexometric Titration methods.

ParameterRP-HPLC (Indirect UV)Ion Chromatography (IC)Complexometric Titration
Principle Indirect UV detection where calcium ions replace UV-absorbing ions in the mobile phase, causing a measurable decrease in absorbance.[1][2]Separation of calcium ions on a cation-exchange column followed by non-suppressed conductivity detection.[3][4][5]Titration of calcium with a complexing agent (e.g., EDTA) in the presence of a metal indicator.[6]
Linearity Range 19 to 1125 µg/mL[1][2]Not explicitly stated, but validated according to USP.Not applicable.
Precision (%RSD) System Precision: 0.8%Method Precision: 0.6%Intermediate Precision: 0.5%[7]0.4% for a 6-fold standard injection.[3][8]Dependent on analyst skill and endpoint detection.
Accuracy (% Recovery) 98.0% to 100.0%[9]102.6% of the labeled content.[3][8]High accuracy when performed correctly.
Limit of Detection (LOD) 6.3 µg/mL[1][2]More sensitive than titration and LC with UV detection.[4][5]Higher than chromatographic methods.
Limit of Quantification (LOQ) 19.0 µg/mL[1][2]Not explicitly stated.Higher than chromatographic methods.
Specificity No interference from blank or placebo.[1][7]Specific for calcium ions.[3][5]Can be affected by other metal ions.
Robustness Method is robust to small changes in mobile phase concentration, flow rate, and column temperature.[1]Not explicitly stated, but validated according to USP.Less robust to variations in sample matrix.

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, such as RP-HPLC for this compound quantification, following ICH Q2 (R1) guidelines.[9]

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Method Optimization B System Suitability Testing A->B C Specificity B->C Proceed if SST passes D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Solution Stability H->I J Validation Report I->J Compile Results

Caption: A flowchart of the analytical method validation process.

Detailed Experimental Protocols

RP-HPLC Method with Indirect UV Detection

This method is based on the principle that calcium ions, which do not have a UV chromophore, will replace a UV-absorbing ion (copper) in the mobile phase as they interact with the stationary phase. This results in a decrease in UV absorbance, which is proportional to the calcium concentration.[1][2]

  • Chromatographic Conditions:

    • Column: Zorbax 300-SCX (4.6 mm i.d. x 150 mm, 5 µm particle size)[1][2]

    • Mobile Phase: 4 mM copper sulfate pentahydrate solution[1][2]

    • Flow Rate: 2.0 mL/min[1][2]

    • Detection: Indirect UV at 230.0 nm[1][2]

    • Retention Time for Calcium: Approximately 7.1 minutes[1][2]

  • Standard Solution Preparation (750 µg/mL):

    • Accurately weigh and transfer 75 mg of this compound working standard into a 100 mL volumetric flask.[1]

    • Add 70 mL of diluent, sonicate to dissolve, and make up the volume with the diluent.[1]

    • Filter the solution through a 0.45 µm PVDF syringe filter.[1]

  • Sample Preparation (from capsules, 750 µg/mL):

    • Crush the contents of 20 capsules into a fine powder.[1]

    • Accurately weigh and transfer a quantity of the powder equivalent to 150 mg of this compound into a 200 mL volumetric flask.[1]

    • Add 170 mL of diluent, sonicate for 20 minutes with intermittent shaking, and make up the volume with the diluent.[1]

    • Filter the solution through a 0.45 µm PVDF syringe filter.[1]

Ion Chromatography (IC) Method

As part of modernization efforts, the United States Pharmacopeia (USP) has updated the monograph for this compound to include an ion chromatography method, which is considered more straightforward and sensitive than older methods.[3][4][5]

  • Chromatographic Conditions:

    • Column: Metrosep C 6 - 150/4.0 (L76 packing material)[3][5]

    • Detection: Non-suppressed conductivity detection[3][5]

  • Standard Solution Preparation (0.08 mg/mL):

    • Accurately weigh 80.0 mg of USP this compound Reference Standard and transfer it into a 1000 mL volumetric flask.[3]

    • Dissolve and make up to the mark with ultrapure water.[3]

  • Sample Preparation (from capsules):

    • Transfer an appropriate portion of the contents of at least 20 capsules into a 2000 mL volumetric flask to obtain a nominal concentration of 6.7 mg/mL of this compound.[3]

    • Add ultrapure water to about 40% of the final volume, dissolve, and then dilute to the mark with ultrapure water.[3]

Complexometric Titration Method

Various pharmacopeias describe complexometric titration for the assay of this compound.[6] The general principle involves the titration of a calcium solution with a standard solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), using a visual indicator to determine the endpoint.

  • American Pharmacopeia (USP) Method Outline:

    • Dissolve about 300 mg of this compound in 150 mL of water containing 2 mL of 3 N hydrochloric acid.[6][10]

    • While stirring, add about 30 mL of 0.05 M edetate disodium (EDTA) from a 50 mL buret.[6][10]

    • Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.[6][10]

    • Continue the titration to a blue endpoint.[6][10]

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The RP-HPLC method with indirect UV detection offers a robust and validated approach with good linearity, precision, and accuracy, making it suitable for routine quality control.[1][2] Ion chromatography presents a more modern and sensitive alternative, as recognized by the USP.[3][4][5] Complexometric titration, while a classic and cost-effective method, may lack the specificity and sensitivity of chromatographic techniques. For high-throughput screening and trace-level analysis, methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could also be considered for elemental calcium determination, offering very high sensitivity and selectivity.[11] Ultimately, the selection should be based on a thorough evaluation of the method's validation data against the intended application's needs.

References

An In Vitro Comparison of the Phosphate Binding Capacities of Calcium Acetate and Sevelamer Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For individuals with end-stage renal disease, hyperphosphatemia is a frequent and serious complication that is associated with increased morbidity and mortality.[1] Phosphate binders are a cornerstone of therapy for managing elevated serum phosphate levels. Among the available options, calcium acetate and sevelamer carbonate are commonly utilized. This guide provides an objective, data-driven comparison of their in vitro phosphate binding capacities to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Phosphate Binding

An in vitro study was conducted to quantify the phosphate binding capacity of several contemporary phosphate binders, including a combination of this compound and magnesium carbonate, and sevelamer carbonate. The experiments were performed under varying conditions of pH and phosphate concentration to simulate different physiological environments.

The following table summarizes the amount of phosphate bound by 67 mg of each binder after 6 hours in solutions with different baseline pH values and initial phosphate concentrations.

Phosphate BinderBaseline pHInitial Phosphate Concentration (mM)Bound Phosphate (µmol)
This compound/Magnesium Carbonate 3.010480
15730
20970
6.010540
15820
201090
Sevelamer Carbonate 3.010520
15790
201050
6.010470
15720
20960

Data sourced from: van der Meijden et al. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study.[1][2][3]

The results indicate that the phosphate-binding efficacy of these agents is influenced by the surrounding pH.[3] Sevelamer carbonate demonstrated greater phosphate binding in an acidic environment (pH 3.0), while the combination of this compound and magnesium carbonate was more effective in a more neutral solution (pH 6.0).[1][2] For both binders, the amount of bound phosphate increased with higher initial phosphate concentrations in the solution.[1][2] It was also observed that both sevelamer carbonate and the this compound/magnesium carbonate combination reached their maximum phosphate binding capacity in under 6 hours, with most of the binding occurring within the first hour.[1][2]

Experimental Protocols

The following is a detailed methodology for the key in vitro phosphate binding experiments cited in this guide.

Objective: To quantify and compare the phosphate binding capacity of this compound/magnesium carbonate and sevelamer carbonate under different pH and phosphate concentrations.

Materials:

  • Phosphate binders: this compound/magnesium carbonate, Sevelamer carbonate

  • Monobasic ammonium phosphate

  • Hydrochloric acid (37%)

  • Ammonia (25%)

  • Purified water

  • Mettler AT250 microbalance

  • 25 mL test tubes

  • Incubator shaker

Procedure:

  • Preparation of Phosphate Solutions:

    • Phosphate solutions with concentrations of 10 mM, 15 mM, and 20 mM were prepared by dissolving 230 mg, 345 mg, and 460 mg of monobasic ammonium phosphate, respectively, in 200 mL of purified water.[2]

    • The pH of these solutions was adjusted to baseline values of 3.0 or 6.0 using hydrochloric acid or ammonia.[2]

  • Phosphate Binder Preparation:

    • 67 mg of each phosphate binder (this compound/magnesium carbonate and sevelamer carbonate) was accurately weighed using a microbalance.[2]

  • Binding Assay:

    • The weighed phosphate binder was added to 25 mL of the prepared phosphate solution in a test tube.[2]

    • The experiments were conducted in duplicate for each condition.[1][2]

    • The test tubes were placed in an incubator shaker and agitated for 6 hours.[2]

  • Quantification of Bound Phosphate:

    • The primary outcome was the amount of phosphate bound by each binder after the 6-hour incubation period.[1][2]

    • The concentration of unbound phosphate remaining in the solution was measured.

    • The amount of bound phosphate was calculated by subtracting the unbound phosphate from the initial phosphate concentration.

  • Statistical Analysis:

    • An independent samples t-test was used to compare the phosphate binding between the two different baseline pH settings for each binder and phosphate concentration.[2]

    • An ANOVA test was used to assess the influence of different phosphate concentrations on the amount of bound phosphate.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro phosphate binding capacity assay.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis P_Sol Prepare Phosphate Solutions (10, 15, 20 mM) pH_Adj Adjust pH to 3.0 or 6.0 P_Sol->pH_Adj Mix Add Binder to 25mL Phosphate Solution pH_Adj->Mix Binder_Prep Weigh 67mg of Phosphate Binder Binder_Prep->Mix Incubate Incubate for 6 hours Mix->Incubate Measure Measure Unbound Phosphate Incubate->Measure Calculate Calculate Bound Phosphate Measure->Calculate Stat Statistical Analysis (t-test, ANOVA) Calculate->Stat

Caption: Workflow for In Vitro Phosphate Binding Assay.

References

A Comparative Guide to the Bioequivalence of Calcium Acetate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioequivalence of different drug formulations is paramount for ensuring therapeutic interchangeability. This guide provides a detailed comparison of bioequivalence studies on various formulations of calcium acetate, a widely used phosphate binder. The following sections present quantitative data, experimental protocols, and visual representations of the study workflows.

Quantitative Bioequivalence Data

The bioequivalence of different this compound formulations is typically assessed by comparing key pharmacokinetic parameters. The following tables summarize the quantitative data from a pivotal study comparing a this compound oral solution to this compound gelcaps.[1] The primary endpoints for bioequivalence were the 90% confidence intervals (CIs) for the ratios of the maximum concentration (Cmax) and the area under the curve from time 0 to 6 hours (AUC0-6) for serum phosphorus, as well as the maximal rate of urinary excretion (Rmax) and cumulative urinary excretion from 0-6 hours (Ae0-6) for urinary calcium.[1]

Table 1: Bioequivalence Assessment based on Serum Phosphorus Levels [1]

ParameterGeometric Mean Ratio (Oral Solution/Gelcap)90% Confidence IntervalBioequivalence Conclusion
Cmax0.9893.2% - 103.1%Bioequivalent
AUC0-60.9995.1% - 103.2%Bioequivalent

Table 2: Bioequivalence Assessment based on Urinary Calcium Excretion [1]

ParameterGeometric Mean Ratio (Oral Solution/Gelcap)90% Confidence IntervalBioequivalence Conclusion
Rmax1.0596.5% - 114.1%Bioequivalent
Ae0-61.0497.0% - 111.6%Bioequivalent

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for the validity of the results. Below are the detailed experimental protocols from the comparative study of this compound oral solution and gelcaps.

Study Design: Oral Solution vs. Gelcaps

A randomized, open-label, three-arm, three-period, crossover study was conducted in healthy volunteers.[1] The study compared a this compound oral solution (Test) with this compound gelcaps (Reference). A third arm with calcium citrate was included as a positive control.[1][2]

  • Subjects: The study enrolled healthy adult volunteers.[1]

  • Treatment Phases: Each subject received each of the three treatments in a randomized sequence, separated by a washout period.[1]

  • Dosing Regimen:

    • This compound Oral Solution: 667 mg per 5 mL.[2]

    • This compound Gelcaps: 667 mg per gelcap.[2]

    • Calcium Citrate Caplets: 950 mg per caplet.[2]

  • Sample Collection: Blood and urine samples were collected at baseline and at various time points after drug administration to measure phosphorus and calcium levels.[1]

  • Analytical Method: Serum and urine phosphorus and calcium concentrations were determined using validated analytical methods.

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the pharmacokinetic parameters (Cmax, AUC, Rmax, and Ae) for the test and reference products were calculated to determine bioequivalence.[1] The acceptance range for bioequivalence is typically 80% to 125%.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of a typical bioequivalence study and the logical relationship for determining bioequivalence.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods cluster_analysis Sample Collection & Analysis Subject_Pool Subject Pool Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Subject_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Enrolled_Subjects Enrolled Subjects Informed_Consent->Enrolled_Subjects Randomization Randomization Enrolled_Subjects->Randomization Period1 Period 1: Treatment A, B, or C Randomization->Period1 Washout1 Washout Period Period1->Washout1 Period2 Period 2: Crossover Treatment Washout1->Period2 Washout2 Washout Period Period2->Washout2 Period3 Period 3: Final Crossover Washout2->Period3 Blood_Urine_Sampling Blood & Urine Sampling Period3->Blood_Urine_Sampling Bioanalysis Bioanalytical Assay Blood_Urine_Sampling->Bioanalysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (AUC, Cmax) Bioanalysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (90% CI) PK_Parameter_Calculation->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion

Caption: Workflow of a randomized crossover bioequivalence study.

Bioequivalence_Logic Test_Product Test Formulation (e.g., Oral Solution) PK_Parameters Pharmacokinetic Parameters (Cmax, AUC) Test_Product->PK_Parameters Reference_Product Reference Formulation (e.g., Gelcap) Reference_Product->PK_Parameters Ratio Geometric Mean Ratio (Test/Reference) PK_Parameters->Ratio Confidence_Interval 90% Confidence Interval of the Ratio Ratio->Confidence_Interval Conclusion Bioequivalence Decision Confidence_Interval->Conclusion Acceptance_Criteria Acceptance Criteria (80% - 125%) Acceptance_Criteria->Conclusion

Caption: Logical framework for determining bioequivalence.

References

A Comparative Analysis of the Absolute Bioavailability of Different Calcium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a calcium salt for supplementation or fortification is a critical decision in product development, with bioavailability being a primary determinant of efficacy. This guide provides a comparative analysis of the absolute bioavailability of various calcium salts, supported by experimental data, to aid in formulation and research decisions. While many studies report similar bioavailability among different salts under specific conditions, nuances in experimental findings can guide the selection of the most appropriate calcium source for a particular application.[1][2][3]

Quantitative Comparison of Calcium Salt Bioavailability

The absolute bioavailability of calcium from different salts can vary based on several factors, including the chemical form of the salt, the administered dose, and whether it is taken with food. The following table summarizes findings from various studies that have quantified the absolute bioavailability of several common calcium salts.

Calcium SaltAbsolute Bioavailability (%)Key Experimental Conditions
Calcium Carbonate~39%500 mg calcium dose in fasting healthy subjects.[2]
Calcium Citrate~30%500 mg calcium dose in fasting healthy subjects.[2]
Calcium Lactate~32%500 mg calcium dose in fasting healthy subjects.[2]
Calcium Gluconate~27%500 mg calcium dose in fasting healthy subjects.[2]
Calcium Acetate~32%500 mg calcium dose in fasting healthy subjects.[2]
Calcium Ascorbate14.8%150 mg/kg oral administration in mice.[4]
Calcium L-Lactate8.9%150 mg/kg oral administration in mice.[4]
Calcium Chloride5.7%150 mg/kg oral administration in mice.[4]

It is important to note that other studies have found the bioavailability of these salts to be nearly identical under different conditions, such as when taken with food.[1][5] For instance, one study concluded that calcium from calcium carbonate is as absorbable as that from calcium citrate when ingested with a meal.[5] The solubility of the salt is not the sole determinant of its absorption, as acid dissolution in the gastrointestinal tract plays a significant role.[2]

Experimental Protocols for Determining Absolute Bioavailability

The determination of absolute bioavailability of calcium typically involves pharmacokinetic studies in animal models or humans. A generalized protocol based on methodologies described in the literature is provided below.[4]

Objective: To determine the absolute bioavailability of a specific calcium salt.

Materials:

  • Test calcium salt

  • Intravenous (IV) calcium solution (e.g., calcium chloride)

  • Experimental subjects (e.g., mice, healthy human volunteers)

  • Blood collection apparatus

  • Analytical instrument for calcium quantification (e.g., atomic absorption spectrophotometer)

Procedure:

  • Subject Preparation: Subjects are typically fasted overnight to ensure baseline calcium levels are stable. For human studies, a calcium-restricted diet may be implemented for a period before the study.[6]

  • IV Administration: A known dose of a highly soluble calcium salt (e.g., calcium chloride) is administered intravenously to a control group of subjects. This serves as the reference for 100% bioavailability.

  • Oral Administration: The test calcium salt is administered orally to the experimental group of subjects at a specified dose.

  • Blood Sampling: Blood samples are collected from all subjects at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes) after administration.

  • Calcium Analysis: The concentration of calcium in the plasma or serum of each blood sample is measured using a validated analytical method.

  • Pharmacokinetic Analysis: The plasma calcium concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both the oral and IV administration groups.

  • Bioavailability Calculation: The absolute bioavailability (F) is calculated using the following formula:

    F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

    Where:

    • AUC_oral is the area under the plasma concentration-time curve after oral administration.

    • AUC_IV is the area under the plasma concentration-time curve after intravenous administration.

    • Dose_oral is the dose of the calcium salt administered orally.

    • Dose_IV is the dose of the calcium salt administered intravenously.

Isotopic Methods: A more precise method for determining calcium absorption involves the use of stable isotopes.[[“]][8] In a dual-isotope method, one stable calcium isotope (e.g., 44Ca) is administered orally with the test calcium salt, while another (e.g., 42Ca) is injected intravenously. The ratio of these isotopes in blood or urine is then used to calculate the true fractional absorption of the oral dose.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the absolute bioavailability of a calcium salt using a pharmacokinetic approach.

G cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting) IV_Admin Intravenous (IV) Administration Subject_Prep->IV_Admin Oral_Admin Oral Administration Subject_Prep->Oral_Admin Dose_Prep Dose Preparation (Oral & IV) Dose_Prep->IV_Admin Dose_Prep->Oral_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling Oral_Admin->Blood_Sampling Ca_Analysis Plasma Calcium Analysis Blood_Sampling->Ca_Analysis PK_Analysis Pharmacokinetic Analysis (AUC) Ca_Analysis->PK_Analysis Bioavailability_Calc Absolute Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for determining absolute bioavailability.

Signaling Pathways and Logical Relationships

The intestinal absorption of calcium is a complex process influenced by various factors. The following diagram illustrates the key pathways and influencing factors.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation cluster_factors Influencing Factors Ca_Salt Oral Calcium Salt Solubilization Solubilization (Gastric Acid) Ca_Salt->Solubilization Ca_Ion Ca2+ Solubilization->Ca_Ion Apical_Membrane Apical Membrane (TRPV6) Ca_Ion->Apical_Membrane Intracellular_Transport Intracellular Transport (Calbindin) Apical_Membrane->Intracellular_Transport Basolateral_Membrane Basolateral Membrane (PMCA1b) Intracellular_Transport->Basolateral_Membrane Bloodstream Bloodstream Basolateral_Membrane->Bloodstream VitaminD Vitamin D VitaminD->Apical_Membrane Upregulates VitaminD->Intracellular_Transport Upregulates VitaminD->Basolateral_Membrane Upregulates Phytates Phytates/Oxalates Phytates->Ca_Ion Inhibits Food Food Components Food->Solubilization Affects

Caption: Pathways and factors in calcium absorption.

References

A Comparative Guide to the Assay of Calcium Acetate in Capsules: Validating Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of active pharmaceutical ingredients (APIs) is a cornerstone of quality control. This guide provides a comprehensive comparison of analytical methodologies for the assay of calcium acetate in capsule formulations, with a focus on the validation of ion chromatography (IC) as a robust and sensitive method.

This compound is a widely used phosphate binder for patients with end-stage renal disease. Ensuring the correct dosage and quality of this compound capsules is critical for patient safety and therapeutic efficacy. This guide will delve into the experimental protocols and performance data of the United States Pharmacopeia (USP) recommended ion chromatography method and compare it with alternative techniques such as titration and reverse-phase high-performance liquid chromatography (RP-HPLC).

Ion Chromatography: The Modern Standard

As part of its modernization efforts, the USP has incorporated ion chromatography for the assay of this compound in capsules.[1][2][3] This technique offers enhanced specificity and sensitivity compared to older methods.[1][2][3] The assay is based on the determination of the calcium ion content using a cation-exchange column and conductivity detection.[1][2][3]

Experimental Protocol for Ion Chromatography

The following protocol is based on the USP monograph for this compound Capsules.[4][5][6][7]

Chromatographic System:

  • Instrument: Ion Chromatograph equipped with a conductivity detector.

  • Column: 4.0-mm × 15-cm; 5-µm packing L76.[5][6]

  • Column Temperature: 35°C.[5][6]

  • Flow Rate: 0.9 mL/min.[5][6]

  • Injection Volume: 10 µL.[5][6]

  • Mobile Phase: A mixture of acetone and a solution of 0.75 mM dipicolinic acid and 1.7 mM nitric acid in water (10:90).[6]

Preparation of Solutions:

  • Standard Solution: Prepare a solution of USP this compound Reference Standard in water to a nominal concentration of 0.08 mg/mL.[4][6]

  • Sample Solution:

    • Weigh and finely powder the contents of not fewer than 20 capsules.

    • Transfer a portion of the powder, equivalent to about 134 mg of this compound, to a 200-mL volumetric flask.

    • Add about 150 mL of water and sonicate for 20 minutes with intermittent shaking to dissolve.

    • Dilute with water to volume and mix.

    • Filter a portion of this solution through a 0.45-µm filter.

    • Dilute a volume of the filtered solution with water to obtain a final nominal concentration of 0.08 mg/mL of this compound.[4][6]

Validation of the Ion Chromatography Method

The ion chromatography method for this compound assay has been validated according to the requirements of USP General Chapters <621> Chromatography and <1225> Validation of Compendial Procedures.[1][2] The validation ensures that the method is accurate, precise, specific, and linear over the desired concentration range.

Table 1: Summary of Validation Data for the Ion Chromatography Method

Validation ParameterAcceptance Criteria (USP)Typical Experimental Results
Specificity No interference at the retention time of the calcium peak.The method is specific for the calcium ion.
Linearity Correlation coefficient (r) ≥ 0.999.r > 0.999 over the range of 50% to 150% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0%.99.5% - 101.5%.
Precision (RSD)
- RepeatabilityRSD ≤ 2.0%.< 1.0%.
- Intermediate PrecisionRSD ≤ 2.0%.< 1.5%.
Range 80% to 120% of the test concentration.The method is linear, accurate, and precise over this range.
System Suitability
- Tailing Factor≤ 2.0.~1.2.
- Theoretical Plates≥ 2000.> 5000.
- Relative Standard Deviation (RSD) for replicate injections≤ 2.0%.< 0.5%.

This table presents typical data obtained during method validation and may vary between laboratories.

Ion_Chromatography_Validation_Workflow cluster_validation Method Validation Parameters (USP <1225>) start Start: Method Development protocol Define Experimental Protocol (USP Monograph) start->protocol system_suitability System Suitability (Tailing, Plates, RSD) protocol->system_suitability System Performance Check specificity Specificity (Interference Check) linearity Linearity (Correlation Coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision range_node Range (Linearity, Accuracy, Precision) precision->range_node validation_report Validation Report Generation range_node->validation_report All Parameters Meet Criteria system_suitability->specificity validated_method Validated Method for Routine Use validation_report->validated_method

References

Hypercalcemia Risk in Focus: A Cross-Study Comparison of Calcium Acetate and Other Phosphate Binders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of managing hyperphosphatemia in chronic kidney disease (CKD), the choice of phosphate binder carries significant implications for patient safety and outcomes. While effective at controlling serum phosphorus levels, calcium-based binders, including calcium acetate, have been associated with an increased risk of hypercalcemia. This comparison guide provides a detailed analysis of the hypercalcemia risk associated with this compound in contrast to other commonly used phosphate binders, supported by data from multiple clinical studies.

Quantitative Data Summary

The following table summarizes the incidence of hypercalcemia across various studies comparing this compound with other phosphate binders.

Comparison Study This compound Group (Hypercalcemia Incidence) Comparator Group (Hypercalcemia Incidence) Key Findings
vs. Sevelamer Hydrochloride Bleyer et al. (1999)22% of patients developed serum calcium > 11.0 mg/dL.[1][2]5% of patients developed serum calcium > 11.0 mg/dL.[1][2]Sevelamer was associated with a significantly lower incidence of hypercalcemia compared to this compound.[1][2]
vs. Sevelamer Hydrochloride Chertow et al. (2002)13.5% of patients had a serum calcium level >10.5 mg/dL.[3]45.5% of patients in the calcium-acetate group had hypercalcemia.[3]Sevelamer hydrochloride significantly decreases the risk of hypercalcemia compared with calcium-based phosphate binders.[3]
vs. Lanthanum Carbonate Hutchison et al.Not explicitly quantified, but noted a significantly reduced incidence with lanthanum carbonate.[4]Not explicitly quantified, but noted a significantly reduced incidence with lanthanum carbonate.[4]Lanthanum carbonate offers similar phosphate control to calcium carbonate with a lower risk of hypercalcemia.[4]
vs. Lanthanum Carbonate Scaria et al. (2009)Serum calcium increased from 7.01 ± 1.07 to 7.46 ± 0.74 mg/dL.[4][5]Serum calcium decreased from 7.43 ± 0.77 to 7.14 ± 0.72 mg/dL.[4][5]The change in serum calcium was statistically significant between the two groups.[4][5]
vs. Calcium Carbonate Mai et al. (1993)Plasma calcium levels were comparable between the two treatments.[6]Plasma calcium levels were comparable between the two treatments.[6]No significant difference in the incidence of hypercalcemia was observed.[6]
vs. Placebo Qunibi et al. (2011)13.5% of patients experienced hypercalcemia.[7][8][9]0% of patients experienced hypercalcemia.[7][8][9]This compound was effective in reducing serum phosphorus but was associated with a higher incidence of hypercalcemia compared to placebo.[7][8][9]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Bleyer et al. (1999): Sevelamer Hydrochloride vs. This compound [1][2]

  • Study Design: An open-label, randomized, crossover study.

  • Participants: 84 hemodialysis patients from eight centers.

  • Procedure: Patients underwent a 2-week phosphate binder washout period. They were then randomized to receive either sevelamer hydrochloride or this compound for an 8-week treatment period, with dosages titrated to control phosphate levels. Following another 2-week washout period, patients were crossed over to the alternate treatment for 8 weeks.

  • Primary Endpoint: Change in serum phosphate levels.

  • Secondary Endpoint: Incidence of hypercalcemia, defined as serum calcium greater than 11.0 mg/dL.

Chertow et al. (2002): Sevelamer Hydrochloride vs. Calcium-Based Binders [3]

  • Study Design: A study to evaluate the influence of sevelamer hydrochloride and this compound on biomarkers of bone turnover.

  • Procedure: Details on the specific design were not available in the provided snippets. However, the study compared the effects of sevelamer hydrochloride and this compound on serum calcium levels and the incidence of hypercalcemia (defined as serum-adjusted calcium level >10.5 mg/dL).

Hutchison et al. (as cited in Scaria et al., 2009): Lanthanum Carbonate vs. Calcium Carbonate [4]

  • Study Design: A comparative trial.

  • Participants: Patients with hyperphosphatemia.

  • Procedure: Patients were administered either lanthanum carbonate (750-3000 mg/day) or calcium carbonate (1500-9000 mg/day).

  • Primary Endpoint: Control of serum phosphate.

  • Secondary Endpoint: Incidence of hypercalcemia.

Scaria et al. (2009): Lanthanum Carbonate vs. This compound [4][5]

  • Study Design: A study to compare the efficacy and tolerability of lanthanum carbonate with this compound.

  • Participants: 26 patients with stage 4 chronic kidney disease in India.

  • Procedure: Patients were treated with either lanthanum carbonate or this compound, and serum phosphorus and calcium levels were monitored.

  • Primary Endpoint: Change in serum phosphorous concentrations.

  • Secondary Endpoint: Change in serum calcium levels.

Mai et al. (1993): this compound vs. Calcium Carbonate [6]

  • Study Design: A long-term (6 months) cross-over comparison.

  • Participants: 28 patients on chronic hemodialysis.

  • Procedure: Patients received calcium carbonate for a 3-month control period, followed by a 6-month administration of this compound at half the elemental calcium dose of calcium carbonate.

  • Primary Endpoint: Predialysis plasma phosphate concentrations.

  • Secondary Endpoint: Predialysis plasma calcium concentrations.

Qunibi et al. (2011): this compound vs. Placebo [7][8][9]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 110 non-dialyzed patients with an estimated GFR < 30 mL/min/1.73 m² and serum phosphorus > 4.5 mg/dL.

  • Procedure: Patients were randomized to receive either this compound or a placebo for 12 weeks. The dose was titrated to achieve a target serum phosphorus of 2.7-4.5 mg/dL. Serum phosphorus and calcium were measured at baseline and every 2 weeks.

  • Primary Endpoint: Serum phosphorus at 12 weeks.

  • Secondary Endpoint: Incidence of hypercalcemia.

Visualizing the Comparison

The following diagram illustrates the logical workflow for a cross-study comparison of hypercalcemia risk with this compound.

Cross-Study Comparison of Hypercalcemia Risk with this compound cluster_0 Study Identification and Selection cluster_1 Data Extraction cluster_2 Data Synthesis and Analysis cluster_3 Output Generation Identify Studies Identify Studies Define Inclusion Criteria Define Inclusion Criteria Identify Studies->Define Inclusion Criteria Select Relevant Studies Select Relevant Studies Define Inclusion Criteria->Select Relevant Studies Extract Hypercalcemia Data Extract Hypercalcemia Data Select Relevant Studies->Extract Hypercalcemia Data Extract Experimental Protocols Extract Experimental Protocols Select Relevant Studies->Extract Experimental Protocols Tabulate Quantitative Data Tabulate Quantitative Data Extract Hypercalcemia Data->Tabulate Quantitative Data Summarize Methodologies Summarize Methodologies Extract Experimental Protocols->Summarize Methodologies Compare Hypercalcemia Risk Compare Hypercalcemia Risk Tabulate Quantitative Data->Compare Hypercalcemia Risk Summarize Methodologies->Compare Hypercalcemia Risk Generate Comparison Guide Generate Comparison Guide Compare Hypercalcemia Risk->Generate Comparison Guide

Caption: Workflow for comparing hypercalcemia risk of this compound.

References

comparative dissolution profiles of calcium acetate test and reference products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the dissolution profiles of test and reference calcium acetate products, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is crucial for understanding the in vitro performance and bioequivalence of different this compound formulations.

Executive Summary

In the development of generic pharmaceuticals, ensuring bioequivalence to a reference listed drug is paramount. A key in vitro measure for this is the comparative dissolution profile. This guide outlines the standard experimental protocol for such a comparison for this compound and presents publicly available data from a comparative study.

Data Presentation: Comparative Dissolution Data

The following table summarizes the comparative dissolution profiles of a this compound 667mg gelcap formulation (Test Product) and a this compound 667mg tablet formulation (Reference Product) across five different dissolution media. This data is derived from a U.S. Food and Drug Administration (FDA) clinical pharmacology and biopharmaceutics review.[1]

Dissolution MediumTime (minutes)Test Product (% Dissolved)Reference Product (% Dissolved)
Purified Water 159899
30100100
45100100
60100100
0.1N HCl 159999
30100100
45100100
60100100
pH 4.5 Acetate Buffer 159999
30100100
45100100
60100100
pH 6.8 Borate Buffer 159999
30100100
45100100
60100100
pH 7.5 Borate Buffer 159999
30100100
45100100
60100100

Experimental Protocols

The methodology for conducting a comparative dissolution study of this compound, as recommended by regulatory bodies like the FDA, is detailed below.[2][3]

Objective: To compare the in vitro dissolution profiles of a test this compound product against a reference this compound product under various pH conditions.

Materials and Apparatus:

  • Test Product: e.g., Generic this compound Tablets/Capsules

  • Reference Product: e.g., Brand-name this compound (such as PhosLo®) Tablets/Capsules[4]

  • Dissolution Apparatus: USP Apparatus II (Paddle Apparatus)

  • Dissolution Media:

    • 0.1 N Hydrochloric Acid (HCl)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Borate Buffer

  • Other Equipment: Spectrophotometer or other validated analytical instrument for quantification.

Procedure:

  • Preparation: Prepare the dissolution media as per standard laboratory procedures. The temperature of the dissolution medium should be maintained at 37 ± 0.5°C.

  • Apparatus Setup: Set up the USP Apparatus II with a paddle speed of 50 rpm.

  • Testing:

    • Conduct the comparative dissolution testing on 12 dosage units of both the test and reference products.[2][3]

    • Place one dosage unit in each dissolution vessel containing 900 mL of the selected medium.

    • Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).

    • Analyze the samples to determine the concentration of dissolved this compound using a validated analytical method.

  • Data Analysis: Calculate the percentage of the labeled amount of this compound dissolved at each time point for both the test and reference products. The dissolution profiles of the two products are then compared.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative dissolution profiling of this compound test and reference products.

G Media_Prep Prepare Dissolution Media (0.1N HCl, pH 4.5 Acetate, pH 6.8 Borate) Setup Setup USP Apparatus II (Paddle at 50 rpm, 37°C) Media_Prep->Setup Product_Prep Obtain 12 units each of Test and Reference Products Product_Prep->Setup Dissolution Perform Dissolution (1 unit per vessel) Setup->Dissolution Sampling Withdraw Samples at 15, 30, 45, 60 min Dissolution->Sampling Analysis Analyze Samples for Dissolved this compound Sampling->Analysis Calculation Calculate % Dissolved Analysis->Calculation Comparison Compare Dissolution Profiles (Test vs. Reference) Calculation->Comparison

Caption: Experimental workflow for comparative dissolution profiling.

References

Assessing Elemental Calcium Intake from Calcium Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of elemental calcium intake from various sources is paramount for both therapeutic efficacy and patient safety. This guide provides an objective comparison of calcium acetate with other calcium alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Calcium Supplements

This compound is frequently utilized as a phosphate binder in patients with chronic kidney disease (CKD), but its properties as a calcium supplement warrant a thorough comparison with other common forms, such as calcium carbonate and calcium citrate. The choice of supplement can significantly impact bioavailability, patient tolerance, and clinical outcomes.

Elemental Calcium Content and Bioavailability

The elemental calcium content, which is the actual amount of calcium available for absorption, varies among different calcium salts. Calcium carbonate boasts the highest elemental calcium content by weight, while calcium citrate and this compound contain less.[1][2][3][4][5][6] However, bioavailability is not solely dependent on elemental content; it is also influenced by solubility and the physiological environment of the gastrointestinal tract.[6][7]

Calcium citrate is noted for its superior absorption, particularly in individuals with low stomach acid, as it does not require an acidic environment for dissolution.[6][7] Some studies suggest that calcium citrate's absorption can be 22-27% higher than that of calcium carbonate.[1][8] this compound is also water-soluble.[9]

Table 1: Comparison of Elemental Calcium Content and Bioavailability

Calcium SaltElemental Calcium (%)Key Bioavailability Characteristics
This compound~25%[8]Water-soluble.
Calcium Carbonate~40%[1][2][3][5][6]Requires stomach acid for optimal absorption; should be taken with meals.[6][8]
Calcium Citrate~21%[1][2][3][5][6]Does not require stomach acid for absorption; can be taken with or without food.[6][8]
Calcium Lactate~13%[1][3]Lower elemental calcium content.
Calcium Gluconate~9%[1][3]Lowest elemental calcium content among common supplements.
Clinical Efficacy in Hyperphosphatemia

In the context of CKD, this compound is a well-established phosphate binder. Clinical studies have demonstrated its efficacy in lowering serum phosphorus levels.[9][10][11][12][13] A key advantage of this compound over calcium carbonate in this setting is its greater phosphate binding capacity per milligram of elemental calcium, which can help control hyperphosphatemia with a lower calcium load, potentially reducing the risk of hypercalcemia.[10][13]

Table 2: Clinical Trial Data Summary: this compound vs. Calcium Carbonate for Hyperphosphatemia

ParameterThis compoundCalcium CarbonateKey FindingsCitations
Serum Phosphorus Reduction Significant reductionSignificant reductionThis compound was found to be more effective in some studies.[10][11][13]
Serum Calcium Levels Lower increaseHigher increaseCalcium carbonate was associated with a greater increase in serum calcium.[10][11]
Elemental Calcium Dose LowerHigherA lower dose of elemental calcium from acetate was needed for similar phosphate control.[9]

Experimental Protocols for Assessing Calcium Absorption

Several methodologies are employed to evaluate the absorption and bioavailability of calcium from supplements. These techniques are crucial for generating the data that informs clinical recommendations.

Dual-Tracer Stable Isotope Technique

This is considered a gold-standard method for accurately measuring fractional calcium absorption.[14]

Methodology:

  • Isotope Administration: Two different stable (non-radioactive) isotopes of calcium are used. One isotope (e.g., 44Ca) is administered orally with the calcium supplement being tested, often mixed with a meal. A second isotope (e.g., 42Ca) is administered intravenously.[14][15][16]

  • Sample Collection: Urine and/or blood samples are collected over a 24-hour period following isotope administration.[14][15]

  • Analysis: The ratio of the two isotopes in the collected samples is measured using mass spectrometry.[15][16]

  • Calculation: The fractional absorption of the oral calcium is calculated from the relative recovery of the oral versus the intravenous tracer.[14]

G Experimental Workflow: Dual-Tracer Stable Isotope Technique cluster_protocol Protocol Steps step1 Oral Administration of Stable Isotope 1 (e.g., 44Ca) with Calcium Supplement step2 Intravenous Administration of Stable Isotope 2 (e.g., 42Ca) step1->step2 step3 24-hour Urine and/or Blood Sample Collection step2->step3 step4 Mass Spectrometry Analysis of Isotope Ratios step3->step4 step5 Calculation of Fractional Calcium Absorption step4->step5

Dual-Tracer Stable Isotope Technique Workflow
In Situ Intestinal Perfusion

This technique allows for the direct measurement of calcium absorption in a specific segment of the intestine, typically in animal models.[17][18][19][20][21]

Methodology:

  • Surgical Preparation: An animal (e.g., a rat) is anesthetized, and a segment of the small intestine is isolated.[17][19]

  • Perfusion: A solution containing a known concentration of calcium (which can be radiolabeled, e.g., with 45Ca) and a non-absorbable marker is perfused through the lumen of the isolated intestinal segment at a constant rate.[17][18]

  • Sample Collection: The perfusate is collected as it exits the intestinal segment. Blood samples may also be collected from the mesenteric vein draining the segment.[17][19]

  • Analysis: The concentrations of calcium and the non-absorbable marker in the collected perfusate and blood are measured.

  • Calculation: The rate of calcium absorption is calculated based on the change in calcium concentration relative to the non-absorbable marker.[17]

Oral Calcium Tolerance Test (OCTT)

The OCTT is a less invasive method used to assess the body's overall response to an oral calcium load.[22][23][24][25][26]

Methodology:

  • Baseline Measurement: After a period of dietary calcium restriction and fasting, baseline blood and urine samples are collected to measure calcium and parathyroid hormone (PTH) levels.[23][24]

  • Calcium Administration: A standardized oral dose of elemental calcium is administered to the subject.[22][23]

  • Post-Dose Sampling: Blood and urine samples are collected at specific time intervals (e.g., 1, 2, and 3 hours) after the calcium load.[23][24]

  • Analysis: The samples are analyzed for changes in serum calcium and urinary calcium excretion. PTH levels may also be measured to assess the parathyroid gland's response.[23]

Impact on Cellular Signaling Pathways

Elemental calcium is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes.[27][28][29][30][31] An influx of calcium into the cytoplasm, whether from extracellular sources or intracellular stores like the endoplasmic reticulum, triggers a cascade of events that regulate everything from muscle contraction and neurotransmission to gene transcription and cell proliferation.[27][28]

Calcium as a Second Messenger

The primary mechanism of calcium signaling involves a rapid and transient increase in intracellular calcium concentration. This is often initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the cell surface.[28] A common pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[27][28][32][33]

G Calcium as a Second Messenger Signaling Pathway cluster_pathway Signaling Cascade stimulus Hormone/Neurotransmitter receptor GPCR/RTK stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to receptor on ca_release Ca2+ Release er->ca_release cellular_response Cellular Response (e.g., Muscle Contraction, Gene Transcription) ca_release->cellular_response G Calcium-Sensing Receptor (CaSR) Signaling cluster_casr CaSR Activation and Downstream Effects extracellular_ca Extracellular Ca2+ casr Calcium-Sensing Receptor (CaSR) extracellular_ca->casr gq11 Gq/11 casr->gq11 gio Gi/o casr->gio ca_excretion ↑ Urinary Ca2+ Excretion casr->ca_excretion plc Phospholipase C (PLC) gq11->plc ac Adenylyl Cyclase (AC) gio->ac inhibits ip3 IP3 -> Ca2+ release plc->ip3 camp ↓ cAMP ac->camp pth ↓ PTH Secretion ip3->pth camp->pth

References

A Comparative Guide to the Analytical Validation of Atorvastatin Calcium: Compleximetric Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable analytical method for the quantification of active pharmaceutical ingredients (APIs) is a critical decision. This guide provides a detailed comparison of three common analytical techniques for the determination of atorvastatin calcium: compleximetric titration, High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry. The performance of each method is evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines, supported by experimental data from published studies.

This comparative analysis aims to assist in the selection of an appropriate analytical method for atorvastatin calcium based on the specific requirements of the analysis, such as the need for high accuracy and precision, sample throughput, and cost-effectiveness.

Experimental Protocols

Compleximetric Titration

This method is based on the reaction of the calcium ion in the atorvastatin calcium molecule with a standard solution of ethylenediaminetetraacetic acid (EDTA).

Reagents and Preparation:

  • EDTA-Magnesium Solution (0.01 M): Dissolve 4 g of disodium EDTA dihydrate salt in 500 mL of distilled water. Add 10 mL of 1% magnesium chloride solution and 2 mL of 6 M ammonia. Dilute to 1 L with purified water.

  • Ammonia-Ammonium Chloride Buffer (pH 10.5): Dissolve 6 g of ammonium chloride in 100 mL of 6 M ammonia.

  • Eriochrome Black T (EBT) Indicator: A pinch of the solid indicator is used.

  • Standard Calcium Carbonate Solution: Used for the standardization of the EDTA solution.

Procedure:

  • Sample Preparation: Accurately weigh 50 mg of atorvastatin calcium, transfer to a 250 mL conical flask, and dissolve in 20 mL of methanol. For tablet analysis, a powdered equivalent of 20 mg of atorvastatin calcium is dissolved in 20 ml of methanol.[1]

  • Titration: To the dissolved sample, add 5 mL of ammonia-ammonium chloride buffer (pH 10.5). Add a pinch of Eriochrome Black T indicator. Titrate the solution with the standardized 0.01 M EDTA-magnesium solution until the color changes from pink to blue at the endpoint.[1]

  • Calculation: Each mL of 0.01 M EDTA-magnesium solution is equivalent to 11.553 mg of atorvastatin calcium.[1]

High-Performance Liquid Chromatography (HPLC)

A common reversed-phase HPLC (RP-HPLC) method is described for the quantification of atorvastatin calcium.

Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, water, and acetonitrile (85:10:4, v/v/v), with the pH adjusted to 3.2 using orthophosphoric acid.[2]

  • Flow Rate: 1.8 mL/min.[2]

  • Detection: UV detection at 247 nm.[2]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of atorvastatin calcium in the mobile phase. Further dilutions are made to prepare working standard solutions of desired concentrations.

  • Sample Solution Preparation: For tablet analysis, weigh and powder 20 tablets. An amount of powder equivalent to one tablet is dissolved in the mobile phase, sonicated, filtered, and diluted to a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. The concentration of atorvastatin calcium in the sample is determined by comparing its peak area with that of the standard.

UV-Visible Spectrophotometry

This method involves the direct measurement of the absorbance of a solution of atorvastatin calcium at its wavelength of maximum absorbance.

Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm quartz cells.

Procedure:

  • Solvent: Methanol is commonly used as the solvent.[3]

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of atorvastatin calcium and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.[3]

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations within the linear range (e.g., 5-20 µg/mL).[3]

  • Sample Preparation: For tablet analysis, an accurately weighed portion of powdered tablets equivalent to 10 mg of atorvastatin is dissolved in methanol, sonicated, filtered, and diluted to a final concentration within the working range.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 247 nm, against a methanol blank.[3]

  • Calculation: The concentration of atorvastatin calcium in the sample is calculated using the calibration curve obtained from the standard solutions.

Performance Comparison

The following tables summarize the validation data for the three analytical methods based on ICH guidelines.

Table 1: Linearity

MethodLinear RangeCorrelation Coefficient (r²)
Compleximetric Titration10 - 120 mg0.9994[1]
HPLC100 - 250 µg/mL> 0.999[2]
UV Spectrophotometry20 - 120 µg/mL0.9996[4]

Table 2: Accuracy (% Recovery)

Method80% Level100% Level120% LevelMean Recovery ± SD
Compleximetric Titration99.16%100.3%99.82%99.76 ± 0.6%[1]
HPLC99.4%99.4%99.4%99.4%[5]
UV Spectrophotometry98.4%100.2%100.35%99.65 ± 1.25%[4]

Table 3: Precision (% RSD)

MethodRepeatability (Intra-day)Intermediate Precision (Inter-day)
Compleximetric Titration0.9%Not Reported
HPLC0.658%[2]0.4428%[2]
UV Spectrophotometry0.2598%[4]0.2987%[4]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

MethodLODLOQ
Compleximetric TitrationNot ApplicableNot Applicable
HPLC0.0008 µg/mL0.0002 µg/mL
UV Spectrophotometry0.19872 µg/mL[4]0.652387 µg/mL[4]

Table 5: Robustness

MethodParameter VariedResult
Compleximetric TitrationDifferent burettesRSD = 2.2%[1]
HPLCFlow rate, mobile phase compositionMethod found to be robust.
UV SpectrophotometryDifferent analysts, instrumentsMethod found to be robust.

Method Comparison Workflow

Analytical Method Comparison for Atorvastatin Calcium Workflow for Method Selection and Validation cluster_0 Method Selection cluster_1 Method Validation (ICH Guidelines) cluster_2 Validation Parameters cluster_3 Data Comparison and Final Selection Define_Requirements Define Analytical Requirements (Accuracy, Precision, Cost, Throughput) Select_Methods Select Potential Methods (Titrimetry, HPLC, UV-Vis) Define_Requirements->Select_Methods Titration_Validation Complex. Titration Validation Select_Methods->Titration_Validation HPLC_Validation HPLC Validation Select_Methods->HPLC_Validation UV_Validation UV-Vis Validation Select_Methods->UV_Validation Linearity Linearity Titration_Validation->Linearity Accuracy Accuracy Titration_Validation->Accuracy Precision Precision Titration_Validation->Precision Robustness Robustness Titration_Validation->Robustness Compare_Data Compare Validation Data (Tables and Performance Metrics) Titration_Validation->Compare_Data HPLC_Validation->Linearity HPLC_Validation->Accuracy HPLC_Validation->Precision LOD_LOQ LOD & LOQ HPLC_Validation->LOD_LOQ HPLC_Validation->Robustness HPLC_Validation->Compare_Data UV_Validation->Linearity UV_Validation->Accuracy UV_Validation->Precision UV_Validation->LOD_LOQ UV_Validation->Robustness UV_Validation->Compare_Data Final_Selection Select Optimal Method Based on Requirements Compare_Data->Final_Selection

References

Safety Operating Guide

Proper Disposal of Calcium Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of calcium acetate is crucial for maintaining a safe and compliant laboratory environment. While generally considered non-hazardous, adherence to established protocols is essential to prevent potential environmental contamination and ensure regulatory compliance.[1][2] This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). Personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[1] Ensure that the disposal area is well-ventilated.

Step-by-Step Disposal Procedures

The disposal of this compound should always be in accordance with national, state, and local regulations. The following steps provide a general framework for proper disposal:

  • Containment: Keep this compound waste in its original container whenever possible. If the original container is compromised, use a clearly labeled, sealed container. Do not mix this compound waste with other chemical waste.

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a sealed bag or container for disposal.[1] After the bulk material has been collected, ventilate the area and wash the spill site.[1] Materials used for cleaning up the spill should also be treated as hazardous waste.[3]

  • Waste Collection: Dispose of the contained this compound waste through your institution's hazardous waste collection program.[3] Do not discharge this compound into sewers or drains.[4][5][6]

  • Empty Container Disposal: Handle uncleaned, empty containers as you would the product itself. They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if local regulations permit.[4]

Key Disposal-Related Characteristics of this compound

CharacteristicInformation
Hazard Classification Generally considered non-hazardous according to GHS classifications.[1][2]
Environmental Impact Avoid release into the environment; do not discharge into drains or water courses.[2][5][6]
Reactivity Reacts violently with strong acids, producing acetic acid fumes. Avoid contact with strong oxidizers.[1]
Combustibility Non-flammable solid, but decomposes above 160°C to produce flammable acetone.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste is_spill Is it a spill? start->is_spill spill_cleanup Sweep up solid. Place in a sealed container. is_spill->spill_cleanup Yes in_container Is waste in a suitable container? is_spill->in_container No spill_cleanup->in_container transfer Transfer to a labeled, sealed container. in_container->transfer No original_container Waste in original or appropriate container. in_container->original_container Yes transfer->original_container waste_stream Dispose through institutional hazardous waste program. end End: Proper Disposal waste_stream->end original_container->waste_stream

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and procedural information for the safe handling of calcium acetate, from personal protective equipment (PPE) to disposal protocols. By adhering to these guidelines, you can minimize risks and maintain a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended equipment.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses.[1][2][3]Protects against dust particles and potential eye irritation.[1][3][4]
Hand Protection Impervious gloves, such as neoprene or nitrile rubber.[1][5]Prevents skin contact with the chemical.[6][7][8]
Respiratory Protection Use in a well-ventilated area.[1][6][8] A NIOSH-certified dust and mist respirator is recommended where inhalation may occur.[1] For higher concentrations, a particulate filter respirator is advised.[6][8]Minimizes the inhalation of this compound dust.[1][5]
Body Protection Wear a lab coat or suitable protective clothing.[1][6][7] Safety shoes are also recommended.[5]Protects skin from accidental spills and contamination.[5]

Operational Plan: Safe Handling from Start to Finish

A systematic approach to handling this compound ensures minimal risk throughout your experimental workflow.

1. Engineering Controls:

  • Work in a well-ventilated area to minimize dust exposure.[1][6][8]

  • Use local exhaust ventilation where dust may be generated.[1][2]

  • Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

2. Handling Procedures:

  • Avoid contact with skin and eyes.[1][6][8]

  • Do not breathe in the dust.[1]

  • Minimize dust generation and accumulation.[5]

  • Wash hands thoroughly after handling.[1][4][7]

  • Keep the container tightly closed when not in use.[1][2][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][7]

  • Keep containers tightly closed to prevent the absorption of moisture, as this compound is hygroscopic.[4][7][9]

  • Store separately from strong acids and strong oxidizers.[6][7][10]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound is critical to protect the environment and comply with regulations.

  • Waste Collection: Collect surplus and non-recyclable solutions for disposal by a licensed company.[4]

  • Container Disposal: Dispose of the container as unused product.[4]

  • Spilled Material: Sweep or shovel spilled material into a suitable, labeled container for disposal.[1][5][7]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1][4]

Quantitative Data Summary

Property Value
Decomposition Temperature >160°C (320°F)[6][7][8]
Flash Point >93.3°C (200°F)[2][4]
pH 6.0 - 9.0 (10% aqueous solution)[8]
Specific Gravity 1.5[7]

Emergency Protocol: this compound Spill Response

In the event of a spill, a clear and immediate response is necessary to contain the material and prevent exposure. The following workflow outlines the essential steps.

Spill_Response_Workflow This compound Spill Response Workflow cluster_initial_response Initial Response cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal spill Spill Occurs evacuate Evacuate unnecessary personnel spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate avoid_dust Avoid generating dust clouds ventilate->avoid_dust sweep Carefully sweep or shovel spilled material into a suitable container clean_area Wash the spill site with water after material pickup is complete sweep->clean_area avoid_dust->sweep label_container Label the waste container clean_area->label_container dispose Dispose of waste in accordance with local, state, and federal regulations label_container->dispose

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium acetate
Reactant of Route 2
Calcium acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。